Imipenem and cilastatin sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H42N5NaO9S2 |
|---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H26N2O5S.C12H17N3O4S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,7-,9-;/m11./s1 |
InChI Key |
VEVHCKVFLWYWCN-MYZPLXEGSA-M |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Imipenem and Cilastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of the antibiotic imipenem (B608078) and its metabolic inhibitor, cilastatin (B194054). The synergistic combination of these two compounds has resulted in a powerful therapeutic agent for treating a wide range of bacterial infections. This document details the scientific journey from the initial discovery of the natural product thienamycin (B194209) to the development of the stable and effective imipenem/cilastatin formulation. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the core synthetic and metabolic pathways.
Introduction: The Genesis of a Potent Antibiotic
The story of imipenem begins with the discovery of thienamycin, a novel β-lactam antibiotic produced by the soil bacterium Streptomyces cattleya.[1][2] Thienamycin exhibited an exceptionally broad spectrum of antibacterial activity, including against many bacteria resistant to other antibiotics.[1][3] However, its inherent chemical instability in both solution and solid-state posed a significant challenge for its development as a therapeutic agent.[1] This led researchers to synthesize a more stable derivative, N-formimidoyl thienamycin, which became known as imipenem.[1]
A further hurdle emerged during preclinical development: imipenem was found to be extensively metabolized and inactivated by a renal enzyme, dehydropeptidase-I (DHP-I), located in the brush border of the proximal renal tubules.[1][4] This rapid degradation led to low urinary concentrations of the active antibiotic.[2] To overcome this, a specific inhibitor of DHP-I was developed: cilastatin.[2] The co-administration of imipenem and cilastatin in a 1:1 ratio prevents the renal metabolism of imipenem, leading to higher urinary concentrations and a longer duration of action.[2] This combination also mitigates potential nephrotoxicity associated with high doses of imipenem alone.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics of imipenem and the synthesis yields of both imipenem and cilastatin.
Table 1: Pharmacokinetic Parameters of Imipenem with and without Cilastatin
| Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference(s) |
| Urinary Recovery (% of dose) | 6 - 38% | ~70% | [5] |
| Plasma Half-life (hours) | ~1 | ~1 | [5] |
| Mean Peak Serum Concentration (1g dose, µg/mL) | Not applicable | 34.9 ± 4.0 | [6] |
| Mean Trough Serum Concentration (1g dose, µg/mL) | Not applicable | 3.1 | [6] |
Table 2: Synthesis Yields for Imipenem and Cilastatin
| Synthesis Step/Product | Yield (%) | Reference(s) |
| Imipenem from protected thienamycin (HPLC analysis) | 82% | [7] |
| Crystalline Imipenem Monohydrate (overall yield) | 60% | [8] |
| Cilastatin Acid (pure) | 99.7% purity | [9] |
| Cilastatin Sodium (amorphous) | 95% (from acid) | [9] |
Discovery and Biosynthesis of Thienamycin
The initial discovery of thienamycin involved screening soil microorganisms for the production of inhibitors of peptidoglycan synthesis.[1] Streptomyces cattleya was identified as the producing organism.[1] The biosynthesis of thienamycin by S. cattleya utilizes acetate (B1210297) to form the C6 and C7 of the β-lactam ring, while the two carbons of the hydroxyethyl (B10761427) side chain are derived from the methyl group of methionine.[10] The cysteaminyl side chain is derived from cysteine.[10]
Fermentation and Isolation of Thienamycin
While specific industrial fermentation protocols are proprietary, the general process involves culturing Streptomyces cattleya under controlled conditions to maximize thienamycin production. The isolation of thienamycin from the fermentation broth is a multi-step process that takes advantage of its zwitterionic nature. A typical laboratory-scale isolation protocol is as follows:
Experimental Protocol: Isolation of Thienamycin
-
Adsorption: The filtered fermentation broth is passed through a column of Dowex 50, a strong cation-exchange resin, to adsorb the zwitterionic thienamycin.
-
Elution and Initial Purification: The antibiotic is eluted and then passed through Dowex 1, a strong anion-exchange resin, for further purification.
-
Chromatography: Further chromatographic steps are performed using Dowex 50 and Bio-Gel P2.
-
Desalting: The final purification and desalting are achieved using XAD-2 resin.
Synthesis of Imipenem
Imipenem is a semi-synthetic derivative of thienamycin. The key chemical modification is the conversion of the primary amine group of the cysteaminyl side chain into an N-formimidoyl group. This transformation significantly enhances the stability of the molecule.
Synthesis Pathway of Imipenem
The synthesis of imipenem from a protected thienamycin intermediate can be visualized as a two-step process: formimidoylation followed by deprotection.
Experimental Protocol for Imipenem Synthesis
The following protocol details the synthesis of imipenem from a p-nitrobenzyl-protected thienamycin ester.[11]
Step A: Preparation of p-nitrobenzyl ester of Imipenem
-
Dissolve the p-nitrobenzyl ester of thienamycin in a mixture of N,N-dimethylacetamide.
-
Cool the solution to a temperature between -50 °C and -55 °C.[11]
-
Add diisopropylethylamine and then benzyl formimidate hydrochloride to the cooled solution.
-
Maintain the reaction at this temperature for approximately 1.5 hours.[11]
-
Raise the temperature to -20 °C and stir for an additional 20-30 minutes to obtain the protected imipenem ester.
Step B: Hydrogenation to Imipenem
-
Pour the solution containing the protected imipenem ester into a mixture of water, isopropanol, and N-methylmorpholine maintained at 5-10 °C.
-
Adjust the pH of the solution to 7.0-7.5.[11]
-
Hydrogenate the solution at 3-4 kg pressure for 2.5 hours at 10-25 °C over a palladium/carbon catalyst.
-
Upon completion of the reaction, the catalyst is filtered off to yield an aqueous solution of imipenem.[11]
-
The imipenem can then be isolated by crystallization, for example, by the addition of acetone.
Discovery and Synthesis of Cilastatin
Cilastatin was specifically designed as an inhibitor of the renal enzyme dehydropeptidase-I to be co-administered with imipenem.[2] It has no intrinsic antibacterial activity.[12]
Synthesis Pathway of Cilastatin
The synthesis of cilastatin is a multi-step process, with a key starting material being ethyl 7-chloro-2-oxoheptanoate.[13] This is condensed with (S)-2,2-dimethylcyclopropanecarboxamide, followed by hydrolysis and reaction with L-cysteine to yield cilastatin.
Experimental Protocol for Cilastatin Synthesis
The following is a representative protocol for the synthesis of cilastatin sodium.[9]
Step A: Preparation of 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamide]-2-heptenoic acid
-
Reflux a solution of S-2,2-dimethylcylopropyl carboxamide, Ethyl-7-chloro-2-oxo-heptanoate, and p-toluene sulphonic acid in toluene (B28343) for 20 hours with azeotropic removal of water.
-
Cool the reaction mixture to 5-10°C and add a solution of sodium hydroxide (B78521) in water. Stir for 8 hours at 25-30°C.
-
Separate the toluene layer and wash the aqueous layer with toluene.
-
Adjust the pH of the aqueous layer to 4.0-4.5 and extract with toluene.
Step B: Preparation of Cilastatin Acid
-
To a solution of sodium hydroxide in water, add L-Cysteine hydrochloride monohydrate and the product from Step A.
-
Stir at 25-30°C until the starting material is consumed.
-
Wash the reaction mass with dichloromethane.
-
To the aqueous layer, add activated carbon, stir, and filter.
-
Adjust the pH of the filtrate to 3.0 and stir for 24 hours to precipitate cilastatin acid.
-
Filter, wash with water and acetone, and dry the solid to obtain cilastatin acid.
Step C: Preparation of Cilastatin Sodium
-
Dissolve the cilastatin acid in a mixture of ethanol (B145695) and triethylamine (B128534) at 25-30°C.
-
Treat with activated carbon and filter.
-
To the clear filtrate, add a solution of sodium ethyl hexanoate (B1226103) in ethanol and stir for 3 hours at 25-30°C.
-
Filter the precipitated cilastatin sodium, wash with ethanol and acetone, and dry under vacuum.
Mechanism of Action
The synergistic action of imipenem and cilastatin is a result of their distinct and complementary mechanisms of action.
Imipenem: Inhibition of Bacterial Cell Wall Synthesis
Imipenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the cell wall. This inhibition leads to a weakening of the cell wall and subsequent cell lysis.
Cilastatin: Inhibition of Dehydropeptidase-I
Cilastatin is a competitive and reversible inhibitor of dehydropeptidase-I (DHP-I), an enzyme located on the brush border of the proximal renal tubules.[4][14] DHP-I is responsible for the hydrolysis and inactivation of imipenem.[2] By inhibiting DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its concentration in the urine and prolonging its antibacterial activity.[2]
Experimental Design for Pharmacokinetic and Enzyme Inhibition Studies
Pharmacokinetic Studies
Pharmacokinetic studies of imipenem/cilastatin are typically conducted in healthy volunteers or patient populations to determine parameters such as plasma concentration, half-life, and urinary excretion. A common study design involves:
-
Subject Recruitment: A cohort of subjects is recruited, and baseline health parameters are established.
-
Drug Administration: A defined dose of imipenem with and without cilastatin is administered, usually via intravenous infusion over a specific period (e.g., 30 minutes).[15]
-
Sample Collection: Blood and urine samples are collected at predetermined time points before and after drug administration.[16]
-
Sample Analysis: The concentrations of imipenem and cilastatin in plasma and urine are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: Pharmacokinetic parameters are calculated from the concentration-time data using appropriate modeling software.
Enzyme Inhibition Assay for Cilastatin
The inhibitory activity of cilastatin on dehydropeptidase-I is determined using an in vitro enzyme assay. The general protocol is as follows:
-
Enzyme Preparation: Dehydropeptidase-I is purified from a suitable source, such as porcine or human kidney tissue.[14]
-
Assay Conditions: The assay is performed in a suitable buffer at a physiological pH and temperature.
-
Substrate and Inhibitor: A known substrate of DHP-I (e.g., a synthetic dipeptide) and varying concentrations of cilastatin are added to the reaction mixture.
-
Reaction Monitoring: The rate of substrate hydrolysis is monitored over time, typically by measuring the change in absorbance at a specific wavelength.[14]
-
Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using enzyme kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.[14]
Conclusion
The development of the imipenem/cilastatin combination is a landmark in antibiotic therapy, demonstrating a successful strategy to overcome the challenges of natural product instability and metabolic inactivation. This technical guide has provided a comprehensive overview of the discovery, synthesis, and mechanism of action of these two important compounds. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The continued study of such synergistic drug combinations holds promise for addressing the ongoing challenge of antimicrobial resistance.
References
- 1. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbapenems, a new class of beta-lactam antibiotics. Discovery and development of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imipenem pharmacokinetics and body fluid concentrations in patients receiving high-dose treatment for serious infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7507814B2 - Process for preparation of imipenem - Google Patents [patents.google.com]
- 8. KR100667373B1 - New manufacturing method of imipenem - Google Patents [patents.google.com]
- 9. US8247606B2 - Process for the preparation of cilastatin and sodium salt - Google Patents [patents.google.com]
- 10. Biosynthesis of the beta-lactam antibiotic, thienamycin, by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 14. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics and pharmacodynamics of continuous versus short-term infusion of imipenem-cilastatin in critically ill patients in a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Imipenem/Cilastatin Burn Intensive Care Unit Patients Undergoing High-Dose Continuous Venovenous Hemofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Properties of Imipenem: An In-Depth Technical Guide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biochemical properties of imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, with a focus on its application in in vitro research. This document details its mechanism of action, the basis of bacterial resistance, its chemical stability, and key quantitative data pertinent to experimental design. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate practical application in a laboratory setting.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.
The mechanism can be summarized in the following steps:
-
Penetration of the Bacterial Cell: In Gram-negative bacteria, imipenem traverses the outer membrane through porin channels to reach the periplasmic space where the PBPs are located.
-
Binding to Penicillin-Binding Proteins (PBPs): Imipenem covalently binds to the active site of multiple PBPs.[1] It exhibits a high affinity for essential PBPs in a variety of bacteria. For instance, in Escherichia coli and Pseudomonas aeruginosa, imipenem has a particularly high affinity for PBP-2, PBP-1a, and PBP-1b.[1]
-
Inhibition of Peptidoglycan Synthesis: The binding of imipenem to PBPs inactivates their transpeptidase activity, which is crucial for the cross-linking of peptidoglycan chains.
-
Cell Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the activity of bacterial autolysins, leads to a loss of cell wall integrity, resulting in cell lysis and bacterial death.
Quantitative Data: Potency and Binding Affinity
The in vitro activity of imipenem is quantified through various parameters, including Minimum Inhibitory Concentrations (MICs) against different bacterial strains and its binding affinity to specific PBPs.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Below is a summary of imipenem MIC values for common quality control strains and its general distribution against clinical isolates.
| Organism | Strain | Imipenem MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.25 - 1.0 |
| Pseudomonas aeruginosa | ATCC 27853 | 1.0 - 4.0 |
| Staphylococcus aureus | ATCC 29213 | ≤ 0.015 - 0.06 |
| Enterococcus faecalis | ATCC 29212 | 1.0 - 4.0 |
| Haemophilus influenzae | ATCC 49247 | 0.5 - 2.0 |
| Streptococcus pneumoniae | ATCC 49619 | ≤ 0.03 - 0.12 |
Table 1: Imipenem MIC Quality Control Ranges for ATCC Strains.
The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial for understanding the activity of imipenem against a broader population of clinical isolates.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 2 | 8 |
| Klebsiella pneumoniae (Carbapenem non-susceptible) | 8 | >16 |
| Enterobacteriaceae (Carbapenemase-positive) | >8 | >8 |
Table 2: Representative Imipenem MIC Distribution for Clinical Isolates.
Penicillin-Binding Protein (PBP) Affinity
The affinity of imipenem for its PBP targets is a key determinant of its potency. This is often expressed as the IC50 value, the concentration of the drug required to inhibit 50% of PBP activity.
| Organism | PBP Target | Imipenem IC50 (µg/mL) |
| Escherichia coli | PBP 1a | 0.2 |
| PBP 1b | 0.3 | |
| PBP 2 | 0.008 | |
| PBP 3 | 8 | |
| PBP 4 | ≤0.02 | |
| Pseudomonas aeruginosa | PBP 1a | 0.2 - 0.3 |
| PBP 1b | 0.2 - 0.3 | |
| PBP 2 | ≤0.3 | |
| PBP 3 | ≤0.3 | |
| PBP 4 | ≤0.3 | |
| Staphylococcus aureus | PBP 1, 2, 3 | High Affinity |
| PBP 4 | Extraordinarily High Affinity |
Table 3: Imipenem IC50 Values for Penicillin-Binding Proteins.[2][3]
Mechanisms of Bacterial Resistance
Bacterial resistance to imipenem can emerge through several mechanisms, which can act alone or in combination to reduce the antibiotic's efficacy.
-
Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases, is a major mechanism of resistance. These enzymes hydrolyze the β-lactam ring of imipenem, rendering it inactive.[4][5][6]
-
Reduced Permeability: In Gram-negative bacteria, mutations in the genes encoding for outer membrane porins, such as OprD in P. aeruginosa, can decrease the influx of imipenem into the periplasmic space, thereby reducing its access to PBP targets.[7]
-
Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport imipenem out of the bacterial cell before it can reach its PBP targets.
-
Alterations in PBP Targets: Modifications in the structure of PBPs can reduce their binding affinity for imipenem, leading to decreased susceptibility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The affinity of imipenem (N-formimidoylthienamycin) for the penicillin-binding proteins of Staphylococcus aureus--binding and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
antibacterial spectrum of imipenem against gram-positive and gram-negative bacteria
An In-depth Technical Guide to the Antibacterial Spectrum of Imipenem (B608078)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class.[1] It exhibits bactericidal activity against a wide array of gram-positive and gram-negative aerobic and anaerobic bacteria by inhibiting cell wall synthesis.[2] This guide provides a comprehensive overview of imipenem's antibacterial spectrum, its mechanism of action, prevalent resistance mechanisms, and the standardized experimental protocols used to determine its in vitro activity. Quantitative data on its efficacy are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for research and development professionals.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Imipenem's primary mechanism of action is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] This process is initiated by its entry into the bacterial periplasmic space, where it covalently binds to and inactivates high-molecular-weight Penicillin-Binding Proteins (PBPs).[1] These enzymes, such as transpeptidases, are essential for the final steps of peptidoglycan assembly, specifically the cross-linking of peptide side chains.[4] By inhibiting these PBPs, imipenem effectively blocks the formation of a stable cell wall, leading to a loss of cell integrity and subsequent lysis due to high internal osmotic pressure.[3] Imipenem demonstrates a high affinity for key PBPs, such as PBP-2 and PBP-3, contributing to its potent bactericidal effect.[3][5] Furthermore, its structure confers significant stability against hydrolysis by most common β-lactamases, including many plasmid- and chromosomally-mediated enzymes.[5][6]
Caption: Imipenem's mechanism of action via PBP inhibition.
Antibacterial Spectrum of Imipenem
Imipenem is recognized for its exceptionally broad spectrum of activity, encompassing a vast range of clinically significant pathogens.[6]
Gram-Positive Bacteria
Imipenem is highly active against many gram-positive cocci. It demonstrates potent activity against Staphylococcus aureus, including some methicillin-resistant strains (MRSA), and various Streptococcus species, such as Streptococcus pneumoniae and Streptococcus faecalis (enterococci).[7][8] For MRSA, the MIC90 has been reported as 2 µg/mL.[9] Against S. aureus isolates from endocarditis cases, the MBC90 was 0.06 mg/l, which was four- to eight-fold more active than nafcillin.[8]
| Gram-Positive Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (Methicillin-Resistant) | - | 2 | [9] |
| Staphylococcus aureus (General) | - | 0.06 (MBC) | [8] |
| Streptococcus faecalis (Enterococcus) | - | 8 (MBC) | [8] |
| Coagulase-negative Staphylococci | - | - | [10] |
| Streptococcus pneumoniae | - | 1 (Penicillin-Resistant) | [7] |
Note: Some values may be reported as Minimum Bactericidal Concentration (MBC) where specified.
Gram-Negative Bacteria
Imipenem's spectrum robustly covers most gram-negative bacteria. This includes the majority of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae.[6] It is also one of the most reliably active agents against Pseudomonas aeruginosa.[6] However, resistance in P. aeruginosa and carbapenemase-producing Enterobacteriaceae is a growing concern.[11][12] For 40 clonally related clinical isolates of E. coli, the MIC90 was 0.5 µg/mL.[13] Against KPC-3-producing K. pneumoniae, imipenem combined with relebactam (B560040) showed an MIC90 of 1 mg/L.[14][15] For P. aeruginosa isolates from cystic fibrosis patients, imipenem susceptibility was 55%, with an MIC90 of >16 µg/mL.[16]
| Gram-Negative Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli (AmpC-hyperproducing) | - | 0.5 | [13] |
| Klebsiella pneumoniae (KPC-producing) | 0.25 | 1 | [14][15] |
| Klebsiella pneumoniae (Carbapenem non-susceptible) | - | ≥16 | [17] |
| Pseudomonas aeruginosa (Cystic Fibrosis isolates) | 4 | >16 | [16] |
| Pseudomonas aeruginosa (General) | - | - | [10] |
*Data for Imipenem/Relebactam combination.
Mechanisms of Bacterial Resistance
Despite its stability to many β-lactamases, resistance to imipenem can emerge through several key mechanisms, particularly in gram-negative bacteria.[18] These mechanisms can act alone or in concert to reduce or eliminate the drug's efficacy.
-
Enzymatic Degradation: The most significant mechanism is the production of carbapenem-hydrolyzing β-lactamases (carbapenemases).[18] These enzymes, such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes, can effectively inactivate imipenem and other carbapenems.[11][19]
-
Reduced Permeability: Gram-negative bacteria can limit imipenem's entry into the periplasmic space by modifying or downregulating outer membrane porin channels, such as OprD in P. aeruginosa.[20][21] The loss of these channels significantly increases the MIC.
-
Efflux Pumps: Active efflux systems can pump antibiotics out of the bacterial cell before they can reach their PBP targets. Overexpression of these pumps is a known resistance mechanism in pathogens like P. aeruginosa.[18][21]
-
Target Site Modification: Alterations in the structure or expression of PBPs can reduce their binding affinity for imipenem, though this is a less common mechanism of high-level resistance compared to enzymatic degradation.[21]
Caption: Key mechanisms of bacterial resistance to imipenem.
Experimental Protocols: Antimicrobial Susceptibility Testing (AST)
Standardized protocols are critical for accurately determining the in vitro activity of imipenem. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these methods.[22][23]
Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[24]
Methodology:
-
Preparation of Antimicrobial Solutions: A stock solution of imipenem is prepared at a high concentration (e.g., 1000 µg/mL).[24] Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate to achieve the desired final concentration range.[25]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending colonies from an 18-24 hour agar (B569324) plate in broth.[24] The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[26]
-
Inoculation: Each well containing the serially diluted imipenem is inoculated with the standardized bacterial suspension.[25] A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.[23]
-
Interpretation: The MIC is read as the lowest concentration of imipenem at which there is no visible bacterial growth (turbidity).[24]
Caption: Workflow for the broth microdilution MIC test.
Kirby-Bauer Disk Diffusion Test
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antibiotic based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.[27][28]
Methodology:
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to the turbidity of a 0.5 McFarland standard, as described for broth microdilution.[22]
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum. The excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar (MHA) plate is then evenly swabbed in three directions to ensure confluent growth.[29] The plate is allowed to dry for 3-5 minutes.
-
Disk Application: An imipenem-impregnated disk (typically 10 µg) is dispensed onto the surface of the inoculated agar plate using sterile forceps or a dispenser.[28] The disk should be pressed gently to ensure complete contact with the agar. Disks must be spaced at least 24 mm apart.[28]
-
Incubation: The plate is inverted and incubated at 35 ± 2°C for 16-20 hours.[22]
-
Interpretation: After incubation, the diameter of the zone of complete growth inhibition around the disk is measured in millimeters.[27] This zone diameter is then compared to standardized interpretive charts (e.g., from CLSI) to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R) to imipenem.[30]
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Conclusion
Imipenem remains a cornerstone of antimicrobial therapy due to its powerful, broad-spectrum bactericidal activity against a wide range of gram-positive and gram-negative pathogens. Its mechanism of action, targeting essential PBPs in the bacterial cell wall, is well-understood. However, the clinical utility of imipenem is increasingly challenged by the global rise of resistance, primarily driven by the production of carbapenemases and mechanisms that reduce drug accumulation. Continuous surveillance of susceptibility patterns using standardized methodologies is imperative for guiding clinical use and informing the development of next-generation antibiotics and β-lactamase inhibitors. A thorough understanding of its spectrum, mode of action, and resistance pathways is essential for the scientific community to preserve the efficacy of this critical therapeutic agent.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 4. hereditybio.in [hereditybio.in]
- 5. Mechanisms by which imipenem may overcome resistance in gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of imipenem--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of imipenem on aerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imipenem therapy of experimental Staphylococcus aureus and Streptococcus faecalis endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro susceptibility of methicillin-resistant Staphylococcus aureus to imipenem and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imipenem Resistance among Gram-Negative and Gram-Positive Bacteria in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. journals.asm.org [journals.asm.org]
- 13. idus.us.es [idus.us.es]
- 14. idus.us.es [idus.us.es]
- 15. researchgate.net [researchgate.net]
- 16. In vitro activity of imipenem/relebactam against Pseudomonas aeruginosa isolated from patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High minimum inhibitory concentration of imipenem as a predictor of fatal outcome in patients with carbapenem non-susceptible Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Activity of imipenem/relebactam on Klebsiella pneumoniae with different mechanisms of imipenem non-susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Unseen Enemy: Mechanisms of Multidrug Antimicrobial Resistance in Gram-Negative ESKAPE Pathogens | MDPI [mdpi.com]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. MIC determination by broth microdilution. [bio-protocol.org]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. protocols.io [protocols.io]
- 27. asm.org [asm.org]
- 28. hardydiagnostics.com [hardydiagnostics.com]
- 29. microbenotes.com [microbenotes.com]
- 30. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
The Crucial Role of Cilastatin in Preventing Imipenem's Renal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, is a potent weapon against a wide array of bacterial pathogens. However, its clinical efficacy is significantly hampered by rapid metabolic degradation in the kidneys by the enzyme dehydropeptidase-I (DHP-I). This enzymatic inactivation not only reduces the bioavailability of imipenem but also leads to the formation of potentially nephrotoxic metabolites. To overcome this challenge, imipenem is co-formulated with cilastatin (B194054), a specific and reversible inhibitor of DHP-I. This technical guide provides an in-depth exploration of the biochemical and pharmacokinetic basis of the imipenem-cilastatin combination, detailing the mechanism of action, experimental evidence, and analytical methodologies used to characterize this critical drug-drug interaction.
The Biochemical Pathway of Imipenem Metabolism and its Inhibition by Cilastatin
Imipenem's susceptibility to renal metabolism is a key determinant of its pharmacokinetic profile when administered alone. The primary enzyme responsible for this degradation is dehydropeptidase-I (DHP-I; EC 3.4.13.19), a zinc metalloenzyme located on the brush border of the proximal renal tubule cells.[1][2] DHP-I hydrolyzes the beta-lactam ring of imipenem, rendering it inactive.[3]
Cilastatin was specifically developed to counteract this metabolic vulnerability. It acts as a potent and reversible competitive inhibitor of DHP-I.[1][3] By binding to the active site of the enzyme, cilastatin prevents the hydrolysis of imipenem, thereby preserving the active form of the antibiotic in the circulation and, importantly, in the urine where many infections occur.[1][4]
Recent research has also shed light on a secondary mechanism contributing to cilastatin's nephroprotective effects. Both imipenem and cilastatin are substrates for human organic anion transporters 1 and 3 (hOAT1 and hOAT3).[5] Cilastatin can inhibit the transport of imipenem mediated by these transporters, which may reduce the intracellular accumulation of imipenem in renal proximal tubule cells and consequently lessen its potential for cytotoxicity.[5]
Pharmacokinetic Impact of Cilastatin Co-administration
The co-administration of cilastatin with imipenem leads to significant and clinically beneficial alterations in the pharmacokinetic profile of imipenem.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of imipenem when administered with and without cilastatin in various species.
Table 1: Pharmacokinetic Parameters of Imipenem in Humans (with and without Cilastatin)
| Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference(s) |
| Half-life (t½) | ~1 hour | ~1 hour | [1][4] |
| Plasma Clearance | - | 12.1 (± 0.06) L/h/1.73 m² | [6] |
| Renal Clearance | Low and variable | 54% of plasma clearance | [6] |
| Urinary Recovery | 6% - 38% | ~70% | [4][7] |
| Area Under the Curve (AUC) | - | Increased by ~20% | [7] |
Table 2: Pharmacokinetic Parameters of Imipenem in Animal Models (with and without Cilastatin)
| Species | Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference(s) |
| Rat | Half-life (t½) | - | 0.4 h -> 0.9 h | [8] |
| AUC | - | 156 -> 325 mg/L/h | [8] | |
| Non-renal Clearance | 8.01 ml/min/kg | 3.00 ml/min/kg | [9] | |
| Urinary Excretion (% of dose) | - | Increased by 56% | [9] | |
| Rabbit | Non-renal Clearance | 6.77 ml/min/kg | 2.41 ml/min/kg | [9] |
| Dog | Non-renal Clearance | No significant change | No significant change | [9] |
Experimental Protocols
The understanding of the imipenem-cilastatin interaction has been built upon a foundation of rigorous in vitro and in vivo experimental studies. Below are detailed methodologies for key experiments.
In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay
This assay is fundamental to determining the inhibitory potency of cilastatin against DHP-I.
Objective: To quantify the inhibition of DHP-I-mediated imipenem hydrolysis by cilastatin.
Materials:
-
Purified DHP-I enzyme (from sources like porcine or human renal cortex)
-
Imipenem standard
-
Cilastatin standard
-
Assay buffer (e.g., 3-(N-morpholino)propanesulfonic acid, pH 7.1)
-
Spectrophotometer capable of reading at 298 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of purified DHP-I, imipenem, and cilastatin in the assay buffer.
-
Reaction Mixture: In a quartz cuvette, combine the assay buffer, a fixed concentration of DHP-I, and varying concentrations of cilastatin.
-
Pre-incubation: Incubate the mixture at 37°C for a defined period to allow for inhibitor binding.
-
Initiation of Reaction: Add a fixed concentration of imipenem to the cuvette to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 298 nm over time. The hydrolysis of the beta-lactam ring of imipenem leads to a change in its UV absorbance.
-
Data Analysis: Calculate the initial reaction velocities at different cilastatin concentrations. Determine the IC50 value of cilastatin by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration. Kinetic parameters like Km and Vmax can be determined using Lineweaver-Burk plots.[10]
Quantification of Imipenem and Cilastatin in Biological Samples (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the simultaneous quantification of imipenem and cilastatin in plasma and urine.
Objective: To accurately measure the concentrations of imipenem and cilastatin in biological matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., X-Terra C18, 4.6×250mm, 5.0µm).[11]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile). A common ratio is 50:50.[11]
-
Flow Rate: Typically 1.0 ml/min.[11]
-
Detection Wavelength: 238 nm for simultaneous detection.[11] Other methods may use 210 nm or a dual-wavelength approach.[12]
Sample Preparation:
-
Stabilization: Serum or plasma samples should be stabilized, for example, with morpholineethanesulfonic acid (MES) buffer, as imipenem is unstable in biological matrices.[13]
-
Protein Precipitation/Ultrafiltration: Remove proteins from the sample by precipitation with an organic solvent (e.g., acetonitrile) or by ultrafiltration.[13]
-
Injection: Inject the clear supernatant or filtrate into the HPLC system.
Data Analysis:
-
Construct calibration curves using standards of known concentrations of imipenem and cilastatin.
-
Quantify the concentrations in the unknown samples by comparing their peak areas to the calibration curve.
In Vivo Animal Studies
Animal models are crucial for understanding the in vivo pharmacokinetics and nephrotoxicity of the imipenem-cilastatin combination.
Objective: To evaluate the pharmacokinetic profile and renal effects of imipenem with and without cilastatin in an animal model (e.g., rats, rabbits).
Experimental Design:
-
Animal Model: Wistar rats or New Zealand white rabbits are commonly used.[9][14]
-
Groups:
-
Control group (vehicle administration)
-
Imipenem alone group (at various doses)
-
Imipenem + Cilastatin group (at various doses)
-
-
Drug Administration: Intravenous or intraperitoneal administration of the drugs.[9][14]
-
Sample Collection: Collect blood and urine samples at predetermined time points.
-
Pharmacokinetic Analysis: Analyze the samples for imipenem and cilastatin concentrations using a validated HPLC method. Calculate pharmacokinetic parameters such as Cmax, t½, AUC, and clearance.
-
Nephrotoxicity Assessment:
-
Biochemical analysis: Measure plasma levels of creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[14]
-
Histopathology: At the end of the study, sacrifice the animals and perform a histopathological examination of the kidneys to assess for any tubular damage.[14]
-
Conclusion
The co-administration of cilastatin with imipenem is a classic example of a successful pharmacokinetic-based drug-drug interaction designed to enhance therapeutic efficacy and improve safety. By specifically inhibiting the renal enzyme dehydropeptidase-I, cilastatin prevents the rapid metabolism of imipenem, leading to higher systemic and urinary concentrations of the active antibiotic. This comprehensive understanding of the underlying mechanisms, supported by robust experimental data, has been instrumental in the development and successful clinical use of this life-saving antibiotic combination. For researchers and drug development professionals, the imipenem-cilastatin story serves as a powerful illustration of how a deep understanding of drug metabolism can be leveraged to optimize therapeutic outcomes.
References
- 1. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro and in-vivo antibacterial activity of imipenem against clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of imipenem in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal tolerance of imipenem/cilastatin and other beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. jocpr.com [jocpr.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Exposure to imipenem/cilastatin causes nephrotoxicity and even urolithiasis in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stability of Imipenem and Cilastatin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem (B608078), the first clinically available carbapenem (B1253116) antibiotic, exhibits an exceptionally broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its therapeutic efficacy, however, is hampered by rapid metabolic inactivation in the kidneys by a renal brush-border enzyme, dehydropeptidase-I (DHP-I).[3][4][5] To overcome this limitation, imipenem is co-administered with cilastatin (B194054) sodium, a specific inhibitor of DHP-I, which ensures higher urinary concentrations and a longer plasma half-life for imipenem.[1][3][6] This guide provides a comprehensive overview of the chemical structures of imipenem and cilastatin sodium, their synergistic mechanism of action, and a detailed analysis of their stability under various conditions, supported by quantitative data and experimental protocols.
Chemical Structures
Imipenem
Imipenem is a semi-synthetic derivative of thienamycin, a natural product of Streptomyces cattleya.[2] Its chemical name is (5R,6S)-3-[[2-(formimidoylamino)ethyl]thio]-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[7][8] The structure is characterized by a carbapenem core fused to a β-lactam ring, which is crucial for its antibacterial activity.
Caption: Chemical Structure of Imipenem.
Cilastatin Sodium
Cilastatin sodium is the sodium salt of a dehydropeptidase inhibitor.[10] Its chemical name is sodium (Z)-7-(((R)-2-amino-2-carboxyethyl)thio)-2-(((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoate.[10] It does not possess any antibacterial activity itself.[5][6]
Caption: Chemical Structure of Cilastatin Sodium.
Mechanism of Interaction: Synergistic Action
The co-administration of imipenem and cilastatin is a classic example of synergistic drug action. Imipenem, when administered alone, is rapidly hydrolyzed by dehydropeptidase I (DHP-I) in the kidneys, leading to low urinary concentrations and potential nephrotoxicity.[3] Cilastatin is a reversible, competitive inhibitor of DHP-I that prevents this degradation.[5][6][13] This inhibition increases the plasma half-life and tissue penetration of imipenem, enhancing its antibacterial efficacy.[4]
Caption: Synergistic interaction of Imipenem and Cilastatin.
Chemical Stability
The stability of both imipenem and cilastatin is a critical factor in the formulation, storage, and clinical administration of the combination product. Imipenem is substantially less stable than cilastatin, and its degradation is the primary determinant of the overall stability of the product.[14]
Stability of Imipenem
The stability of imipenem is significantly influenced by pH, temperature, concentration, and the presence of water and oxygen.
-
Effect of pH: Imipenem is most stable in the neutral pH range of 6.5 to 7.5.[14] It is rapidly inactivated in both acidic and alkaline conditions.[14] In weakly acidic solutions, imipenem undergoes complex oligomerization initiated by intermolecular carboxyl group attack on the β-lactam group.[15] In weakly alkaline solutions, an intermolecular reaction between the β-lactam and formimidoyl groups occurs.[15]
-
Effect of Temperature: The degradation of imipenem is temperature-dependent, with stability decreasing as temperature increases.[16][17] Solutions should ideally be stored under refrigeration (4°C) and used within 24 hours.[14][18] At room temperature (23-25°C), significant degradation occurs within a few hours.[16][18]
-
Effect of Concentration: The stability of imipenem is inversely related to its concentration; more dilute solutions are generally more stable.[16][19]
-
Hydrolytic and Oxidative Degradation: The β-lactam ring of imipenem is highly susceptible to hydrolysis, which is a primary degradation pathway.[20][21] This cleavage of the β-lactam ring leads to a loss of antimicrobial activity.[14][22] The presence of water and oxygen can accelerate this degradation.[20][21]
Imipenem Degradation Pathway
Caption: Primary degradation pathways of Imipenem.
Stability of Cilastatin Sodium
Cilastatin is generally more stable than imipenem.[19][23] However, its stability is also dependent on environmental factors.
-
Effect of pH: Cilastatin exhibits its greatest stability in a neutral pH range, typically between 6.5 and 7.5.[24] Both acidic (below pH 6.5) and alkaline (above pH 7.5) conditions accelerate its degradation.[24]
-
Effect of Temperature: Higher temperatures increase the rate of cilastatin degradation. Refrigeration (2-8°C) is recommended for the short-term storage of its solutions.[24]
-
Oxidative Degradation: The presence of oxygen can lead to the formation of oxidative degradation products, such as diastereoisomers.[21]
Data Presentation: Stability Studies
The following tables summarize quantitative data from various stability studies on imipenem/cilastatin sodium.
Table 1: Stability of Imipenem (5 mg/mL) in Different Intravenous Solutions
| Intravenous Solution | Storage Temperature | Time to reach 90% of initial concentration (t₉₀) | Reference |
| 0.9% Sodium Chloride | 4°C | 72 hours | [18] |
| 0.9% Sodium Chloride | 23°C | 9 hours | [18] |
| 5% Dextrose in Water | 4°C | 24 hours | [18] |
| 5% Dextrose in Water | 23°C | 6 hours | [18] |
Table 2: Influence of Temperature and Concentration on Imipenem Stability in 0.9% NaCl
| Concentration | Temperature | Time to reach 90% of initial concentration | Reference |
| 5 mg/mL | 25°C | 6 hours | [16][17] |
| 10 mg/mL | 25°C | 3 - 6 hours | [16][17] |
| 5 mg/mL | 30°C | 6 hours | [16][17] |
| 10 mg/mL | 30°C | < 1 hour | [16][17] |
| 10 mg/mL | 40°C | < 1 hour | [16][17] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Simultaneous Estimation
This protocol describes a general method for the simultaneous quantification of imipenem and cilastatin and their degradation products.
Workflow for HPLC Stability Analysis
Caption: Experimental workflow for a typical HPLC stability study.
Methodology:
-
Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV-Vis detector.[17][25][26]
-
Column: Inertsil-C18, BDS (250 mm x 4.6 mm; 5µm particle size) or equivalent C18 column.[25]
-
Mobile Phase: A mixture of organic solvent and buffer. For example, methanol (B129727) and acetonitrile (B52724) (80:20 v/v) or a buffered aqueous solution with an organic modifier like acetonitrile.[25] A gradient elution may be necessary to resolve all related substances.[27]
-
Detection Wavelength: UV detection can be performed at specific wavelengths to quantify each component. For instance, cilastatin can be detected at 243 nm and imipenem at 318 nm using first-derivative spectrophotometry, or a single wavelength like 238 nm or 260 nm can be used for simultaneous detection.[21][26][28]
-
Sample Preparation: Prepare stock solutions of imipenem and cilastatin in a suitable diluent. For stability studies, these solutions are subjected to stress conditions, and samples are withdrawn at various time points for analysis.[23]
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[26]
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of the drug (e.g., 1 mg/mL of cilastatin) in high-purity water.[24]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for 2-4 hours.[24]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at room temperature for 1-2 hours.[24]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at room temperature for 2-4 hours.[24]
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for 24 hours.[24]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
Conclusion
A thorough understanding of the chemical structures and stability profiles of this compound is paramount for drug development professionals, researchers, and clinicians. The inherent instability of imipenem, particularly its susceptibility to hydrolysis and degradation under non-neutral pH and elevated temperatures, necessitates careful handling, formulation, and storage. The synergistic partnership with the more stable cilastatin is a cornerstone of its clinical utility. The data and protocols presented in this guide offer a technical foundation for ensuring the quality, safety, and efficacy of this critical antibiotic combination.
References
- 1. Imipenem-cilastatin sodium, a broad-spectrum carbapenem antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imipenem - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 4. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Imipenem [drugfuture.com]
- 9. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cilastatin Sodium | C16H25N2NaO5S | CID 23663403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cilastatin (sodium) | C16H25N2NaO5S | CID 53395235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. publications.ashp.org [publications.ashp.org]
- 15. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cjhp-online.ca [cjhp-online.ca]
- 19. Compatibility of imipenem-cilastatin sodium with commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stability of this compound in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. ijpbs.com [ijpbs.com]
- 27. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 28. Determination of this compound in Primaxin by first order derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Binding Affinity of Imipenem to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imipenem (B608078), a broad-spectrum β-lactam antibiotic of the carbapenem (B1253116) class, exerts its bactericidal action by inhibiting bacterial cell wall synthesis. This inhibition is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This technical guide provides a comprehensive overview of the binding affinity of imipenem to various PBPs across different bacterial species, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways and experimental workflows.
Introduction
The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. Its primary component, peptidoglycan, is a unique polymer synthesized and cross-linked by a family of enzymes known as penicillin-binding proteins (PBPs). The inhibition of these enzymes by β-lactam antibiotics, such as imipenem, leads to a compromised cell wall, ultimately resulting in bacterial cell death. The efficacy of imipenem is directly related to its binding affinity for specific PBPs within a target bacterium. This document serves as a technical resource for understanding and evaluating the interaction between imipenem and its PBP targets.
Imipenem Binding Affinity to Penicillin-Binding Proteins
Imipenem exhibits a broad spectrum of activity due to its high affinity for multiple essential PBPs in both Gram-positive and Gram-negative bacteria. Notably, it has a strong affinity for PBP2 and PBP4 in Escherichia coli and Pseudomonas aeruginosa, and for PBP1 in Staphylococcus aureus.[1][2][3] Its binding to these key enzymes disrupts the normal process of cell wall formation. In many Gram-negative bacteria, a lower concentration of imipenem is required to bind to PBP3.[1]
Quantitative Binding Affinity Data
The binding affinity of imipenem to various PBPs is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP. The lower the IC50 value, the higher the binding affinity.
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| Escherichia coli | PBP1a | 0.4 |
| PBP1b | 0.4 | |
| PBP2 | 0.008 | |
| PBP3 | 13 | |
| PBP4 | ≤0.02 | |
| PBP5 | ≤0.4 | |
| PBP6 | ≤0.4 | |
| Pseudomonas aeruginosa | PBP1a | 2-8 times lower than doripenem (B194130) & meropenem (B701) |
| PBP1b | 2-8 times lower than doripenem & meropenem | |
| PBP2 | ≤0.3 | |
| PBP3 | ≤0.3 | |
| PBP4 | ≤0.3 | |
| Staphylococcus aureus | PBP1 | High Affinity |
| PBP2 | Strong Affinity | |
| PBP3 | Strong Affinity | |
| PBP4 | Extraordinarily High Affinity |
Note: Specific IC50 values for Staphylococcus aureus PBPs are not consistently reported in publicly available literature, with sources often referring to qualitative descriptions of affinity.[1][3]
Experimental Protocols for Determining PBP Binding Affinity
Several experimental techniques are employed to determine the binding affinity of imipenem to PBPs. The most common methods include competitive binding assays with radiolabeled or fluorescently labeled penicillin, fluorescence polarization assays, and surface plasmon resonance.
Competitive PBP Binding Assay with Radiolabeled Penicillin
This classic method relies on the competition between unlabeled imipenem and a radiolabeled penicillin (e.g., [¹⁴C]benzylpenicillin) for binding to PBPs.
Experimental Workflow:
Caption: Workflow for a competitive PBP binding assay with radiolabeled penicillin.
Detailed Methodology:
-
Bacterial Culture and Membrane Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using methods such as sonication or French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competitive Binding:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of imipenem for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Add a constant, saturating concentration of radiolabeled penicillin to each tube and incubate for another defined period (e.g., 10 minutes) to allow binding to the available PBPs.
-
-
Detection and Analysis:
-
Stop the binding reaction by adding a sample buffer containing SDS and boiling the samples.
-
Separate the PBP-penicillin complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the radiolabeled PBPs by fluorography or autoradiography.
-
Quantify the band intensity for each PBP at different imipenem concentrations.
-
Plot the percentage of inhibition of radiolabeled penicillin binding versus the imipenem concentration to determine the IC50 value for each PBP.
-
Fluorescence Polarization (FP) Assay
This method measures the change in polarization of fluorescently labeled penicillin upon binding to PBPs. The competition with imipenem for PBP binding sites leads to a decrease in fluorescence polarization.
Experimental Workflow:
References
- 1. The affinity of imipenem (N-formimidoylthienamycin) for the penicillin-binding proteins of Staphylococcus aureus--binding and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Invitro susceptibility of Imipenem by E-test in different conditions of Methicillin resistant Staphylococcus aureus - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
foundational research on thienamycin antibiotics and their derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thienamycin (B194209), discovered in 1976 from the soil bacterium Streptomyces cattleya, represents a landmark in antibiotic research as the first identified member of the carbapenem (B1253116) class.[1][2][3] Renowned for its exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics, thienamycin's therapeutic potential was initially hampered by its inherent chemical instability.[1][3][4][5][6] This guide provides an in-depth exploration of the foundational research on thienamycin, detailing its mechanism of action, the development of its clinically vital derivatives, and the experimental methodologies that underpin its study.
Core Concepts: Structure and Mechanism of Action
Thienamycin is a β-lactam antibiotic distinguished by its carbapenem core structure. Unlike penicillins, the carbapenem scaffold features a carbon atom in place of sulfur in the five-membered ring and an unsaturated bond between C2 and C3.[1][7][8] This unique structure confers significant resistance to hydrolysis by most bacterial β-lactamase enzymes.[1][8]
The primary mechanism of action for thienamycin and its derivatives is the disruption of bacterial cell wall synthesis.[1][3][8] This is achieved through the covalent binding and subsequent inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1][8] Thienamycin shows a high affinity for multiple PBP types, preferentially binding to PBP-1 and PBP-2 in Escherichia coli, which are critical for the elongation and maintenance of the peptidoglycan cell wall.[1][8] The inhibition of these enzymes leads to the cessation of cell wall construction, ultimately resulting in cell lysis and bacterial death.
Key Derivatives: Overcoming Instability
The clinical utility of thienamycin was limited by its instability in aqueous solutions and its susceptibility to metabolism in the human body.[9][10][11] This prompted the development of several stable and effective derivatives.
Imipenem (B608078)
Imipenem, the N-formimidoyl derivative of thienamycin, was the first stable carbapenem developed for clinical use.[1][3][9][10] While chemically more stable than its parent compound, imipenem is rapidly hydrolyzed and inactivated by dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the proximal renal tubules.[1][10][12][13] To overcome this, imipenem is co-administered with cilastatin , a specific and potent inhibitor of DHP-I.[3][10][14][15] This combination prevents imipenem's degradation, ensuring therapeutic concentrations in the urine and protecting against potential renal toxicity observed at high doses of imipenem alone.[10][15][16]
Meropenem (B701)
Meropenem is another key derivative that features a β-methyl group on the C1 position of the carbapenem nucleus.[3] This structural modification provides inherent stability against DHP-I, eliminating the need for co-administration with an inhibitor like cilastatin.[3] Generally, meropenem exhibits greater activity against Gram-negative bacteria, whereas imipenem is often more potent against Gram-positive cocci.[13][14][17][18]
Doripenem
Doripenem is a more recent thienamycin-inspired antibiotic engineered for enhanced metabolic stability, also owing to a 1β-methyl substituent.[9] It possesses a broad spectrum of activity, including potent efficacy against Pseudomonas aeruginosa.[9]
Quantitative Data on Antibacterial Activity and Pharmacokinetics
The following tables summarize key quantitative data for thienamycin and its derivatives, facilitating a comparative analysis of their properties.
Table 1: Comparative In Vitro Activity (MIC90, µg/mL)
| Organism | Imipenem MIC90 (µg/mL) | Meropenem MIC90 (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (MSSA) | 0.06[13] | 0.25[13] |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.06[13] | 0.12[13] |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.12[13] | 0.5[13] |
| Enterococcus faecalis | 2[13] | 8[13] |
| Gram-Negative Aerobes | ||
| Escherichia coli | 0.25[13] | 0.03[13] |
| Klebsiella pneumoniae | 0.25[13] | 0.06[13] |
| Enterobacter cloacae | 0.5[13] | 0.12[13] |
| Pseudomonas aeruginosa | 4[13] | 2[8][13] |
| Anaerobes | ||
| Bacteroides fragilis | 0.5[13] | 0.25[13] |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Administration | Plasma Half-life | Urinary Recovery (% of dose) | Notes |
| Thienamycin | IV | - | 5% (dogs) to 58% (monkeys)[19] | Significant metabolism by renal DHP-I.[19] |
| Imipenem | IV (alone) | ~1 hour | 6-29% | Rapidly metabolized by DHP-I.[3] |
| Imipenem/Cilastatin | IV (1:1 ratio) | ~1 hour | ~70% (for Imipenem)[3] | Cilastatin inhibits DHP-I, increasing urinary recovery of active imipenem.[3] |
| Meropenem | IV | ~1 hour | ~70% | Stable to DHP-I, does not require an inhibitor. |
Key Experimental Protocols
The foundational research on thienamycin involved novel and rigorous experimental methodologies for its isolation, synthesis, and characterization.
Isolation of Thienamycin from Streptomyces cattleya
Due to its instability, the initial isolation of thienamycin was a significant challenge. The established protocol involves a multi-step chromatographic purification from fermentation broths.
Methodology:
-
Initial Adsorption: The filtered fermentation broth is passed through a Dowex 50 cation-exchange resin to capture the zwitterionic thienamycin.[5][20]
-
Anion-Exchange Chromatography: The eluate is then passed through a Dowex 1 anion-exchange resin to remove anionic impurities.[5][20]
-
Further Cation-Exchange: A second chromatography step on Dowex 50 is performed for further purification.[5][20]
-
Size-Exclusion Chromatography: The semi-purified antibiotic is subjected to chromatography on a Bio-Gel P2 column, which separates molecules based on size.[5][20]
-
Final Desalting and Purification: The final step involves chromatography on an Amberlite XAD-2 non-ionic polymeric adsorbent to remove salts and other small impurities, yielding purified thienamycin.[5][20]
Total and Formal Synthesis of Thienamycin
Given the low yields from fermentation, total synthesis became the preferred method for producing thienamycin and its analogs. Numerous strategies have been developed, often focusing on the stereocontrolled construction of the bicyclic carbapenem core.
General Methodology (Formal Synthesis): A common approach involves the synthesis of a key azetidinone (β-lactam) intermediate, which is then elaborated to the final carbapenem structure.
-
Asymmetric Reaction: The synthesis often begins with an asymmetric reaction, such as an asymmetric reduction or cycloaddition, to establish the correct stereochemistry of the side chain.[2]
-
Azetidinone Formation: The linear precursor is cyclized to form the four-membered β-lactam ring.
-
Side Chain Elaboration: The hydroxyethyl (B10761427) side chain is installed with the correct trans configuration relative to the adjacent proton on the β-lactam ring.
-
Annulation: The second five-membered ring is constructed onto the azetidinone core. This can be achieved via methods like an intramolecular N-acylation following a 1,3-dipolar cycloaddition or through carbene insertion into an N-H bond.[1][6]
-
Final Functionalization: The C2 side chain is introduced to complete the synthesis of the target molecule.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial potency is quantified by determining the MIC, the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.
Methodology:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[15][16][21]
-
Inoculum Preparation: A standardized bacterial suspension (typically ~5×105 CFU/mL) is prepared from a fresh culture.[16][21]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[21] Control wells (no antibiotic) are included to ensure bacterial growth.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[21]
-
Result Interpretation: The MIC is determined as the lowest antibiotic concentration in which no visible turbidity (bacterial growth) is observed.[16][21]
In Vitro DHP-I Inhibition Assay
To evaluate the efficacy of DHP-I inhibitors like cilastatin, a direct enzymatic assay is performed to measure the inhibition of substrate hydrolysis.
Methodology:
-
Enzyme and Inhibitor Preparation: Purified DHP-I enzyme (e.g., from porcine or human renal cortex) is prepared in an appropriate assay buffer. A serial dilution of the inhibitor (e.g., cilastatin) is also prepared.[4]
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together in a 96-well plate for a set period (e.g., 15-30 minutes at 37°C) to allow for binding.[4]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a DHP-I substrate (e.g., Glycyldehydrophenylalanine or a chromogenic substrate).[4][19]
-
Detection: The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.[4]
-
IC50 Determination: The rate of reaction at each inhibitor concentration is compared to a control (no inhibitor). The data is plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[4]
References
- 1. Formal synthesis of Thienamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thienamycin, a new beta-lactam antibiotic. I. Discovery, taxonomy, isolation and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Comparative in vitro activities of meropenem, imipenem, temocillin, piperacillin, and ceftazidime in combination with tobramycin, rifampin, or ciprofloxacin against Burkholderia cepacia isolates from patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro pharmacodynamics of imipenem and meropenem against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formal synthesis of Thienamycin [ouci.dntb.gov.ua]
- 10. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 11. Epithienamycins. II. Isolation and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and pharmacokinetic properties of the carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of imipenem and meropenem antibiotics for the MALDI-TOF MS detection of carbapenemase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism of thienamycin and related carbapenem antibiotics by the renal dipeptidase, dehydropeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. microbe-investigations.com [microbe-investigations.com]
Exploratory Studies on the Post-Antibiotic Effect of Imipenem: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[1][2] This phenomenon is a critical pharmacodynamic parameter that influences dosing regimens, with a longer PAE potentially allowing for less frequent administration, thereby reducing toxicity and the risk of developing resistance. Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, is known to exhibit a significant PAE against a wide range of Gram-positive and Gram-negative bacteria.[1] This guide provides a comprehensive overview of exploratory studies on the PAE of imipenem, detailing experimental protocols, presenting quantitative data, and illustrating the underlying mechanisms.
Mechanism of Action of Imipenem and its Relation to the Post-Antibiotic Effect
Imipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This binding action disrupts the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, cell lysis.[3]
The PAE of imipenem is believed to be a direct consequence of this mechanism. The binding of imipenem to PBPs is a time-dependent process, and even a short exposure can cause significant, non-lethal damage to the bacterial cell wall. After the removal of imipenem, bacteria must repair this damage before they can resume normal growth and division. This recovery period, during which bacterial growth is suppressed, manifests as the PAE.
Studies have shown that exposure to imipenem can induce morphological changes in bacteria, such as the formation of spheroplasts, which are indicative of cell wall damage.[4][5] The time required for the bacteria to resynthesize their cell walls and return to their normal morphology contributes to the duration of the PAE. The length of the PAE is often dose-dependent, with higher concentrations and longer exposure times of imipenem leading to more extensive cell wall damage and consequently, a longer recovery period.[4][6][7][8]
Caption: Mechanism of Imipenem leading to the Post-Antibiotic Effect.
Quantitative Data on the Post-Antibiotic Effect of Imipenem
The duration of the PAE of imipenem varies depending on the bacterial species, the concentration of the antibiotic, and the length of exposure. The following tables summarize the findings from various in vitro and in vivo studies.
In Vitro Post-Antibiotic Effect of Imipenem
| Bacterial Species | Strain | Imipenem Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) | Reference |
| Escherichia coli | ATCC 25922 | 4 | 2 | 0.3 - 4.5 | [4] |
| Pseudomonas aeruginosa | Multiple | 4 | 1.5 | 1.2 - 2.5 | |
| Staphylococcus aureus | Multiple | 4 | 1.5 | 1.7 - 1.8 | |
| Enterobacter cloacae | Clinical Isolate | 4 | 2 | >1 | [5] |
| Klebsiella pneumoniae | Clinical Isolate | 4 | 2 | >1 | [5] |
| Serratia marcescens | Clinical Isolate | 4 | 2 | >1 | [5] |
In Vivo Post-Antibiotic Effect of Imipenem (Neutropenic Mouse Thigh Model)
| Bacterial Species | Imipenem Dose (mg/kg) | PAE Duration (hours) | Reference |
| Escherichia coli | 50-200 | ~0 | |
| Klebsiella pneumoniae | 50-200 | ~0 | |
| Pseudomonas aeruginosa | 50-200 | 2 - 4 | |
| Staphylococcus aureus | 50-200 | 2 - 4 |
Experimental Protocols
In Vitro PAE Determination: Viable Count Method
This method is the gold standard for determining the PAE in vitro.
1. Preparation of Bacterial Inoculum:
-
A single colony of the test organism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C with shaking until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
The bacterial suspension is then diluted to achieve a starting concentration of approximately 10^6 colony-forming units (CFU)/mL.
2. Antibiotic Exposure:
-
The bacterial culture is divided into two sets of tubes: test and control.
-
Imipenem is added to the test tubes at the desired concentration (e.g., 4x MIC). The same volume of sterile broth is added to the control tubes.
-
Both sets of tubes are incubated at 37°C for a specified period (e.g., 1 or 2 hours).
3. Removal of Antibiotic:
-
To remove the imipenem, the test cultures are centrifuged, the supernatant is discarded, and the bacterial pellet is washed twice with pre-warmed sterile saline or broth.
-
Alternatively, the antibiotic can be removed by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth. The control cultures are subjected to the same washing or dilution procedure.
4. Monitoring of Bacterial Regrowth:
-
Immediately after antibiotic removal (time zero) and at regular intervals (e.g., hourly), samples are taken from both the test and control cultures.
-
Serial dilutions of these samples are prepared in sterile saline.
-
A specific volume of each dilution is plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
-
The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the CFU/mL.
5. Calculation of PAE:
-
The PAE is calculated using the formula: PAE = T - C
-
T is the time required for the CFU/mL in the test culture to increase by 1 log10 from the count observed immediately after antibiotic removal.
-
C is the time required for the CFU/mL in the control culture to increase by 1 log10 from the count observed immediately after the same removal procedure.
-
References
- 1. Postantibiotic effect of imipenem on gram-positive and gram-negative micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Postantibiotic effect of beta-lactam antibiotics on Escherichia coli evaluated by bioluminescence assay of bacterial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The postantibiotic effect of imipenem: relationship with drug concentration, duration of exposure, and MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The postantibiotic effect of imipenem: relationship with drug concentration, duration of exposure, and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
The Synergistic Alliance of Imipenem and Cilastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imipenem (B608078), a potent broad-spectrum carbapenem (B1253116) antibiotic, is a cornerstone in the management of severe bacterial infections. However, its therapeutic efficacy is inherently limited by rapid metabolic inactivation in the kidneys and the potential for nephrotoxicity. This technical guide provides an in-depth exploration of the synergistic partnership between imipenem and cilastatin (B194054), a specific inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). By neutralizing the metabolic degradation of imipenem, cilastatin significantly enhances its bioavailability, prolongs its antibacterial activity, and mitigates renal injury. This document will dissect the intricate mechanisms of this synergy, present key quantitative pharmacokinetic data, delineate relevant experimental protocols, and provide visual representations of the fundamental pathways and experimental workflows.
The Rationale for Combination: Overcoming Imipenem's Intrinsic Limitations
Imipenem exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) in bacteria, which disrupts cell wall synthesis and leads to cell death.[1] Its extensive spectrum of activity covers a wide array of Gram-positive and Gram-negative aerobic and anaerobic pathogens.[2]
Despite its potent antimicrobial properties, imipenem administered alone is rapidly hydrolyzed by dehydropeptidase-I (DHP-I), an enzyme located on the brush border of the proximal renal tubule cells.[1][3] This enzymatic degradation leads to two significant clinical challenges:
-
Diminished Therapeutic Efficacy: The hydrolysis of imipenem results in an inactive, open-lactam metabolite, leading to low urinary concentrations of the active drug. This compromises its effectiveness in treating urinary tract infections.[1][3]
-
Nephrotoxicity: The accumulation of imipenem and its metabolites within the renal tubules can lead to kidney damage.[4][5]
To counteract these limitations, imipenem is co-formulated with cilastatin, a reversible inhibitor of DHP-I.[3] Cilastatin itself possesses no intrinsic antibacterial activity; its sole function is to prevent the renal metabolism of imipenem.[3][6] This strategic combination, typically in a 1:1 ratio, forms the basis of the synergistic relationship, leading to enhanced therapeutic outcomes.[7]
Mechanism of Synergy: The Role of Cilastatin
The synergy between imipenem and cilastatin is primarily pharmacokinetic, revolving around the inhibition of DHP-I by cilastatin.
2.1. Inhibition of Renal Dehydropeptidase-I (DHP-I)
Cilastatin acts as a competitive and reversible inhibitor of DHP-I, the enzyme responsible for hydrolyzing the beta-lactam ring of imipenem.[3][8] By blocking this enzymatic degradation in the kidneys, cilastatin ensures that a higher concentration of active imipenem is maintained in the plasma and subsequently excreted into the urine.[9][10] This leads to a significant increase in the urinary recovery of the active antibiotic.[8][9]
2.2. Reduction of Nephrotoxicity
Beyond preserving the antibacterial efficacy of imipenem, cilastatin plays a crucial role in protecting the kidneys. The nephrotoxicity associated with imipenem is linked to its uptake into renal proximal tubule cells, a process partially mediated by organic anion transporters (OATs).[4][11] Studies have shown that cilastatin can inhibit these transporters, thereby reducing the intracellular accumulation of imipenem and its metabolites and mitigating kidney damage.[4][5]
Below is a diagram illustrating the synergistic mechanism of imipenem and cilastatin.
Quantitative Data Presentation
The co-administration of cilastatin significantly improves the pharmacokinetic profile of imipenem. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Imipenem With and Without Cilastatin in Subjects with Normal Renal Function
| Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference(s) |
| Plasma Half-life (t½) | ~1 hour | ~1 hour | [12],[13] |
| Urinary Recovery (% of dose) | 6% - 38% (variable) | ~70% | [12],[13],[8] |
| Plasma Clearance | Not specified | Decreased | [9],[10] |
Table 2: Pharmacokinetic Parameters of Imipenem and Cilastatin in Varying Renal Function
| Subject Group | Imipenem Plasma Half-life (t½) | Cilastatin Plasma Half-life (t½) | Reference(s) |
| Normal Renal Function | 52 minutes | 54 minutes | [9],[10] |
| End-stage Renal Failure | 173 minutes | 798 minutes | [9],[10] |
Table 3: Clinical Efficacy of Imipenem/Cilastatin in Serious Infections
| Infection Type | Clinical Success (Cured or Improved) | Total Cases | Reference(s) |
| Pneumonia | 10 | 11 | [14] |
| Pyelonephritis | 8 | 15 | [14] |
| Osteomyelitis | 4 | 5 | [14] |
| Intravascular Infections | 3 | 4 | [14] |
| Soft Tissue Infections | 6 | 9 | [14] |
| Miscellaneous Infections | 4 | 5 | [14] |
| Overall Efficacy (Worldwide Trials) | 92% of 1,723 patients | - | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of imipenem and cilastatin synergy.
4.1. Determination of Renal Dehydropeptidase-I (DHP-I) Activity
This protocol is adapted from studies investigating the enzymatic hydrolysis of carbapenems.[16]
-
Objective: To measure the rate of imipenem hydrolysis by DHP-I in the presence and absence of cilastatin.
-
Materials:
-
Purified renal DHP-I enzyme
-
Imipenem standard
-
Cilastatin standard
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.1
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing MOPS buffer and a specific concentration of imipenem.
-
For the inhibition assay, add a known concentration of cilastatin to the reaction mixture.
-
Initiate the reaction by adding a standardized amount of purified DHP-I.
-
Monitor the decrease in absorbance at 298 nm at 37°C over a defined period (e.g., 2.5 minutes). The decrease in absorbance corresponds to the hydrolysis of the imipenem beta-lactam ring.
-
Calculate the initial velocity of the reaction.
-
Vary the substrate (imipenem) concentration to determine kinetic parameters such as Vmax and Km.
-
Use Lineweaver-Burk plots to determine the inhibitory constant (Ki) of cilastatin and confirm the mechanism of inhibition (e.g., competitive).
-
4.2. In Vitro Antibiotic Synergy Testing: Checkerboard Assay
This is a standard method for assessing the interaction between two antimicrobial agents.[17],[18]
-
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the imipenem-cilastatin combination against a specific bacterial strain.
-
Materials:
-
Imipenem and cilastatin stock solutions
-
Bacterial culture of the test organism
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare serial twofold dilutions of imipenem along the x-axis of the microtiter plate and serial twofold dilutions of cilastatin along the y-axis.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC Index = (MIC of Imipenem in combination / MIC of Imipenem alone) + (MIC of Cilastatin in combination / MIC of Cilastatin alone)
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Below is a workflow diagram for the Checkerboard Assay.
4.3. Animal Models for Pharmacokinetic Studies
Animal models are essential for understanding the in vivo disposition of drugs.[19],[20],[21],[22]
-
Objective: To determine the pharmacokinetic profiles of imipenem and cilastatin when administered alone and in combination in an animal model (e.g., rats, rabbits, horses).
-
Procedure:
-
Administer imipenem or imipenem/cilastatin to the animal model via a specific route (e.g., intravenous infusion).
-
Collect serial blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of imipenem and cilastatin using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Use pharmacokinetic modeling software to calculate key parameters including half-life (t½), volume of distribution (Vd), and clearance (CL).
-
Conclusion
The combination of imipenem and cilastatin is a classic example of a successful synergistic drug partnership. Cilastatin's targeted inhibition of renal dehydropeptidase-I not only potentiates the antibacterial efficacy of imipenem by preventing its metabolic inactivation but also confers a significant protective effect against nephrotoxicity. This dual action ensures that imipenem can be used effectively and safely for the treatment of a wide range of serious bacterial infections. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating this crucial therapeutic combination.
References
- 1. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. Imipenem/cilastatin: rationale for a fixed combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacokinetics of imipenem (thienamycin-formamidine) and the renal dehydropeptidase inhibitor cilastatin sodium in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Multicenter study of the clinical efficacy of imipenem/cilastatin for treatment of serious infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of imipenem/cilastatin: a review of worldwide clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of imipenem-cilastatin following intravenous administration in healthy adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of imipenem after intravenous, intramuscular and subcutaneous administration to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols: In Vitro Susceptibility Testing of Imipenem/Cilastatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to imipenem (B608078)/cilastatin. The methods described adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.
Introduction
Imipenem is a broad-spectrum carbapenem (B1253116) antibiotic that inhibits bacterial cell wall synthesis.[1][2] It is administered in combination with cilastatin, a renal dehydropeptidase inhibitor that prevents the degradation of imipenem in the kidneys, thereby increasing its urinary concentration and systemic availability.[1] Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the development of new antimicrobial agents.[3][4][5] The most common methods for in vitro susceptibility testing of imipenem/cilastatin are broth microdilution, disk diffusion, and gradient diffusion.[2][3][6][7]
Key Susceptibility Testing Methods
This document outlines the protocols for the following methods:
-
Broth Microdilution: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8]
-
Disk Diffusion (Kirby-Bauer): A qualitative method where a disk impregnated with a specific amount of imipenem is placed on an agar (B569324) plate inoculated with the test organism.[3][9][10] The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.
-
Gradient Diffusion (Etest): A quantitative method that utilizes a plastic strip with a predefined gradient of imipenem.[11] This method also determines the MIC.
Data Presentation: Interpretive Criteria for Imipenem
The following tables summarize the quantitative data for the interpretation of susceptibility testing results for imipenem, based on CLSI and EUCAST guidelines.
Table 1: CLSI Minimum Inhibitory Concentration (MIC) Breakpoints for Imipenem (μg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 1 | 2 | ≥ 4 |
| Pseudomonas aeruginosa | ≤ 2 | 4 | ≥ 8 |
| Acinetobacter spp. | ≤ 2 | 4 | ≥ 8 |
| Anaerobes | ≤ 4 | 8 | ≥ 16 |
Source: Based on information from Johns Hopkins ABX Guide.[12]
Table 2: CLSI Disk Diffusion Zone Diameter Breakpoints for Imipenem (10-μg disk) (mm)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≥ 23 | 20–22 | ≤ 19 |
| Pseudomonas aeruginosa | ≥ 23 | 20–22 | ≤ 19 |
Source: Based on information from various studies and guidelines.[13][14][15]
Table 3: EUCAST Minimum Inhibitory Concentration (MIC) Breakpoints for Imipenem (μg/mL)
| Organism Group | Susceptible (S) | Resistant (R) |
| Enterobacterales (except Morganella morganii) | ≤ 2 | > 8 |
| Morganella morganii, Proteus spp., Providencia spp. | ≤ 0.001 | > 8 |
| Pseudomonas spp. | ≤ 4 | > 8 |
| Acinetobacter spp. | ≤ 2 | > 8 |
Source: EUCAST Breakpoint Tables.[16]
Table 4: EUCAST Disk Diffusion Zone Diameter Breakpoints for Imipenem (10-μg disk) (mm)
| Organism Group | Susceptible (S) | Resistant (R) |
| Enterobacterales | ≥ 22 | < 22 |
| Pseudomonas aeruginosa | ≥ 22 | < 22 |
Source: Based on EUCAST guidelines.[17]
Experimental Protocols
Broth Microdilution Method
This method determines the MIC of imipenem/cilastatin against a bacterial isolate.
a. Materials:
-
Imipenem/cilastatin analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity[3]
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)[9]
-
Micropipettes and sterile tips
-
Quality control strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[13]
b. Protocol:
-
Prepare Imipenem Stock Solution: Prepare a stock solution of imipenem in a suitable solvent as per the manufacturer's instructions.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the imipenem stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).[18]
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, select 3-4 colonies and suspend them in sterile saline or broth.[3] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Inoculate Microtiter Plates: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[19] Add the diluted inoculum to each well of the microtiter plate containing the imipenem dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[18]
-
Reading Results: The MIC is the lowest concentration of imipenem that completely inhibits visible growth of the organism, as detected by the naked eye.[8]
c. Quality Control:
Perform quality control testing with each batch of susceptibility tests using reference strains. The MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST.[13]
Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of susceptibility.
a. Materials:
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity[3]
-
Sterile cotton swabs[9]
-
Incubator (35 ± 2°C)[9]
-
Ruler or caliper for measuring zone diameters
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[14]
b. Protocol:
-
Prepare Inoculum: Prepare the bacterial inoculum as described in the broth microdilution protocol (Step 3).
-
Inoculate MHA Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[9] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[20]
-
Apply Imipenem Disk: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[20] Aseptically apply a 10-µg imipenem disk to the surface of the agar.[10] Press the disk gently to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[21]
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.[9]
-
Interpret Results: Interpret the zone diameter according to the breakpoints provided in Table 2 (CLSI) or Table 4 (EUCAST).
c. Quality Control:
Test QC strains concurrently with clinical isolates. The zone diameters for the QC strains must be within the established limits.[14]
Gradient Diffusion Method
This method provides a quantitative MIC value.
a. Materials:
-
Imipenem gradient diffusion strips (e.g., Etest)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Quality control strains
b. Protocol:
-
Prepare and Inoculate Plate: Prepare the bacterial inoculum and inoculate the MHA plate as described for the disk diffusion method.
-
Apply Gradient Strip: Allow the plate to dry. Aseptically apply the imipenem gradient strip to the agar surface with the MIC scale facing up. Ensure there are no air bubbles trapped under the strip.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[11]
c. Quality Control:
Perform QC testing as described for the other methods, ensuring the MIC values for the QC strains are within the acceptable ranges.
Visualizations
Experimental Workflow for Broth Microdilution
Caption: Workflow for determining MIC using the broth microdilution method.
Experimental Workflow for Disk Diffusion
References
- 1. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. microxpress.in [microxpress.in]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 7. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. micromasterlab.com [micromasterlab.com]
- 10. tmmedia.in [tmmedia.in]
- 11. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 12. Imipenem/Cilastatin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Interpretive standards and quality control guidelines for imipenem susceptibility tests with 10-micrograms disks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. nicd.ac.za [nicd.ac.za]
- 17. researchgate.net [researchgate.net]
- 18. Broth microdilution susceptibility testing. [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. jcdr.net [jcdr.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Imipenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem (B608078) is a broad-spectrum carbapenem (B1253116) antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Due to its susceptibility to degradation by renal dehydropeptidase-I, it is co-administered with cilastatin, a dehydropeptidase inhibitor. The emergence of carbapenem-resistant bacteria, often mediated by β-lactamase enzymes, has necessitated the development of combination therapies, such as imipenem/relebactam, to restore its efficacy.
These application notes provide detailed protocols for developing and utilizing key murine models to evaluate the in vivo efficacy of imipenem, both alone and in combination with β-lactamase inhibitors. The protocols for the neutropenic thigh infection, pneumonia (lung infection), and peritoneal sepsis models are outlined, offering standardized methods to assess pharmacokinetics/pharmacodynamics (PK/PD) and antimicrobial efficacy against clinically relevant pathogens.
Key Animal Models for Imipenem Efficacy
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of imipenem. The most commonly employed models simulate localized soft tissue infections, pneumonia, and systemic bloodstream infections.
-
Neutropenic Thigh Infection Model: This is a highly standardized and widely used model for the initial in vivo evaluation of antimicrobials.[1] It mimics a deep-seated soft tissue infection and allows for the precise quantification of bacterial load, making it ideal for PK/PD studies.[2] Mice are rendered neutropenic to minimize the host immune response, thereby isolating the effect of the antimicrobial agent.[1]
-
Pneumonia (Lung Infection) Model: This model is crucial for assessing the efficacy of imipenem against respiratory pathogens.[3] Infection is typically induced via intratracheal or intranasal inoculation to establish a localized lung infection.[3][4] Key endpoints include bacterial burden in the lungs and animal survival.[4][5]
-
Peritoneal Sepsis Model: This model simulates a systemic infection (bacteremia) originating from the abdominal cavity.[6][7] It is established by intraperitoneal injection of a bacterial suspension.[6] Efficacy is primarily measured by survival rates and the reduction of bacterial load in the bloodstream and key organs like the spleen and liver.[6][8]
Data Presentation: Quantitative Efficacy of Imipenem
The following tables summarize quantitative data from various in vivo studies, showcasing the efficacy of imipenem and imipenem/relebactam in the described animal models.
Table 1: Efficacy of Imipenem in the Murine Neutropenic Thigh Infection Model
| Pathogen | Strain Characteristics | Treatment Regimen (per mouse) | Duration | Efficacy Endpoint (Change in log10 CFU/thigh over 24h) | Reference |
| Pseudomonas aeruginosa | Imipenem-Resistant | Imipenem HSR (500 mg q6h) | 24h | +1.31 ± 1.01 | [3][9] |
| Pseudomonas aeruginosa | Imipenem-Resistant | Imipenem/Relebactam HSR (500/250 mg q6h) | 24h | ≥2 log reduction in 93% of isolates | [3][9] |
| Klebsiella pneumoniae | Beta-lactamase producing | Imipenem/Cilastatin (various doses) + MK7655 | 24h | Dose-dependent reduction in CFU | [10] |
| Pseudomonas aeruginosa | Beta-lactamase producing | Imipenem/Cilastatin (various doses) | 24h | Dose-dependent reduction in CFU | [10] |
HSR: Human-Simulated Regimen
Table 2: Efficacy of Imipenem in the Murine Pneumonia Model
| Pathogen | Strain Characteristics | Treatment Regimen (per mouse) | Duration | Efficacy Endpoint | Reference |
| Acinetobacter baumannii | Carbapenem-Resistant (Imipenem MIC: 8 mg/L) | Imipenem (200 mg/kg/day, divided q6h) | 48h | Reduction to 5.99 ± 0.59 log10 CFU/g lung (Control: 10.86 ± 0.25) | [4] |
| Acinetobacter baumannii | Carbapenem-Resistant (Imipenem MIC: 512 mg/L) | Imipenem (200 mg/kg/day, divided q6h) | 48h | No significant reduction (11.01 ± 0.2 log10 CFU/g lung) | [4] |
| Acinetobacter baumannii | Susceptible | Imipenem (50 mg/kg, 1-3 doses) | 4 days | 85% mortality in untreated controls; imipenem reduced bacterial load | [3] |
| Klebsiella pneumoniae | Porin-deficient, CMY-2 producing | Imipenem (30 mg/kg, q3h) | 72h | 86.6% survival (Control: 40%) | [5] |
Table 3: Efficacy of Imipenem in the Murine Peritoneal Sepsis Model
| Pathogen | Strain Characteristics | Treatment Regimen (per mouse) | Duration | Efficacy Endpoint | Reference |
| Acinetobacter baumannii | OXA-58 producer | Imipenem (100 mg/kg, q12h) | 24h | 50% Mortality; 6.6 ± 0.5 log10 CFU/g spleen | [6] |
| Acinetobacter baumannii | OXA-23 producer | Imipenem (100 mg/kg, q12h) | 24h | 62.5% Mortality; 7.7 ± 0.4 log10 CFU/g spleen | [6] |
| E. coli / S. faecalis | - | Imipenem/Cilastatin | - | Significantly inhibited proliferation in uteri | [11] |
| Mixed flora (CLP model) | - | Imipenem (25 mg/kg) | - | Increased survival rate, reduced bacterial load and inflammation | [8] |
| Mixed flora (CLP model) | - | Imipenem (125 mg/kg) | - | Reduced bacterial load but increased inflammatory markers | [8] |
CLP: Cecal Ligation and Puncture
Table 4: Pharmacokinetic Parameters of Imipenem in Murine Models
| Parameter | Value | Animal Model | Reference |
| Half-life (t1/2) | ~0.24 h | Mouse | [10] |
| Volume of Distribution (V) | ~0.434 L/kg | Mouse | [10] |
| Protein Binding | ~20% | - | |
| Primary Route of Elimination | Renal (70% unchanged) | - | [12] |
| Cmax (after 30 mg/kg dose) | 16.9 µg/ml | Mouse (pneumonia model) |
Experimental Protocols
Protocol 1: Murine Neutropenic Thigh Infection Model
This protocol is adapted from methodologies described in studies evaluating imipenem efficacy.[10][13]
1. Animals:
-
Species: Female ICR (CD-1) or BALB/c mice.
-
Age: 5-6 weeks.
2. Induction of Neutropenia:
-
Administer cyclophosphamide (B585) intraperitoneally (IP). A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[13] This renders the animals neutropenic, minimizing the influence of the host immune system.
3. Bacterial Challenge:
-
Culture the selected bacterial strain (e.g., P. aeruginosa, K. pneumoniae) to mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) or saline to the desired concentration.
-
Two hours before initiating treatment, inject 0.1 mL of the bacterial suspension (typically ~1 x 10^6 to 5 x 10^6 CFU) intramuscularly into the posterior thigh muscle of each mouse.[10]
4. Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer imipenem (with or without a β-lactamase inhibitor) or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous). Dosing frequency can be varied to study PK/PD relationships (e.g., every 2 hours).[10]
5. Endpoint Measurement:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL).[13]
-
Perform serial ten-fold dilutions of the tissue homogenate.
-
Plate the dilutions onto appropriate agar (B569324) media (e.g., Trypticase Soy Agar with 5% sheep's blood).
-
Incubate plates at 37°C for ~20 hours and enumerate the colony-forming units (CFU).[13]
-
Calculate the bacterial load as log10 CFU per thigh or per gram of tissue. Efficacy is determined by the change in bacterial count compared to the initial burden at the start of therapy and the vehicle control group.
Protocol 2: Murine Pneumonia (Lung Infection) Model
This protocol is based on methodologies used for evaluating imipenem against respiratory pathogens.[3][4][5]
1. Animals:
-
Species: C57BL/6, C3H/HeN, or BALB/c mice.
-
Age: 6-8 weeks.
-
Note: Immunosuppression (e.g., with cyclophosphamide) may be required depending on the virulence of the bacterial strain.[3]
2. Bacterial Challenge:
-
Prepare a mid-logarithmic phase culture of the test organism (e.g., A. baumannii, K. pneumoniae).
-
Anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Inoculate the bacteria via intratracheal or intranasal instillation. For intratracheal delivery, a 50 µL inoculum of ~5 x 10^6 - 10^8 CFU is common.[3]
3. Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 4 hours).
-
Administer imipenem or control as described in the thigh infection model. Dosing regimens are typically divided and administered every 3-6 hours.[4][5]
4. Endpoint Measurement:
-
Bacterial Burden: At a specified time post-infection (e.g., 48 hours), euthanize the mice. Aseptically remove the lungs. Homogenize the lung tissue in sterile PBS and determine the bacterial load (CFU/lungs or CFU/gram of lung) by plating serial dilutions.[4]
-
Survival: Monitor the mice for a defined period (e.g., 4-7 days) and record mortality.
Protocol 3: Murine Peritoneal Sepsis Model
This protocol is derived from studies evaluating systemic infections.[6][7]
1. Animals:
-
Species: C57BL/6J female mice.
-
Age: 6-8 weeks.
2. Bacterial Challenge:
-
Prepare a bacterial suspension of the test organism (e.g., A. baumannii) in sterile saline.
-
Determine the Minimum Lethal Dose (MLD) by inoculating groups of mice with decreasing bacterial concentrations and monitoring survival for 7 days.[6]
-
Induce peritoneal sepsis by injecting 0.5 mL of the MLD of the bacterial suspension intraperitoneally.[6]
3. Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 1-2 hours).
-
Administer the antibiotic or control as per the study design (e.g., subcutaneously or intraperitoneally every 12 hours).[6]
4. Endpoint Measurement:
-
Bacterial Burden: At a predetermined time (e.g., 24 hours), euthanize the mice. Collect blood via cardiac puncture and harvest organs (e.g., spleen, liver). Homogenize the organs and determine the bacterial load (CFU/organ and CFU/mL of blood) as described above.[6]
-
Survival: Monitor the mice for a defined period (e.g., 7 days) and record mortality. Efficacy is determined by the percentage of survival in the treatment groups compared to the control group.[6]
Visualizations
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the mechanism of action of imipenem in the presence of a β-lactamase inhibitor and the general experimental workflows for the described animal models.
Caption: Mechanism of action for Imipenem with a β-lactamase inhibitor.
Caption: Generalized workflow for murine infection models.
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of imipenem/relebactam on Klebsiella pneumoniae with different mechanisms of imipenem non-susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a new mouse model of Acinetobacter baumannii pneumonia to evaluate the postantibiotic effect of imipenem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of Cefepime and Imipenem in Experimental Murine Pneumonia Caused by Porin-Deficient Klebsiella pneumoniae Producing CMY-2 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Imipenem alters systemic and liver inflammatory responses in CLP- induced sepsis mice in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic effects of imipenem-cilastatin on experimental intrauterine infections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Imipenem and Cilastatin in Plasma via High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imipenem (B608078) is a broad-spectrum β-lactam antibiotic that is co-administered with cilastatin (B194054), a renal dehydropeptidase-I inhibitor. Cilastatin prevents the renal metabolism of imipenem, thereby increasing its urinary concentration and antibacterial efficacy. The therapeutic monitoring and pharmacokinetic evaluation of these compounds in plasma are crucial for optimizing dosage regimens and ensuring therapeutic success. This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of imipenem and cilastatin in plasma.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of two distinct HPLC methods for the analysis of imipenem and cilastatin in plasma.
Table 1: Method 1 - Isocratic RP-HPLC with UV Detection
| Parameter | Imipenem | Cilastatin | Reference |
| Linearity Range (µg/mL) | 50 - 250 | 50 - 250 | [1] |
| Limit of Detection (LOD) (µg/mL) | 2.17 | 0.037 | [1] |
| Limit of Quantification (LOQ) (µg/mL) | 6.60 | 0.112 | [1] |
| Recovery (%) | 98 - 102 | 98 - 102 | [1] |
| Retention Time (min) | ~3.9 | ~2.5 |
Table 2: Method 2 - Gradient RP-HPLC with UV Detection
| Parameter | Imipenem | Cilastatin | Reference |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.5 - 100 | [2][3] |
| Limit of Detection (LOD) (µg/mL) | 0.030 | 0.5 | [2][3] |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | Not Reported | |
| Recovery (%) | 99 | 99 | [3] |
| Retention Time (min) | ~4.4 | Varies with gradient | [2] |
Experimental Protocols
I. General Sample Handling and Preparation
Due to the limited stability of imipenem, proper sample handling is critical.
Protocol 1: Plasma Collection and Stabilization
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Immediately place the blood samples on ice.
-
Separate plasma by centrifugation at approximately 2000 x g for 10 minutes at 4°C.
-
Transfer the plasma to a clean polypropylene (B1209903) tube.
-
For stabilization, especially for imipenem, it is recommended to add a stabilizing solution. A common stabilizer is a solution of 3-morpholinopropanesulfonic acid (MOPS) and ethylene (B1197577) glycol (1:1)[2][4]. Alternatively, a 0.5 M morpholineethanesulfonic acid (MES) buffer (pH 6.0) can be used[3]. Add the stabilizing solution in a 1:1 ratio with the plasma sample[2][3][4].
-
Vortex the stabilized plasma sample.
-
Samples can be stored at -70°C prior to analysis[3].
Protocol 2: Sample Pre-treatment for HPLC Analysis (Ultrafiltration)
Ultrafiltration is a common and effective method for preparing plasma samples for HPLC analysis of imipenem and cilastatin[2][3][4].
-
Thaw the stabilized plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer an aliquot (e.g., 500 µL) of the stabilized plasma into an ultrafiltration device (e.g., Amicon Centrifree®).
-
Centrifuge the ultrafiltration device according to the manufacturer's instructions (e.g., 2000 x g for 20 minutes).
-
Collect the protein-free ultrafiltrate.
-
The ultrafiltrate is now ready for injection into the HPLC system.
II. HPLC Methodologies
Method 1: Isocratic Reversed-Phase HPLC
This method provides a rapid and straightforward approach for the simultaneous quantification of imipenem and cilastatin.
Protocol 3: Isocratic HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: X-Terra C18 (250 x 4.6 mm, 5.0 µm)[1].
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in a 50:50 (v/v) ratio[1].
-
Buffer Preparation: Dissolve 2.95 g of KH2PO4 in 1000 mL of water and adjust the pH to 3.0 with orthophosphoric acid[1].
-
-
Flow Rate: 1.0 mL/minute[1].
-
Column Temperature: 25°C[1].
-
Detection Wavelength: 238 nm[1].
-
Injection Volume: 10 µL[1].
-
Run Time: Approximately 10 minutes[1].
Method 2: Gradient Reversed-Phase HPLC
This method offers an alternative approach, particularly useful when dealing with complex plasma matrices.
Protocol 4: Gradient HPLC Analysis
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: Waters Xterra MS C18 (250 mm x 4.6 mm, 5.0 µm)[5].
-
Mobile Phase:
-
Flow Rate: 1.0 mL/minute[5].
-
Column Temperature: 35°C[5].
-
Detection Wavelength: 210 nm[5]. For enhanced specificity, imipenem can be detected at 300 nm and cilastatin at 220 nm[3].
-
Injection Volume: 20 µL.
-
Gradient Program: A linear gradient can be optimized to ensure adequate separation of the analytes from endogenous plasma components. A suggested starting point is a linear gradient from 100% Solvent A to 100% Solvent B over 15 minutes, followed by a re-equilibration period.
III. Preparation of Standards and Quality Controls
Protocol 5: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of imipenem reference standard and dissolve it in 10 mL of a suitable solvent. A 0.25 M morpholinepropanesulfonic acid (MOPS) buffer (pH 6.8) is recommended for imipenem[3].
-
Accurately weigh 10 mg of cilastatin reference standard and dissolve it in 10 mL of 0.2% sodium carbonate solution[3].
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase or a suitable diluent.
-
-
Calibration Curve Standards:
-
Spike blank, drug-free plasma with the appropriate working standard solutions to achieve a series of concentrations covering the desired calibration range (e.g., 50-250 µg/mL for Method 1[1] or 0.1-100 µg/mL for imipenem and 0.5-100 µg/mL for cilastatin for Method 2[2][3]).
-
Process these standards using the same sample preparation protocol as the unknown samples.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high, spanning the calibration range.
-
QC samples should be prepared from a separate weighing of the reference standards than that used for the calibration standards.
-
Visualizations
References
Application Notes and Protocols for the Preparation of Imipenem/Cilastatin Sodium Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imipenem (B608078) is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative, aerobic and anaerobic bacteria by inhibiting cell wall synthesis.[1][2][3][4][5] Imipenem is administered in combination with cilastatin (B194054) sodium, an inhibitor of the renal enzyme dehydropeptidase-I.[3][4] Cilastatin prevents the renal metabolism of imipenem, thereby increasing its urinary concentration and prolonging its half-life.[3][6] Furthermore, cilastatin has been shown to protect against imipenem-induced nephrotoxicity by inhibiting renal organic anion transporters.[7]
These application notes provide detailed protocols for the preparation, storage, and use of imipenem/cilastatin sodium solutions for various laboratory applications, including in vitro susceptibility testing and in vivo studies.
Materials and Equipment
-
Imipenem/Cilastatin sodium for injection (sterile powder)
-
Sterile, pyrogen-free solvents:
-
0.9% Sodium Chloride Injection, USP
-
5% Dextrose Injection, USP
-
Sterile water for injection, USP
-
-
Sterile syringes and needles
-
Sterile volumetric flasks and pipettes
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
pH meter
-
Sterile filters (0.22 µm)
Solution Preparation Protocols
3.1. General Reconstitution of Imipenem/Cilastatin Sodium for Stock Solutions
Imipenem/cilastatin sodium is supplied as a sterile powder for reconstitution. The powder is buffered with sodium bicarbonate to provide solutions in the pH range of 6.5 to 8.5.[8][9] Reconstituted solutions will range in color from colorless to yellow; this color variation does not indicate a loss of potency.[10][11][12] However, solutions that turn brown should be discarded.[13][14]
Protocol for a 5 mg/mL Stock Solution:
-
Aseptically, add 20 mL of 0.9% sodium chloride to a vial containing 500 mg of imipenem and 500 mg of cilastatin. This results in a concentration of 25 mg/mL of imipenem.[15]
-
Shake the vial vigorously until the powder is completely dissolved.
-
For a final concentration not exceeding 5 mg/mL for intravenous administration, further dilute the reconstituted solution in a compatible infusion fluid.[8] For laboratory benchtop use, this stock solution can be used for further dilutions.
3.2. Preparation for In Vitro Susceptibility Testing (e.g., MIC assays)
For in vitro studies, it is crucial to prepare accurate and sterile solutions of the antibiotic.
Protocol:
-
Prepare a stock solution of imipenem/cilastatin, for example, at 1 mg/mL (1000 µg/mL) in a suitable sterile solvent like sterile water or 0.9% NaCl.
-
Ensure the powder is fully dissolved.
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile container.
-
Perform serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton broth) to achieve the desired final concentrations for the assay.
-
Use the prepared solutions immediately due to the limited stability of imipenem in solution at room temperature.[13][16]
Stability and Storage of Imipenem/Cilastatin Solutions
The stability of imipenem/cilastatin solutions is dependent on the solvent, concentration, and storage temperature. Imipenem is the less stable component of the combination.[8][13]
| Solvent/Condition | Temperature | Stability (≥90% of initial concentration) | Reference(s) |
| Reconstituted Solution (e.g., in 0.9% NaCl) | Room Temperature (~25°C) | 4 hours | [8][10][16] |
| Reconstituted Solution (e.g., in 0.9% NaCl) | Refrigerated (4°C) | 24 hours | [8][10][16] |
| Diluted in 0.9% NaCl or 5% Dextrose | Room Temperature (~24°C) | 12 hours | [17] |
| Diluted in 0.9% NaCl or 5% Dextrose | Refrigerated (4°C) | 108 hours | [17] |
| In Total Parenteral Nutrition (TPN) Solutions | Not Specified | Stable for 15 minutes, with significant decrease thereafter | [18] |
Note: Freezing of imipenem/cilastatin solutions is not recommended by the manufacturer.[16] The dry powder should be stored at a temperature below 25°C.[16]
Experimental Protocols
5.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Dispense equal volumes of the broth into the wells of a microtiter plate.
-
Create serial twofold dilutions of the imipenem/cilastatin stock solution in the microtiter plate wells.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for many bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that inhibits visible growth. For many susceptible bacteria, the MIC is less than or equal to 4 mg/L.[19]
5.2. In Vivo Efficacy Studies in Animal Models
Imipenem/cilastatin solutions for in vivo studies should be prepared fresh daily and administered promptly.
Methodology:
-
Reconstitute and dilute imipenem/cilastatin to the desired concentration in a sterile, physiologically compatible vehicle, such as 0.9% sodium chloride.
-
The final concentration will depend on the animal model, the infection being studied, and the desired dosage.
-
Administer the solution to the animals via the appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous injection).
-
Dosage will vary, but for severe infections, human doses can be up to 4 g/day .[2][12] Animal dosages should be determined based on pharmacokinetic and pharmacodynamic studies.
Visualizations
Caption: Experimental workflow for preparing and using imipenem/cilastatin solutions.
Caption: Mechanism of action of imipenem and cilastatin.
References
- 1. drugs.com [drugs.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 5. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Imipenem and Cilastatin for Injection [drugfuture.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. DailyMed - IMIPENEM AND CILASTATIN- imipenem and cilastatin sodium injection, powder, for solution IMIPENEM AND CILASTATIN- this compound injection, powder, for solution [dailymed.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Imipenem + cilastatin sodium (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 15. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 16. globalrph.com [globalrph.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Stability of this compound in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Kirby-Bauer Disk Diffusion Assay for Imipenem Susceptibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirby-Bauer disk diffusion assay is a standardized, semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent. This document provides a detailed protocol and application notes for determining the susceptibility of clinically relevant bacteria to imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic. The procedure involves placing a paper disk impregnated with a specific concentration of imipenem onto an agar (B569324) plate inoculated with the test organism. The antibiotic diffuses into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured and compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.
Accurate determination of imipenem susceptibility is crucial for guiding appropriate antimicrobial therapy, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents.
Data Presentation
Table 1: Interpretive Criteria for Imipenem Disk Diffusion (10 µg disk)
The following table summarizes the zone diameter breakpoints for imipenem according to the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is critical to consult the most current version of these documents for the latest breakpoints.
| Organism Group | Reporting Agency | Disk Content | Resistant (mm) | Intermediate (mm) | Susceptible (mm) |
| Enterobacterales | CLSI | 10 µg | ≤ 19 | 20 - 22 | ≥ 23 |
| Pseudomonas aeruginosa | CLSI | 10 µg | ≤ 19 | 20 - 22 | ≥ 23 |
| Acinetobacter spp. | CLSI | 10 µg | ≤ 13 | 14 - 15 | ≥ 16 |
| Enterobacterales | EUCAST | 10 µg | < 20 | - | ≥ 20 |
| Pseudomonas aeruginosa | EUCAST | 10 µg | < 20 | - | ≥ 20 |
| Acinetobacter spp. | EUCAST | 10 µg | < 16 | - | ≥ 16 |
Note: EUCAST does not typically use an "intermediate" category in the same way as CLSI; organisms falling into a specific range may be reported as "Susceptible, increased exposure." Always refer to the specific guidelines.
Table 2: Quality Control (QC) Ranges for Imipenem Disk Diffusion (10 µg disk)
Regular testing of quality control strains is mandatory to ensure the accuracy and reproducibility of the assay.
| Quality Control Strain | ATCC® Number | Acceptable Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 20 - 28 |
| Pseudomonas aeruginosa | 27853 | 16 - 24 |
| Staphylococcus aureus | 25923 | 29 - 37 |
Experimental Protocols
Principle
A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk containing 10 µg of imipenem is then placed on the agar surface. During incubation, the imipenem diffuses from the disk into the agar. If the organism is susceptible to imipenem, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.
Materials
-
Imipenem (10 µg) antimicrobial susceptibility test disks
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Tryptic Soy Broth (TSB) or equivalent
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Bacterial cultures (test isolates and QC strains)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Forceps
Procedure
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer the colonies to a tube of TSB.
-
Incubate the broth at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 2-6 hours).
-
Adjust the turbidity of the inoculum to match the 0.5 McFarland standard by adding sterile broth or saline. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of the Mueller-Hinton Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Allow the plate to sit for 3-5 minutes (no more than 15 minutes) to allow the surface moisture to be absorbed.
-
-
Application of Imipenem Disks:
-
Using sterile forceps, aseptically place an imipenem (10 µg) disk onto the inoculated surface of the MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If multiple disks are being used on the same plate, ensure they are spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
-
Measure the zones from the back of the plate against a dark, non-reflective background.
-
Compare the measured zone diameter to the interpretive criteria in Table 1 to determine if the organism is susceptible, intermediate, or resistant to imipenem.
-
Concurrently, measure the zone of inhibition for the QC strains and ensure they fall within the acceptable ranges listed in Table 2. If QC results are out of range, patient results should not be reported, and the entire procedure should be repeated.
-
Mandatory Visualization
Caption: Workflow of the Kirby-Bauer disk diffusion assay for imipenem.
Application Notes and Protocols for Determining Imipenem MIC Values by Broth Microdilution Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of imipenem (B608078) using the broth microdilution method. This method is a standardized and widely accepted technique for quantitative measurement of in vitro antimicrobial susceptibility.[1][2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] Accurate MIC determination is crucial for surveillance of antimicrobial resistance, guiding therapeutic choices, and in the research and development of new antimicrobial agents. This document outlines the necessary reagents, equipment, step-by-step procedures, quality control measures, and data interpretation according to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of imipenem in a liquid growth medium.[1][3] The assay is performed in a 96-well microtiter plate, where each well contains a specific concentration of the antibiotic. Following incubation, the wells are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of imipenem that completely inhibits visible growth.[4][5]
Materials and Reagents
-
Imipenem analytical standard powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or appropriate solvent (as recommended by the manufacturer)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Bacterial culture to be tested
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[6][7]
-
0.9% sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile petri dishes, test tubes, and pipettes
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for automated reading)
-
Vortex mixer
-
Spectrophotometer or densitometer
Experimental Protocols
Preparation of Imipenem Stock Solution
Note on Imipenem Stability: Imipenem is known to be unstable in aqueous solutions.[8][9][10] It is crucial to prepare fresh stock solutions on the day of the assay. If storage is necessary, it should be done at ≤ -60°C for no longer than three months, and solutions should be thawed only once before use.[5]
-
Calculate the required weight of imipenem powder: Use the following formula to account for the potency of the antibiotic powder[11]:
For example, to prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 980 µg/mg:
-
Dissolve the imipenem powder: Aseptically weigh the calculated amount of imipenem powder and dissolve it in the appropriate sterile solvent (e.g., deionized water) to achieve the desired stock concentration.[12] Ensure complete dissolution by vortexing.
-
Sterilization: If the stock solution is not prepared from sterile powder, it may be sterilized by filtration through a 0.22 µm syringe filter. It is important to confirm with the manufacturer that imipenem does not bind to the filter material.[11]
Preparation of the Inoculum
-
Bacterial Culture: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline or PBS.
-
Standardization: Vortex the suspension thoroughly to create a smooth, homogenous mixture. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[5] This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][11] A common method is to dilute the 0.5 McFarland suspension 1:100 in CAMHB, which will then be further diluted 1:2 in the wells.[5]
Broth Microdilution Assay
-
Plate Setup: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Serial Dilutions:
-
Add 50 µL of the 2X final highest concentration of imipenem stock solution to the wells in the first column.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well, resulting in a final volume of 100 µL per well and the target inoculum density of 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: One well containing 100 µL of inoculated broth without any antibiotic.
-
Sterility Control: One well containing 100 µL of uninoculated broth.
-
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
Reading and Interpreting the Results
-
Visual Inspection: After incubation, visually inspect the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.
-
MIC Determination: The MIC is the lowest concentration of imipenem at which there is no visible growth (i.e., the well is clear).[4] A small, single button of cells or faint haziness at the bottom of the well should be disregarded.[4][5]
-
Control Validation:
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
-
The MIC values for the quality control strains must fall within their acceptable ranges (see Table 2). If the QC results are out of range, the test results for the clinical isolates are considered invalid, and the assay should be repeated.[13]
-
-
Interpretation: Compare the determined MIC value to the clinical breakpoints established by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[2][14]
Data Presentation
Table 1: Example Imipenem Dilution Series in a 96-Well Plate
| Column | Imipenem Concentration (µg/mL) |
| 1 | 64 |
| 2 | 32 |
| 3 | 16 |
| 4 | 8 |
| 5 | 4 |
| 6 | 2 |
| 7 | 1 |
| 8 | 0.5 |
| 9 | 0.25 |
| 10 | 0.125 |
| 11 | Growth Control (No Drug) |
| 12 | Sterility Control (No Bacteria) |
Table 2: Quality Control (QC) Ranges for Imipenem
| QC Strain | Agency | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | CLSI | ≤1 to 4 |
| Pseudomonas aeruginosa ATCC 27853 | CLSI | ≤1 to 4[13] |
| Klebsiella pneumoniae ATCC 700603 | CLSI | 0.25 to 1 |
Note: QC ranges are subject to change and should be verified with the latest CLSI M100 or EUCAST documentation.[15]
Table 3: CLSI and EUCAST Clinical Breakpoints for Imipenem (Enterobacterales)
| Agency | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI | ≤1 µg/mL | 2 µg/mL | ≥4 µg/mL[6][16] |
| EUCAST | ≤2 µg/mL | - | >2 µg/mL |
Note: Breakpoints can vary depending on the bacterial species and are updated periodically. Always refer to the most current CLSI M100 or EUCAST breakpoint tables.[16][17]
Visualizations
Caption: Experimental workflow for broth microdilution MIC determination.
Caption: Logical flow for interpreting MIC results.
References
- 1. RIDACOM â Comprehensive Bioscience Supplier - MIC Imipenem for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 2. idexx.dk [idexx.dk]
- 3. Broth microdilution susceptibility testing. [bio-protocol.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Interpretive standards and quality control guidelines for imipenem susceptibility tests with 10-micrograms disks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. journals.asm.org [journals.asm.org]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Failure of Quality Control Measures To Prevent Reporting of False Resistance to Imipenem, Resulting in a Pseudo-Outbreak of Imipenem-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. nih.org.pk [nih.org.pk]
- 16. academic.oup.com [academic.oup.com]
- 17. ecdc.europa.eu [ecdc.europa.eu]
Application Notes and Protocols for Using Imipenem/Cilastatin in Experimental Models of Sepsis
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Effective management often relies on prompt administration of broad-spectrum antibiotics. Imipenem (B608078)/cilastatin (B194054) is a combination drug product that pairs a potent carbapenem (B1253116) antibiotic with a renal dehydropeptidase-I (DHP-I) inhibitor.[1][2][3] Imipenem provides broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis, making it effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[3][4][5] Cilastatin's role is to prevent the rapid degradation of imipenem by the DHP-I enzyme in the kidneys, thereby increasing its bioavailability and reducing potential nephrotoxicity.[2][3]
Beyond its antimicrobial properties, recent studies in experimental sepsis models suggest that imipenem/cilastatin may exert dose-dependent immunomodulatory and organ-protective effects.[6][7] These findings make it a subject of significant interest for researchers investigating novel therapeutic strategies for sepsis. These application notes provide detailed protocols and summarized data for utilizing imipenem/cilastatin in preclinical sepsis research.
Mechanism of Action: A Dual Approach
The therapeutic effect of imipenem/cilastatin is twofold:
-
Imipenem (Antimicrobial Action) : As a β-lactam antibiotic, imipenem binds to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the transpeptidation process, which is critical for the cross-linking of peptidoglycan, thereby disrupting cell wall synthesis and leading to bacterial lysis and death.[2][3][5] Its stability against many bacterial β-lactamases contributes to its broad spectrum of activity.[5]
-
Cilastatin (Protective Action) : Cilastatin is not an antibiotic. It selectively and reversibly inhibits dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules that metabolizes and inactivates imipenem.[2][3] By blocking this enzyme, cilastatin ensures higher urinary concentrations and a longer half-life of active imipenem, enhancing its efficacy and protecting the kidneys from potential metabolite-induced toxicity.[3]
Application Note 1: Evaluating the Dose-Dependent Efficacy of Imipenem in a Murine Sepsis Model
This protocol describes the use of the Cecal Ligation and Puncture (CLP) model in mice to assess how different doses of imipenem affect survival, bacterial clearance, and inflammatory responses during sepsis. The CLP model is widely used as it closely mimics the pathophysiology of human septic peritonitis.[8]
Experimental Protocol: CLP-Induced Sepsis in Mice
-
Animal Model : C57BL/6 mice (8-10 weeks old, 20-25g). House animals under standard conditions with free access to food and water.
-
Sepsis Induction (CLP Surgery) :
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the ligation position (e.g., ligating 50% of the cecum for moderate sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Administer pre-warmed saline (1 mL, subcutaneous) for fluid resuscitation immediately post-surgery.
-
Provide post-operative analgesia as per institutional guidelines.
-
A sham group should undergo the same procedure without ligation and puncture.
-
-
Imipenem/Cilastatin Administration :
-
Prepare imipenem/cilastatin solution in sterile 0.9% saline.
-
Divide CLP mice into treatment groups. Based on published data, effective doses for investigation include a low dose (25 mg/kg) and a high dose (125 mg/kg) of imipenem.[7]
-
Administer the assigned dose subcutaneously at a defined time point post-CLP (e.g., 6 hours). A control group should receive an equivalent volume of saline vehicle.
-
-
Monitoring and Sample Collection :
-
Monitor survival rates for each group over a period of 7-10 days.
-
At a predetermined endpoint (e.g., 24 hours post-CLP), euthanize a subset of animals from each group.
-
Collect blood via cardiac puncture for analysis of bacterial load, endotoxin (B1171834) levels, and plasma cytokine concentrations.
-
Harvest liver and other organs for bacterial load determination and histopathological analysis.
-
Data Presentation: Dose-Dependent Effects
The following table summarizes findings from a study investigating low-dose versus high-dose imipenem in a CLP mouse model.[7]
| Parameter | Sepsis Control Group | Sepsis + Imipenem (25 mg/kg) | Sepsis + Imipenem (125 mg/kg) | Key Finding |
| Survival Rate | Low | Significantly Increased | Moderate | Low-dose imipenem provided the best survival benefit.[7] |
| Bacterial Load | High | Significantly Reduced | Most Significantly Reduced | High-dose imipenem was most effective at bacterial clearance.[7] |
| Plasma Endotoxin | High | Significantly Reduced | Increased vs. Control | Low-dose imipenem reduced endotoxin levels, while the high dose unexpectedly increased them.[7] |
| Liver Enzymes (ALT/AST) | Elevated | Significantly Reduced | Increased vs. Control | Low-dose imipenem protected against liver injury.[7] |
| Inflammatory Cytokines (Plasma & Liver) | Elevated | Significantly Reduced | Increased vs. Control | Low-dose imipenem attenuated the systemic and local inflammatory response.[7] |
Application Note 2: Assessing Immunomodulatory Effects on Inflammatory Cytokines
Imipenem treatment in sepsis models appears to have a dose-dependent effect on the host inflammatory response.[6][7] A high dose may effectively clear bacteria but can exacerbate inflammation, whereas a lower dose may strike a better balance between antimicrobial efficacy and dampening a harmful inflammatory cascade.
Experimental Protocol: Cytokine Measurement
-
Sample Source : Use plasma and liver homogenates collected from the experimental groups described in Application Note 1.
-
Plasma Preparation : Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Liver Homogenate Preparation :
-
Excise a portion of the liver, weigh it, and immediately flash-freeze in liquid nitrogen.
-
Homogenize the tissue in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and store it at -80°C.
-
-
Cytokine Quantification (ELISA) :
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific murine cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions precisely for coating, blocking, sample incubation, detection antibody, substrate addition, and reading absorbance on a plate reader.
-
Calculate cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
-
-
Gene Expression Analysis (RT-qPCR) :
-
Extract total RNA from liver tissue using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for target cytokine genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze relative gene expression using the ΔΔCt method.
-
Data Presentation: Impact on Key Inflammatory Markers
This table summarizes the differential effects of imipenem dosage on inflammatory mediators in a CLP sepsis model.[7]
| Inflammatory Mediator | Sepsis Control Group | Sepsis + Imipenem (25 mg/kg) | Sepsis + Imipenem (125 mg/kg) |
| Plasma TNF-α | High | Significantly Decreased | Increased |
| Plasma IL-6 | High | Significantly Decreased | Increased |
| Liver TNF-α mRNA | High | Significantly Decreased | Increased |
| Liver IL-6 mRNA | High | Significantly Decreased | Increased |
Application Note 3: Investigating the Renoprotective Effects of Cilastatin
Sepsis-associated acute kidney injury (AKI) is a major contributor to mortality. Cilastatin, independent of imipenem, has demonstrated protective effects in animal models of AKI.[9][10] Its mechanism involves reducing renal inflammation and the infiltration of immune cells.
Experimental Protocol: Assessment of Sepsis-Associated AKI
-
Animal Model and Sepsis Induction : Use a rat or mouse CLP model as described previously. To isolate the effects of cilastatin, a group treated with cilastatin alone should be included alongside the imipenem/cilastatin and vehicle control groups.
-
Treatment : Administer cilastatin (at a dose equivalent to that in the combination product) or imipenem/cilastatin intravenously or subcutaneously post-CLP induction.
-
Assessment of Renal Function :
-
At 24 or 48 hours post-CLP, collect blood to measure serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) levels using standard biochemical assays.
-
-
Histological Analysis :
-
Perfuse animals with PBS followed by 4% paraformaldehyde.
-
Harvest kidneys and fix them in 4% paraformaldehyde overnight.
-
Process tissues for paraffin (B1166041) embedding, sectioning (4-5 µm), and staining with Hematoxylin and Eosin (H&E) to assess tubular injury, necrosis, and inflammation.
-
-
Immunohistochemistry :
-
Perform immunohistochemical staining on kidney sections for markers of inflammation and fibrosis.
-
Monocyte/Macrophage Infiltration : Use an antibody against CD68.
-
Profibrotic Cytokines : Use antibodies against Transforming Growth Factor-beta (TGF-β) and Connective Tissue Growth Factor (CTGF).[9]
-
Quantify staining intensity and the number of positive cells in different regions of the kidney (cortex, medulla).
-
Data Presentation: Cilastatin's Effect on Markers of Renal Injury and Inflammation
This table summarizes expected outcomes based on a study of cilastatin's effects in a rat sepsis model.[9]
| Parameter | Sepsis Control Group | Sepsis + Cilastatin | Key Finding |
| Serum Creatinine | Elevated | Significantly Reduced | Cilastatin preserves renal function.[9] |
| Renal CD68+ Cells (Macrophages) | Increased Infiltration | Significantly Reduced | Cilastatin attenuates renal inflammatory cell infiltration.[9] |
| Renal TGF-β Expression | Increased | Significantly Reduced | Cilastatin reduces early profibrotic signaling.[9] |
| Renal CTGF Expression | Increased | Significantly Reduced | Cilastatin reduces early profibrotic signaling.[9] |
| Mortality | High | Significantly Reduced | The organ-protective effects of cilastatin contribute to improved survival.[9] |
References
- 1. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imipenem/Cilastatin: Antibiotic Uses, Side Effects, Dosage [medicinenet.com]
- 6. researchgate.net [researchgate.net]
- 7. Imipenem alters systemic and liver inflammatory responses in CLP- induced sepsis mice in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcritintensivecare.org [jcritintensivecare.org]
- 9. Cilastatin Attenuates Acute Kidney Injury and Reduces Mortality in a Rat Model of Sepsis [mdpi.com]
- 10. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Imipenem to Investigate Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, as a tool to study and characterize the mechanisms of bacterial resistance. Understanding how bacteria develop resistance to potent antibiotics like imipenem is crucial for the development of new therapeutic strategies and diagnostic methods.
Introduction to Imipenem and Bacterial Resistance
Imipenem, a derivative of thienamycin, exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It binds to penicillin-binding proteins (PBPs), leading to cell lysis and death.[1][2] Its stability against many β-lactamases makes it a powerful antibiotic against a wide range of Gram-positive and Gram-negative bacteria.[1][3] However, the emergence of imipenem-resistant strains, particularly in pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii, poses a significant clinical challenge.[4][5][6]
The primary mechanisms of resistance to imipenem include:
-
Enzymatic Degradation: Production of carbapenem-hydrolyzing β-lactamases (carbapenemases) is a major resistance mechanism.[4][7] Common carbapenemases include Ambler class A (e.g., KPC), class B metallo-β-lactamases (MBLs like NDM, VIM, IMP), and class D oxacillinases (e.g., OXA-23, OXA-24/40, OXA-58).[4][7][8][9]
-
Reduced Outer Membrane Permeability: Decreased expression or mutations in outer membrane porin proteins, such as OprD in P. aeruginosa and CarO in A. baumannii, restrict the entry of imipenem into the bacterial cell.[10][11][12][13][14][15][16][17][18]
-
Efflux Pump Overexpression: Active removal of imipenem from the cell by multidrug resistance (MDR) efflux pumps, such as AdeABC in A. baumannii and MexAB-OprM in P. aeruginosa, can contribute to resistance.[7][19][20][21][22][23][24][25]
Data Presentation: Quantitative Analysis of Imipenem Resistance
The following tables summarize key quantitative data that can be generated when studying imipenem resistance.
Table 1: Minimum Inhibitory Concentration (MIC) of Imipenem and Other Antibiotics against Resistant Isolates
| Bacterial Isolate | Imipenem MIC (µg/mL) | Meropenem MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Colistin MIC (µg/mL) |
| A. baumannii Strain 1 | >64 | >64 | >256 | 128 | 0.5 |
| A. baumannii Strain 2 | 32 | 64 | 128 | >256 | 1 |
| P. aeruginosa Strain 1 | 128 | 64 | >256 | 64 | 2 |
| P. aeruginosa Strain 2 | >64 | >64 | 128 | 128 | 1 |
| Susceptible Control | 0.5 | 0.25 | 2 | 0.5 | 0.5 |
Data is hypothetical and for illustrative purposes. Breakpoints for susceptibility and resistance should be based on current CLSI or EUCAST guidelines.[26][27]
Table 2: Effect of Efflux Pump Inhibitors on Imipenem MIC
| Bacterial Isolate | Imipenem MIC (µg/mL) | Imipenem MIC + CCCP (10 µg/mL) (µg/mL) | Fold Reduction in MIC |
| A. baumannii Isolate A | 64 | 8 | 8 |
| A. baumannii Isolate B | 32 | 32 | 1 (No change) |
| P. aeruginosa Isolate C | 128 | 16 | 8 |
| P. aeruginosa Isolate D | 64 | 4 | 16 |
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a common efflux pump inhibitor.[20][22] A ≥4-fold reduction in MIC is often considered significant.[24]
Table 3: Prevalence of Common Resistance Genes in Imipenem-Resistant Isolates
| Resistance Gene | A. baumannii (n=46) | P. aeruginosa (n=32) |
| blaOXA-51-like | 100% (46/46)[7][28] | Not applicable |
| blaOXA-23-like | 95.7% (44/46)[7][28] | Not applicable |
| blaNDM | 2.2% (1/46)[7][28] | 12.5% (4/32)[21] |
| blaVIM | 0% (0/46)[7] | 96.9% (31/32)[21] |
| blaIMP | 0% (0/46)[7] | 0% (0/32)[21] |
Data compiled from published studies.[7][21][28]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29]
Protocol: Broth Microdilution Method [29][30]
-
Prepare Imipenem Stock Solution: Prepare a stock solution of imipenem at a concentration of 1280 µg/mL in an appropriate solvent. Filter-sterilize the solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the imipenem stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well. The concentration range should typically span from 0.06 to 128 µg/mL.
-
Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[31] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[30][31]
-
Reading the MIC: The MIC is the lowest concentration of imipenem at which there is no visible growth (turbidity).[31]
Alternative methods include agar (B569324) dilution and gradient diffusion strips (E-test, MTS).[11][26][31][32][33]
Phenotypic Detection of Carbapenemase Production
Protocol: Modified Carbapenem Inactivation Method (mCIM) [9]
-
Prepare Bacterial Suspension: Emulsify a 1 µL loopful of bacteria in 2 mL of Tryptic Soy Broth (TSB).
-
Imipenem Disk Inactivation: Add a 10-µg imipenem disk to the bacterial suspension and incubate at 35-37°C for 4 hours.
-
Inoculate Indicator Lawn: Prepare a lawn of a carbapenem-susceptible indicator strain (e.g., E. coli ATCC 25922) on a Mueller-Hinton Agar (MHA) plate.
-
Disk Placement: Remove the imipenem disk from the bacterial suspension and place it on the inoculated MHA plate.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Interpretation: If the test isolate produces a carbapenemase, the imipenem will be inactivated, resulting in a zone of inhibition of ≤ 15 mm around the disk. A zone of ≥ 19 mm indicates a negative result.
Other phenotypic tests include the Modified Hodge Test (MHT) and Carba NP test.[32][34][35][36]
Investigation of Efflux Pump Activity
Protocol: MIC Reduction Assay with an Efflux Pump Inhibitor (EPI) [20][22][24]
-
Prepare Media with EPI: Prepare two sets of Mueller-Hinton agar or broth. To one set, add an EPI such as Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) at a sub-inhibitory concentration (e.g., 10-20 µg/mL). The other set will not contain the EPI.
-
Determine MIC: Perform the MIC determination for imipenem as described in Protocol 3.1, using both the medium with and without the EPI.
-
Calculate Fold Reduction: Compare the MIC value obtained in the presence of the EPI to the MIC value obtained in its absence.
-
Interpretation: A four-fold or greater reduction in the MIC in the presence of the EPI suggests that efflux pumps are contributing to imipenem resistance.[24]
Molecular Detection of Resistance Genes
Protocol: Polymerase Chain Reaction (PCR) [7][11][28]
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocols.
-
Primer Selection: Use specific primers designed to amplify known carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-23, blaOXA-58) or genes encoding efflux pump components or porins.
-
PCR Amplification: Perform PCR using standard conditions (denaturation, annealing, extension) optimized for the specific primers and target gene.
-
Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the presence and size of the expected amplicon.
-
Sequencing (Optional): For confirmation and to identify specific variants or mutations, the PCR product can be purified and sequenced.
Time-Kill Kinetic Assay
This assay determines the rate at which an antibiotic kills a bacterial population over time.[37][38]
Protocol: Time-Kill Assay [37][39][40][41]
-
Prepare Inoculum: Grow the bacterial isolate to the logarithmic phase and dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
Antibiotic Exposure: Add imipenem at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. Include a growth control without antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each imipenem concentration. A ≥ 3-log₁₀ decrease in CFU/mL compared to the initial inoculum is considered bactericidal activity.
Visualizations: Pathways and Workflows
Mechanisms of Imipenem Resistance
Caption: Key mechanisms of bacterial resistance to imipenem.
Experimental Workflow for Investigating Imipenem Resistance
Caption: A stepwise workflow for characterizing imipenem resistance.
Regulation of OprD Porin Expression in P. aeruginosa
Caption: Negative regulation of the OprD porin in P. aeruginosa.
References
- 1. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. picmonic.com [picmonic.com]
- 4. Frontiers | Impact of an Intervention to Control Imipenem-Resistant Acinetobacter baumannii and Its Resistance Mechanisms: An 8-Year Survey [frontiersin.org]
- 5. Imipenem Resistant Pseudomonas aeruginosa: The fall of the final quarterback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 7. Resistant mechanisms and molecular epidemiology of imipenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of imipenem resistance in metallo-β-lactamases expressing pathogenic bacterial spp. and identification of potential inhibitors: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Carbapenemases in Enterobacteriaceae: Detection and Antimicrobial Therapy [frontiersin.org]
- 10. Imipenem resistance among Acinetobacter baumannii: association with reduced expression of a 33-36 kDa outer membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Characterization of imipenem resistance mechanisms in Pseudomonas aeruginosa isolates from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of OprD Porin Protein Levels in Carbapenem-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Negative regulation of the Pseudomonas aeruginosa outer membrane porin OprD selective for imipenem and basic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Determination of imipenem efflux-mediated resistance in Acinetobacter spp., using an efflux pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and Imipenem in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of imipenem efflux-mediated resistance in Acinetobacter spp., using an efflux pump inhibitor | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 23. mdpi.com [mdpi.com]
- 24. jidc.org [jidc.org]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
- 28. Resistant mechanisms and molecular epidemiology of imipenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. RIDACOM â Comprehensive Bioscience Supplier - MIC Imipenem for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 30. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. liofilchem.com [liofilchem.com]
- 32. dovepress.com [dovepress.com]
- 33. himedialabs.com [himedialabs.com]
- 34. brieflands.com [brieflands.com]
- 35. journals.asm.org [journals.asm.org]
- 36. [Carbapenemase detection in Acinetobacter baumannii clones resistant to imipenem] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. nelsonlabs.com [nelsonlabs.com]
- 38. actascientific.com [actascientific.com]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Imipenem Stability in Different Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem (B608078) is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. It is known for its potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] However, imipenem is inherently unstable in aqueous solutions, which presents challenges in its formulation, storage, and clinical administration.[2][3] The primary degradation pathways for imipenem include hydrolysis of the β-lactam ring and oligomerization.[4][5][6] In weakly acidic solutions, degradation is often initiated by an intermolecular carboxyl group attack on the β-lactam group, leading to oligomerization.[4][5] In weakly alkaline conditions, an intermolecular reaction between the β-lactam and formimidoyl groups can occur.[4][5]
The stability of imipenem is significantly influenced by factors such as pH, temperature, concentration, and the composition of the solution.[1][4][7] For instance, the optimal pH for imipenem stability is between 6.5 and 7.5.[8] Deviations from this range can accelerate degradation.[8] Temperature also plays a crucial role, with increased temperatures leading to faster degradation.[1][9] Furthermore, the presence of other substances, such as dextrose in infusion fluids, can adversely affect imipenem's stability.[7][8]
Due to its instability, imipenem is often co-administered with cilastatin (B194054), a renal dehydropeptidase-I (DHP-I) inhibitor.[10] Cilastatin prevents the renal degradation of imipenem, thereby increasing its urinary concentration and reducing potential nephrotoxicity.[10] However, the interaction between imipenem and cilastatin can also lead to the formation of degradation products.[2]
Given these stability concerns, it is imperative for researchers, scientists, and drug development professionals to have robust protocols for assessing the stability of imipenem in various media. These application notes provide detailed methodologies for conducting such stability studies, including protocols for sample preparation, stress testing (forced degradation), and analytical quantification using High-Performance Liquid Chromatography (HPLC).
Data Presentation: Quantitative Summary of Imipenem Stability
The following tables summarize the stability of imipenem under different conditions, as reported in various studies. This data provides a comparative overview to guide experimental design.
Table 1: Stability of Imipenem in Different Intravenous Solutions
| Intravenous Fluid | Concentration (mg/mL) | Storage Temperature (°C) | Time to 10% Degradation (T₉₀) | Reference |
| 0.9% Sodium Chloride | 5 | 25 | 6 - 9 hours | [1][7] |
| 0.9% Sodium Chloride | 10 | 25 | 3 - 6 hours | [1] |
| 0.9% Sodium Chloride | 5 | 4 | 72 hours | [7] |
| 5% Dextrose in Water (D5W) | 5 | 25 | < 6 hours | [7] |
| 5% Dextrose in Water (D5W) | 5 | 4 | 24 - 48 hours | [7] |
| Total Parenteral Nutrition (TPN) Solution 1 (4.25% amino acids, 25% dextrose) | 5 | Not Specified | < 30 minutes | [11] |
| Total Parenteral Nutrition (TPN) Solution 2 (5% amino acids, 35% dextrose) | 5 | Not Specified | < 30 minutes | [11] |
Table 2: Influence of Temperature and Concentration on Imipenem Stability in 0.9% Sodium Chloride
| Concentration (mg/mL) | Temperature (°C) | Time to 10% Degradation (T₉₀) | Reference |
| 5 | 25 | 6 hours | [1] |
| 5 | 30 | 6 hours | [1] |
| 5 | 40 | 6 hours | [1] |
| 10 | 25 | 3 - 6 hours | [1] |
| 10 | 30 | < 1 hour | [1] |
| 10 | 40 | < 1 hour | [1] |
Experimental Protocols
Protocol 1: General Stability Study of Imipenem in a Selected Medium
This protocol outlines a general procedure for assessing the stability of imipenem in a specific aqueous medium (e.g., infusion fluid, buffer solution).
1. Materials and Reagents:
-
Imipenem reference standard
-
The selected medium (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water, Phosphate (B84403) Buffer pH 7.0)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer for mobile phase (e.g., sodium phosphate, potassium phosphate)
-
Acid and/or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Temperature-controlled incubator or water bath
2. Preparation of Solutions:
-
Imipenem Stock Solution: Accurately weigh a known amount of imipenem reference standard and dissolve it in the selected medium to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Test Solutions: Dilute the stock solution with the selected medium to the final concentrations required for the study (e.g., 5 mg/mL and 10 mg/mL).[1] Prepare a sufficient volume for sampling at all time points.
3. Stability Study Conditions:
-
Divide the test solutions into appropriate containers (e.g., PVC infusion bags, glass vials).
-
Store the containers at the desired temperature(s) (e.g., 4°C, 25°C, 30°C, 40°C).[1][7]
-
If investigating photostability, expose a set of samples to a controlled light source (e.g., white fluorescent light, UV light) while keeping a parallel set in the dark as a control.[12]
4. Sampling:
-
Withdraw aliquots of the test solutions at predetermined time intervals (e.g., 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours). The initial sample (time 0) should be analyzed immediately after preparation.
-
Immediately after withdrawal, dilute the samples with the mobile phase to a concentration suitable for HPLC analysis and either analyze immediately or store at a low temperature (e.g., -20°C or -80°C) to halt further degradation until analysis.
5. HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (e.g., pH 7.3) and acetonitrile (e.g., 98:2 v/v). A gradient elution may also be used.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm or 238 nm
-
Column Temperature: 35°C
-
-
Quantification: Prepare a calibration curve using freshly prepared standard solutions of imipenem of known concentrations. Calculate the concentration of imipenem in the test samples by comparing their peak areas to the calibration curve.
6. Data Analysis:
-
Calculate the percentage of the initial imipenem concentration remaining at each time point.
-
Plot the percentage of remaining imipenem versus time.
-
Determine the time at which the imipenem concentration falls below 90% of the initial concentration (T₉₀).
Protocol 2: Forced Degradation (Stress Testing) of Imipenem
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
2. Preparation of Stressed Samples:
-
Prepare an imipenem solution in a suitable solvent (e.g., water or the selected medium).
-
Acid Hydrolysis: Add HCl to the imipenem solution to achieve a final concentration of, for example, 0.025 M HCl. Incubate at room temperature for a specified period (e.g., 15 minutes). Neutralize the solution with NaOH before HPLC analysis.
-
Base Hydrolysis: Add NaOH to the imipenem solution to achieve a final concentration of, for example, 0.025 M NaOH. Incubate at room temperature for a specified period (e.g., 15 minutes). Neutralize the solution with HCl before HPLC analysis.
-
Oxidative Degradation: Add H₂O₂ to the imipenem solution to achieve a final concentration of, for example, 0.05% H₂O₂. Incubate at room temperature for a specified period (e.g., 30 minutes).
-
Thermal Degradation: Store the imipenem solution (or solid drug substance) at an elevated temperature (e.g., 60°C or 90°C) for a defined period (e.g., 10 days for solid, shorter for solutions).[3]
-
Photolytic Degradation: Expose the imipenem solution to white fluorescent light (e.g., 10,000 lux for 120 hours) and UV light (e.g., 200 watt-hours/m² for 5 days).
3. HPLC Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and identify degradation products.
-
Compare the chromatograms of the stressed samples with that of an unstressed imipenem standard.
Mandatory Visualizations
Imipenem Degradation Pathways
Caption: Major degradation pathways of imipenem in aqueous solutions.
Experimental Workflow for Imipenem Stability Assessment
Caption: General workflow for conducting an imipenem stability study.
References
- 1. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and kinetics of degradation of imipenem in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 6. brieflands.com [brieflands.com]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. publications.ashp.org [publications.ashp.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 11. Stability of imipenem and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Imipenem
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling of imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and optimize the dosing regimens of imipenem.
Introduction to Imipenem PK/PD Modeling
Imipenem is a time-dependent beta-lactam antibiotic, meaning its bactericidal activity is primarily correlated with the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.[1][2] Therefore, the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts its efficacy is the percentage of the dosing interval during which the free drug concentration exceeds the MIC (%fT > MIC).[1] Preclinical PK/PD modeling is crucial for understanding the dose-exposure-response relationship of imipenem, which informs the selection of optimal dosing regimens for clinical trials. Imipenem is typically co-administered with cilastatin (B194054), a renal dehydropeptidase-I inhibitor, to prevent its rapid metabolism in the kidneys, thereby increasing its half-life and tissue penetration.[3][4][5]
Pharmacokinetic Properties of Imipenem in Preclinical Models
The pharmacokinetic profile of imipenem has been characterized in various preclinical animal models. Key parameters include the elimination half-life (t½), volume of distribution (Vd), and clearance (CL). These parameters can vary depending on the animal species and the specific experimental conditions.
Table 1: Summary of Imipenem Pharmacokinetic Parameters in Preclinical Animal Models
| Animal Model | Dose (mg/kg) | Route | t½ (h) | Vd (L/kg) | CL (L/h/kg) | Reference |
| Mouse (BALB/c) | - | - | - | - | - | [6] |
| Mouse (Neutropenic) | 4 - 128 | IP | 0.24 | 0.434 | - | [7] |
| Rabbit | 70 | - | - | - | - | [8] |
| Cat | 5 | IV | 1.17 | - | - | [9] |
| Cat | 5 | IM | 1.44 | - | - | [9] |
| Cat | 5 | SC | 1.55 | - | - | [9] |
| Sheep | 20 | IV | 0.98 | 0.25 | 0.50 | [10] |
| Sheep | 20 | IM | - | - | - | [10] |
Note: "-" indicates data not specified in the cited source.
Pharmacodynamic Properties of Imipenem in Preclinical Models
The primary pharmacodynamic endpoint in preclinical studies of imipenem is the change in bacterial load, typically measured as colony-forming units (CFU) per gram of tissue or milliliter of fluid. The goal is to determine the exposure required to achieve a certain level of bacterial killing (e.g., bacteriostatic, bactericidal, or a 1- to 2-log10 reduction in CFU).
Table 2: Summary of Imipenem Pharmacodynamic Endpoints in Preclinical Models
| Animal Model | Infection Model | Pathogen | Primary PD Endpoint | Observed Effect | Reference |
| Mouse (Neutropenic) | Thigh Infection | Pseudomonas aeruginosa | Change in log10 CFU/thigh | 1.75 log10 killing with 5 g/day human-equivalent dose | [2] |
| Mouse (Neutropenic) | Thigh Infection | P. aeruginosa, Klebsiella pneumoniae | Change in log10 CFU/thigh | Dose-dependent reduction in CFU | [7] |
| Mouse | Biofilm Infection | P. aeruginosa | Change in log10 CFU/lung | Time-dependent killing of biofilm cells | [11] |
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This is a highly standardized and widely used model for evaluating the in vivo efficacy of antimicrobial agents.[12][13][14][15]
Protocol:
-
Animal Model: Use specific pathogen-free mice (e.g., ICR (CD1) or BALB/c), typically female, 5-6 weeks old.
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) intraperitoneally (IP). A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[12][14] This renders the mice neutropenic and more susceptible to infection.[15]
-
-
Infection:
-
Drug Administration:
-
Initiate treatment with imipenem/cilastatin at a specified time post-infection (e.g., 2 hours).
-
Administer the drug via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous). Dosing regimens can be varied to simulate human pharmacokinetic profiles.
-
-
Endpoint Measurement (CFU Enumeration):
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh tissue in a sterile buffer (e.g., phosphate-buffered saline, PBS).[12]
-
Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.[12][14]
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Trypticase Soy Agar with 5% sheep's blood).[12][14]
-
Incubate the plates at 37°C for approximately 20 hours.[12][14]
-
Count the number of colonies to determine the CFU per gram of thigh tissue.
-
Determination of Imipenem Concentration in Plasma by HPLC
Accurate measurement of imipenem concentrations in plasma is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a common method for this purpose.
Protocol:
-
Blood Sample Collection:
-
Collect blood samples from animals at various time points after drug administration into heparinized tubes.
-
-
Plasma Preparation and Stabilization:
-
Centrifuge the blood samples to separate the plasma.
-
Immediately stabilize the plasma with a solution of 3-morpholinopropanesulfonic acid (MOPS) and ethylene (B1197577) glycol (1:1) to prevent imipenem degradation.
-
-
Sample Preparation for HPLC:
-
Deproteinize the plasma samples, for example, by ultrafiltration.
-
-
HPLC Analysis:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A common mobile phase is a boric acid buffer.
-
Detection: Imipenem is detected by UV absorbance at 300 nm.
-
Standard Curve: Prepare a standard curve of imipenem in drug-free plasma to quantify the concentrations in the study samples.
-
Validation: The assay should be validated for linearity, precision, accuracy, and stability.
-
PK/PD Modeling and Simulation
PK/PD modeling integrates the pharmacokinetic and pharmacodynamic data to describe the relationship between drug exposure and its effect. This allows for the determination of the optimal dosing regimen.
Protocol:
-
Software: Utilize specialized software for population pharmacokinetic modeling such as NONMEM or Pmetrics.[1][16][17][18][19] R is also a powerful tool for data manipulation, visualization, and modeling.
-
Model Building:
-
Develop a structural pharmacokinetic model (e.g., one- or two-compartment model) to describe the time course of imipenem concentrations.
-
Identify and incorporate significant covariates (e.g., body weight, creatinine (B1669602) clearance) that influence the PK parameters.
-
Develop a pharmacodynamic model (e.g., sigmoidal Emax model) to link the imipenem concentration to the bactericidal effect.[7]
-
-
Model Validation:
-
Evaluate the goodness-of-fit of the model using graphical and statistical diagnostics.
-
Perform internal and external validation of the final model.
-
-
Monte Carlo Simulation:
-
Use the final validated PK/PD model to perform Monte Carlo simulations to predict the probability of target attainment (PTA) for various dosing regimens.[1]
-
The target is typically a specific %fT > MIC value (e.g., 40% for carbapenems).
-
Simulations can help identify the dosing regimen that has the highest probability of achieving the desired therapeutic effect in a population.
-
Visualizations
Imipenem Mechanism of Action
Imipenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.[3][4][20][21] This leads to a weakening of the cell wall and ultimately cell lysis.[3]
Caption: Mechanism of action of imipenem.
Preclinical PK/PD Modeling Workflow
The following diagram illustrates the typical workflow for preclinical PK/PD modeling of an antibiotic like imipenem.
Caption: Workflow for preclinical PK/PD modeling.
Logical Relationship of Imipenem Co-administration with Cilastatin
Imipenem is co-administered with cilastatin to inhibit its degradation by renal dehydropeptidase I, thereby increasing its systemic exposure and efficacy.
Caption: Imipenem and cilastatin interaction.
References
- 1. Imipenem Population Pharmacokinetics: Therapeutic Drug Monitoring Data Collected in Critically Ill Patients with or without Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of imipenem after intravenous, intramuscular and subcutaneous administration to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics/Pharmacodynamics of Colistin and Imipenem on Mucoid and Nonmucoid Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. criver.com [criver.com]
- 14. imquestbio.com [imquestbio.com]
- 15. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 16. doctorkasem-foundation.org [doctorkasem-foundation.org]
- 17. pure.eur.nl [pure.eur.nl]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imipenem/Cilastatin Dosage for In Vivo Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing imipenem (B608078)/cilastatin (B194054) in in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: How do I reconstitute and prepare imipenem/cilastatin for animal administration?
Q2: What is the stability of reconstituted imipenem/cilastatin solution?
A2: The stability of the reconstituted solution is temperature and concentration-dependent. Imipenem is the less stable component of the combination[3]. Reconstituted solutions are generally stable for 4 hours at room temperature (around 25°C) and for 24 hours when refrigerated (at approximately 4-5°C)[4][5]. It is crucial to use the solution immediately after warming it to room temperature if it has been refrigerated, due to the rapid degradation of imipenem[3]. Freezing is not recommended as it can lead to significant loss of imipenem[5].
Q3: What are the recommended routes of administration in animal models?
A3: The most common route of administration in published animal studies is intravenous (IV) infusion[6][7]. Intraperitoneal (IP) and subcutaneous (SC) injections are also frequently used, particularly in rodent models[8][9][10]. The choice of administration route will depend on the specific animal model, the experimental design, and the desired pharmacokinetic profile.
Q4: How do I determine the appropriate dosage for my animal model?
A4: Dosage determination depends on the animal species, the type and severity of the infection being modeled, and the susceptibility of the pathogen. It is recommended to start with dosages reported in similar published studies. The provided data tables summarize dosages used in various animal models. Pharmacokinetic and pharmacodynamic (PK/PD) modeling can further optimize the dosing regimen to achieve the desired therapeutic effect, often targeting a specific duration for which the free drug concentration remains above the minimum inhibitory concentration (fT>MIC)[8].
Q5: What are the potential adverse effects of imipenem/cilastatin in animals?
A5: The most significant reported adverse effect is neurotoxicity, which can manifest as tremors, myoclonus, or seizures[4][6][9][11]. This risk is higher in animals with pre-existing CNS disorders or renal impairment[12][13]. Other potential side effects include gastrointestinal issues like diarrhea and vomiting, pain at the injection site, and hypersensitivity reactions[4][13][14]. In some cases, elevated liver enzymes and hematological changes have been observed[9][13].
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or discoloration of the drug solution | - Improper reconstitution or dilution. - Use of incompatible diluents. - Exceeded stability time or improper storage temperature. | - Review the reconstitution protocol. - Ensure the use of recommended diluents (e.g., 0.9% NaCl)[2]. - Prepare fresh solutions and adhere to stability guidelines (4 hours at room temperature, 24 hours refrigerated)[4][5]. |
| Animals exhibiting seizures, tremors, or myoclonus | - Neurotoxicity due to high dosage or rapid infusion. - Pre-existing CNS condition in the animal. - Impaired renal function leading to drug accumulation. | - Immediately discontinue administration. - Reduce the dosage or slow the infusion rate in future experiments[1]. - Screen animals for pre-existing conditions. - If using a model with potential renal impairment, consider dose adjustments[12]. |
| Lack of therapeutic efficacy in the infection model | - Sub-optimal dosage or dosing frequency. - Drug degradation due to improper preparation or storage. - The pathogen has developed resistance to imipenem. | - Increase the dose or the frequency of administration to optimize the fT>MIC. - Prepare fresh drug solutions for each experiment. - Confirm the MIC of the bacterial strain being used. |
| Swelling or signs of distress at the injection site | - Improper injection technique (e.g., subcutaneous leakage during IV injection). - Irritation from the drug solution. | - Ensure proper needle placement in the vein for IV administration. - Consider further dilution of the drug solution for subcutaneous or intraperitoneal injections. |
Data Presentation
Table 1: Imipenem/Cilastatin Dosages Used in Various Animal Models
| Animal Model | Dosage (Imipenem component) | Route of Administration | Dosing Frequency | Reference |
| Mouse | 4 - 128 mg/kg | Intraperitoneal | Every 2 hours | [8] |
| Rat (newborn) | 50 mg/kg | Not specified | Not specified | [15] |
| Rat (adult) | 100 mg/kg | Intraperitoneal | Not specified | [9] |
| Rabbit | 86 mg/kg (mean dose precipitating neurotoxicity) | Intravenous infusion | Constant infusion | [6] |
| Horse | 10 - 20 mg/kg | Intravenous infusion | Every 6 hours | [7] |
| Cat | 5 mg/kg | IV, IM, SC | Every 6-8 hours | [10] |
Table 2: Pharmacokinetic Parameters of Imipenem in Different Animal Species
| Animal Species | Half-life (t½) in hours | Route of Administration | Reference |
| Mouse | 0.24 | Intraperitoneal | [8] |
| Human | 0.93 (± 0.09) | Intravenous | [16] |
| Cat | 1.17 (IV), 1.44 (IM), 1.55 (SC) | IV, IM, SC | [10] |
Experimental Protocols
Protocol 1: Reconstitution and Preparation of Imipenem/Cilastatin for Injection
-
Materials:
-
Vial of imipenem and cilastatin for injection (e.g., 500 mg/500 mg).
-
Sterile 0.9% Sodium Chloride Injection or 5% Dextrose Injection.
-
Sterile syringes and needles.
-
Sterile infusion bag or container (for IV administration).
-
-
Procedure:
-
Visually inspect the powder for any particulate matter.
-
For a 500 mg vial, withdraw 10 mL of the chosen diluent into a sterile syringe[1].
-
Inject the diluent into the imipenem/cilastatin vial.
-
Shake the vial vigorously until a clear, colorless to yellow solution is formed[1].
-
For intravenous infusion, withdraw the reconstituted solution and transfer it to an infusion bag containing 100 mL of the same diluent[1][17].
-
To ensure complete transfer, rinse the vial with an additional 10 mL of the diluent from the infusion bag and add it back to the bag[1].
-
The final concentration for administration will depend on the required dosage and the animal's weight.
-
Protocol 2: Administration of Imipenem/Cilastatin
-
Intravenous (IV) Infusion:
-
Anesthetize the animal according to your institution's approved protocol.
-
Place a catheter in a suitable vein (e.g., tail vein in rodents).
-
Connect the infusion line containing the diluted imipenem/cilastatin solution.
-
Administer the solution over a defined period. Doses ≤500 mg are typically infused over 20-30 minutes, while doses >500 mg are infused over 40-60 minutes in human clinical practice; this can be adapted for animal studies[1][18].
-
-
Intraperitoneal (IP) Injection (for rodents):
-
Restrain the animal appropriately.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Gently aspirate to ensure no blood or urine is withdrawn.
-
Inject the solution smoothly.
-
-
Subcutaneous (SC) Injection:
-
Pinch a fold of skin on the animal's back.
-
Insert the needle into the base of the skin tent.
-
Inject the solution to form a small bolus under the skin.
-
Mandatory Visualizations
Caption: A generalized workflow for in vivo studies with imipenem/cilastatin.
Caption: A decision tree for troubleshooting adverse events during experiments.
Caption: The relationship between pharmacokinetics and pharmacodynamics in dosage optimization.
References
- 1. drugs.com [drugs.com]
- 2. DailyMed - PRIMAXIN IV- imipenem and cilastatin sodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imipenem Cilastatin Sodium | VCA Animal Hospitals [vcahospitals.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Comparative neurotoxicity of benzylpenicillin, imipenem/cilastatin and FCE 22101, a new injectible penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of imipenem-cilastatin following intravenous administration in healthy adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of imipenem after intravenous, intramuscular and subcutaneous administration to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxic effects associated with antibiotic use: management considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primaxin (imipenem/cilastatin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Imipenem/Cilastatin (Premaxin®) for Dogs and Cats [petplace.com]
- 14. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In vitro and in vivo studies of imipenem-cilastatin alone and in combination with gentamicin against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Addressing Imipenem Degradation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing imipenem (B608078) in cell culture-based experiments, its inherent instability in aqueous solutions presents a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to mitigate imipenem degradation and ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my imipenem degrading in my cell culture media?
Imipenem's degradation in cell culture media is primarily due to the hydrolysis of its β-lactam ring, a reaction catalyzed by factors inherent to the media and incubation conditions. The stability of imipenem is significantly influenced by pH, temperature, and the composition of the medium itself. Cell culture media, typically buffered to a physiological pH (around 7.2-7.4) and incubated at 37°C, provides an environment conducive to this degradation.
Q2: What are the primary factors that accelerate imipenem degradation?
Several factors can accelerate the degradation of imipenem in your experiments:
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis. Incubating imipenem in media at 37°C will lead to faster degradation compared to storage at 4°C or room temperature.
-
pH: Imipenem is most stable in a neutral pH range of 6.5 to 7.5. Deviations from this range, either to more acidic or alkaline conditions, will hasten its degradation.
-
Media Components: Certain components in cell culture media, such as dextrose, can adversely affect imipenem's stability.
-
Concentration: Higher concentrations of imipenem may lead to faster degradation.[1]
Q3: What are the degradation products of imipenem and are they toxic to my cells?
Studies have identified several degradation products of imipenem. The primary degradation involves the cleavage of the β-lactam ring. Other identified products include a dimer of imipenem and a product resulting from the interaction between imipenem and cilastatin (B194054) (if used in combination).
Regarding cytotoxicity, one identified degradation product, referred to as P1, has been shown to have low toxicity in L929 mouse fibroblast cells. However, the complete cytotoxic profile of all potential degradation products on various mammalian cell lines is not fully characterized. It is crucial to consider that these degradation products may have unintended biological activities. For instance, some degradation products have been found to inhibit metallo-β-lactamases and exhibit synergistic antibacterial effects, highlighting their potential to influence experimental outcomes.
Q4: How quickly does imipenem degrade in common cell culture media like DMEM and RPMI-1640?
Q5: Can I pre-mix imipenem in my media and store it?
It is strongly advised not to pre-mix and store imipenem in cell culture media for extended periods, especially at 4°C or room temperature. Due to its instability, imipenem should be prepared fresh immediately before each experiment to ensure accurate and reproducible concentrations.
Troubleshooting Guide
This guide addresses common issues encountered when working with imipenem in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Imipenem degradation leading to a lower effective concentration. | Prepare imipenem stock solutions fresh for each experiment. Minimize the time between adding imipenem to the media and starting the experiment. Consider a time-course experiment to assess the stability of imipenem under your specific experimental conditions. |
| Biological activity of imipenem degradation products. | Be aware that degradation products may have their own biological effects. If feasible, analyze the media for the presence of degradation products using techniques like HPLC. | |
| Visible color change in the media after adding imipenem. | Imipenem degradation can sometimes lead to a yellowish or brownish discoloration of the solution. | While a slight color change may not always indicate complete degradation, a significant change is a strong indicator of instability. Prepare fresh imipenem and media. |
| Difficulty in achieving the desired biological effect. | The actual concentration of active imipenem is lower than the calculated concentration due to degradation. | Increase the frequency of media changes containing fresh imipenem to maintain a more consistent concentration. Alternatively, consider using a more stable carbapenem (B1253116) antibiotic if your experimental design allows. |
| Precipitate formation in the media. | High concentrations of imipenem can sometimes lead to precipitation, especially in complex media. | Ensure that the imipenem is fully dissolved in the initial solvent before adding it to the cell culture media. Avoid preparing highly concentrated stock solutions that may be prone to precipitation. |
Data on Imipenem Stability
The following table summarizes the stability of imipenem under various conditions. Note the significant impact of temperature and the solution's composition on its half-life.
| Solution/Medium | Concentration | Temperature (°C) | pH | Half-life (t½) |
| 0.9% Sodium Chloride | 2.5 mg/mL | 2 | - | >44 hours |
| 0.9% Sodium Chloride | 2.5 mg/mL | 25 | - | 6 hours |
| 0.9% Sodium Chloride | 2.5 mg/mL | 37 | - | 2 hours |
| Aqueous Solution | - | - | ~4 | ~35 minutes |
| Aqueous Solution | - | - | 6.5 - 7.5 | Maximum Stability |
| Total Parenteral Nutrient (TPN) Solution | 5 mg/mL | Room Temp | - | < 1 hour (significant degradation after 15 mins)[2] |
| Mueller-Hinton Agar | - | 4 | - | Mean time to one dilution shift: 4.33 days |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Preparation of Fresh Imipenem Stock Solution
Materials:
-
Imipenem powder
-
Sterile, nuclease-free water or a buffer with a neutral pH (e.g., PBS, pH 7.2-7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
On the day of the experiment, weigh the required amount of imipenem powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or neutral buffer to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the imipenem is completely dissolved.
-
Immediately dilute the stock solution to the final working concentration in your pre-warmed cell culture medium.
-
Add the imipenem-containing medium to your cells without delay.
Note: Do not store imipenem stock solutions for future use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Imipenem Quantification in Cell Culture Media
This protocol provides a general framework for quantifying imipenem in cell culture media. Optimization of chromatographic conditions may be necessary depending on the specific HPLC system and media composition.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: A mixture of a phosphate (B84403) buffer (pH ~6.8-7.0) and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized for best separation.
-
Imipenem standard of known concentration
-
Cell culture supernatant samples
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at different time points.
-
Centrifuge the supernatant to remove any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Curve Preparation:
-
Prepare a series of imipenem standards of known concentrations in the same cell culture medium used for the experiment.
-
Filter the standards in the same manner as the samples.
-
-
HPLC Analysis:
-
Set the UV detector to the appropriate wavelength for imipenem detection (typically around 300 nm).
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples onto the column.
-
Record the chromatograms and determine the peak area corresponding to imipenem.
-
-
Data Analysis:
-
Construct a standard curve by plotting the peak area of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of imipenem in the experimental samples.
-
Calculate the half-life of imipenem in your cell culture medium by plotting the concentration versus time and fitting the data to an appropriate kinetic model.
-
Visualizing Imipenem Degradation and Experimental Workflow
To aid in understanding the processes involved, the following diagrams illustrate the degradation pathway of imipenem and a typical experimental workflow for assessing its stability.
Caption: A simplified diagram illustrating the primary degradation pathways of imipenem.
References
Technical Support Center: Quantification of Imipenem in Biological Samples
Welcome to the technical support center for the quantification of imipenem (B608078) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of analyzing this unstable ß-lactam antibiotic.
Frequently Asked Questions (FAQs)
Q1: Why is imipenem so difficult to quantify accurately in biological samples?
A1: The primary challenge in quantifying imipenem is its inherent chemical instability, particularly in aqueous environments like biological matrices.[1][2][3] The ß-lactam ring in imipenem's structure is susceptible to hydrolysis, leading to rapid degradation. This degradation is influenced by several factors including pH, temperature, and the presence of water and oxygen.[4][3] Consequently, without proper sample handling and stabilization, imipenem concentrations can be significantly underestimated, leading to inaccurate pharmacokinetic and pharmacodynamic assessments.[5][6]
Q2: What are the main degradation products of imipenem and do they interfere with quantification?
A2: Imipenem degradation can result in several products, including hydrolytic metabolites from the cleavage of the ß-lactam ring and dimers.[1][7] High-resolution mass spectrometry has identified degradation products with m/z values of 318 (DP-1, from ß-lactam ring cleavage), 599 (DP-2, a dimer), and 658 (DP-3, an interaction product with cilastatin).[1] Chromatographic methods like HPLC and LC-MS/MS are typically designed to separate the parent imipenem from these degradation products, minimizing analytical interference.[8][9] However, the formation of these products signifies a loss of the active drug, underscoring the need for rapid sample processing and stabilization.
Q3: What immediate steps should I take after collecting biological samples for imipenem analysis?
A3: Due to imipenem's instability, immediate processing and stabilization of samples are critical. Upon collection, plasma or serum should be separated from whole blood by centrifugation at low temperatures.[5] Following separation, the sample should be immediately stabilized.[5] A common stabilization technique involves the addition of a solution like 0.5 M 3-Morpholinopropanesulfonic acid (MOPS) and ethylene (B1197577) glycol (1:1).[5][10] Samples should then be frozen, preferably at -80°C, until analysis to minimize degradation.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable imipenem concentrations | Sample degradation due to improper handling and storage. | Ensure immediate sample stabilization after collection using appropriate buffers (e.g., MOPS and ethylene glycol).[5][10] Store samples at -80°C and avoid repeated freeze-thaw cycles.[11][12] Process samples as quickly as possible. |
| Inefficient extraction from the biological matrix. | Optimize the sample preparation method. Protein precipitation with acetonitrile (B52724) or methanol (B129727) is a common and effective technique.[8][13][14] Alternatively, consider solid-phase microextraction (SPME) for cleaner extracts.[15] | |
| Poor peak shape or resolution in chromatography | Suboptimal mobile phase composition or pH. | Adjust the mobile phase pH. A pH of around 6.8 has been shown to be effective.[16] Ensure adequate separation from endogenous matrix components and degradation products by optimizing the gradient elution program.[17] |
| Column degradation. | Use a guard column to protect the analytical column. Ensure the mobile phase is filtered and degassed.[16] | |
| High variability in results (poor precision) | Inconsistent sample preparation. | Standardize the sample preparation workflow. Use automated liquid handlers for precise and repeatable liquid transfers. |
| Instability of imipenem in the autosampler. | Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation during the analytical run.[17] Limit the time samples spend in the autosampler before injection. | |
| Matrix effects in LC-MS/MS analysis | Co-elution of endogenous components from the biological matrix that suppress or enhance the ionization of imipenem. | Improve sample cleanup. Techniques like thin-film microextraction (TFME) can provide cleaner samples compared to simple protein precipitation.[15] Use a deuterated internal standard to compensate for matrix effects.[10] |
| Inadequate chromatographic separation. | Optimize the chromatographic method to separate imipenem from interfering matrix components. Hydrophilic interaction liquid chromatography (HILIC) can be an alternative to reversed-phase chromatography.[10] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for imipenem quantification in biological samples.
Table 1: LC-MS/MS Method Parameters for Imipenem Quantification
| Biological Matrix | Linearity Range (mg/L) | LLOQ (mg/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Plasma & CSF | 0.6 - 60 | 0.6 | < 10% | < 10% | Not Specified | [10] |
| Human Serum | Not Specified | >10 (S/N) | < 10% | < 10% | Within ±10% | [8] |
| Blood & BAL | Not Specified | 0.05 | 2.27% | Not Specified | 116.32% | [15] |
| Rat Plasma | 0.5 - 200 | 0.5 | Within acceptance limits | Within acceptance limits | Within acceptance limits | [13] |
| Human Plasma | Not Specified | Not Specified | 1.4% - 9.3% | 2.1% - 7.2% | 89.1% - 112.4% | [17] |
CSF: Cerebrospinal Fluid, LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error, BAL: Bronchoalveolar Lavage.
Table 2: Imipenem Stability in Various Conditions
| Matrix | Temperature | pH | Half-life | Reference |
| Aqueous Solution | Not Specified | 4.0 & 9.0-9.5 | pH-dependent | [4] |
| Cation-Adjusted Mueller-Hinton Broth (CA-MHB) | 35 ± 2°C | 7.25 | 16.9 hours | [2] |
| Cation-Adjusted Mueller-Hinton Agar (CA-MHA) | 35 ± 2°C | Not Specified | 21.8 hours | [2] |
| Water | 25°C | Not Specified | 14.7 hours (at 1000 mg/L) | [2] |
| 0.9% Sodium Chloride | 25°C | Not Specified | Unstable, degrades rapidly | [3] |
| Frozen Plasma | -80°C | Not Specified | Stable for at least six months | [12] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis
This protocol is a common and straightforward method for preparing plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation.
-
Aliquoting: Pipette a small volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated form of imipenem) to each sample, calibrator, and quality control.[10]
-
Protein Precipitation: Add a precipitating agent, typically cold acetonitrile or methanol, at a ratio of 3:1 or 4:1 (v/v) to the sample.[8][13]
-
Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: Sample Stabilization for Imipenem Analysis
This protocol is crucial to prevent the degradation of imipenem in biological samples immediately after collection.
-
Prepare Stabilizing Solution: Prepare a solution of 0.5 M 3-Morpholinopropanesulfonic acid (MOPS) and ethylene glycol in a 1:1 ratio.[5][10]
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifugation: Immediately after collection, centrifuge the blood sample at a low temperature (e.g., 4°C) to separate the plasma.
-
Plasma Separation: Carefully aspirate the plasma supernatant.
-
Stabilization: Immediately add the stabilizing solution to the plasma at a specific ratio (e.g., 1:1 v/v).[5]
-
Mixing: Gently vortex the tube to ensure the stabilizer is thoroughly mixed with the plasma.
-
Storage: Immediately freeze the stabilized plasma sample at -80°C until analysis.[11]
Visualizations
References
- 1. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prospective Determination of Plasma Imipenem Concentrations in Critically Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. xn--48sz6kh6ag7kz83b.com [xn--48sz6kh6ag7kz83b.com]
- 9. researchgate.net [researchgate.net]
- 10. HILIC LC-MS/MS method for the quantification of cefepime, imipenem and meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of meropenem and imipenem in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. frontiersin.org [frontiersin.org]
Technical Support Center: Protocol Refinement for Consistent Imipenem MIC Testing Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable imipenem (B608078) Minimum Inhibitory Concentration (MIC) testing results.
Troubleshooting Guide: Inconsistent Imipenem MIC Results
Unexpected or inconsistent imipenem MIC results can arise from a variety of factors. This guide will walk you through a systematic approach to identify and resolve common issues.
DOT Diagram: Troubleshooting Workflow for Inconsistent Imipenem MICs
Technical Support Center: Managing pH-Dependent Degradation of Imipenem in Buffer Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imipenem (B608078). The information is designed to help manage its pH-dependent degradation in buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for imipenem stability in aqueous solutions?
A1: Imipenem exhibits its greatest stability in the neutral pH range, specifically between pH 6.5 and 7.5.[1] Degradation rates increase as the pH moves away from this optimal range into either acidic or alkaline conditions.[1]
Q2: What happens to imipenem outside of its optimal pH range?
A2: Outside the optimal pH range, imipenem undergoes significant degradation. In weakly acidic solutions, it is prone to complex oligomerization initiated by an intermolecular attack of the carboxyl group on the beta-lactam group.[2][3] In weakly alkaline solutions, an intermolecular reaction between the beta-lactam and formimidoyl groups occurs.[2][3] Both the beta-lactam and formimidoyl groups also undergo hydrolysis at pH-dependent rates.[2][3]
Q3: How does temperature affect the degradation of imipenem?
A3: Temperature is a critical factor in the stability of imipenem. Increased temperatures accelerate the rate of degradation. For instance, in a 0.9% sodium chloride solution, the half-life of imipenem decreases significantly as the temperature rises. Solutions are stable for a longer duration under refrigeration (4°C) compared to room temperature.[1][4]
Q4: Do the components of the buffer solution itself affect imipenem's stability?
A4: Yes, buffer components can influence the degradation of imipenem. Some buffer species can act as catalysts in the degradation process. For example, citrate (B86180) and borate (B1201080) buffer systems have been shown to have a greater catalytic effect on imipenem degradation compared to other systems.[5] Lactate and bicarbonate anions can also attack the β-lactam ring, leading to decreased stability.[1]
Q5: What are the common degradation products of imipenem?
A5: The degradation of imipenem can lead to several products. One common degradation pathway involves the cleavage of the β-lactam ring.[6] Other identified degradation products include a dimer of the drug and a product formed from the interaction between imipenem and cilastatin (B194054) (if present).[6]
Troubleshooting Guide
Issue 1: Rapid loss of imipenem concentration in my prepared buffer solution.
-
Question: I prepared an imipenem solution in a phosphate (B84403) buffer at pH 7.0, but I'm observing a rapid decrease in its concentration. What could be the cause?
-
Answer: While pH 7.0 is within the optimal range, several factors could be contributing to the rapid degradation:
-
Temperature: Ensure your solution is maintained at a low temperature (e.g., 4°C) if not being used immediately. Imipenem degrades much faster at room temperature.[4]
-
Buffer Concentration and Species: High concentrations of certain buffer species can catalyze degradation. Consider using a lower concentration of the phosphate buffer. Alternatively, some buffer systems like citrate and borate have a more significant catalytic effect.[5]
-
Light Exposure: While not as significant as pH and temperature, protecting the solution from light is a good practice to minimize any potential photodegradation.[4]
-
Issue 2: Inconsistent results in my imipenem stability studies.
-
Question: My repeated stability experiments are yielding inconsistent results for the degradation rate of imipenem. How can I improve the reproducibility of my experiments?
-
Answer: Inconsistent results in stability studies often stem from minor variations in experimental conditions. To improve reproducibility:
-
Precise pH Control: Ensure the pH of your buffer solution is accurately measured and consistently maintained throughout the experiment. The pH of imipenem solutions can decline during storage.[4]
-
Constant Temperature: Use a calibrated incubator or water bath to maintain a constant temperature. Fluctuations in temperature will directly impact the degradation kinetics.
-
Standardized Solution Preparation: Prepare your imipenem stock solution and buffer solutions using a consistent and well-documented protocol.
-
Control for Contaminants: Ensure all glassware and reagents are free from contaminants that could catalyze degradation.
-
Issue 3: Appearance of a brownish color in my imipenem solution.
-
Question: My initially colorless imipenem solution has turned reddish-brown after a few days at room temperature. Is this related to degradation?
-
Answer: Yes, a color change from colorless to yellow and eventually to reddish-brown is indicative of imipenem degradation.[4] This color change is often associated with the formation of degradation products. If you observe this, the solution should be considered degraded and not suitable for experimental use where the integrity of the parent drug is required.
Data on Imipenem Stability
The following tables summarize quantitative data on the stability of imipenem under various conditions.
Table 1: Half-life of Imipenem at Different pH Values
| pH | Temperature (°C) | Half-life | Reference |
| ~4.0 | Room Temperature | ~35 minutes | [1][4] |
| 7.25 | 37 | 16.8 hours | [7] |
Table 2: Stability of Imipenem in Different Solutions and Temperatures
| Solution | Concentration | Temperature (°C) | Time to >10% Loss | Reference |
| 5% Dextrose in Water (D5W) | 5 mg/mL | 4 | > 24 hours | [4] |
| 5% Dextrose in Water (D5W) | 5 mg/mL | Room Temperature | > 6 hours | [4] |
| 0.9% Sodium Chloride | 5 mg/mL | 23 | 9 hours | [4] |
| 0.9% Sodium Chloride | 5 mg/mL | 4 | 72 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for Imipenem Stability Studies
-
Reagent Preparation: Use high-purity water and analytical grade reagents.
-
Buffer System Selection: Choose a buffer system appropriate for the target pH range (e.g., phosphate buffer for pH 6.5-7.5). Be mindful that some buffer species can catalyze degradation.[5]
-
Preparation:
-
Prepare stock solutions of the acidic and basic components of the buffer.
-
In a calibrated beaker, add the appropriate volumes of the stock solutions to achieve the desired buffer concentration and approximate pH.
-
Use a calibrated pH meter to adjust the final pH of the buffer solution with small additions of the acidic or basic stock solution.
-
-
Storage: Store the prepared buffer solution at 4°C until use.
Protocol 2: Forced Degradation Study of Imipenem
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[8]
-
Preparation of Imipenem Stock Solution: Prepare a stock solution of imipenem in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-4 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter duration (e.g., 1-2 hours) due to faster degradation in alkaline conditions.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature for 2-4 hours.
-
Thermal Degradation: Heat the imipenem stock solution at a high temperature (e.g., 80°C) for 24 hours.
-
Photolytic Degradation: Expose the imipenem stock solution to a light source (e.g., direct sunlight or a photostability chamber) for 24 hours.
-
-
Sample Analysis:
-
At predetermined time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 3: Stability-Indicating HPLC Method for Imipenem Quantification
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for the quantification of imipenem and its degradation products.[2][6][9]
-
Chromatographic Conditions:
-
Column: A C18 column is typically used (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate buffer at a slightly acidic pH, such as 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 300 nm is suitable for imipenem.[10][11]
-
-
Sample Preparation:
-
Dilute the samples from the stability study with the mobile phase to a concentration within the linear range of the assay.
-
Filter the samples through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram and determine the peak area of imipenem.
-
Calculate the concentration of imipenem in the sample by comparing its peak area to a calibration curve prepared with known concentrations of an imipenem standard.
-
Visualizations
Caption: Experimental Workflow for Imipenem Stability Studies.
Caption: pH-Dependent Degradation Pathways of Imipenem.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and kinetics of degradation of imipenem in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. researchgate.net [researchgate.net]
- 6. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Determination of imipenem and cilastatin in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Imipenem Inactivation in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imipenem (B608078). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of imipenem inactivation by β-lactamases in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments involving imipenem.
Question 1: My imipenem stock solution appears discolored. Can I still use it?
Answer: Discoloration (yellow to brownish) of imipenem solutions is often an indication of degradation.[1] It is strongly recommended to discard discolored solutions and prepare a fresh stock. Imipenem is inherently unstable in aqueous solutions, and its degradation can lead to inaccurate and unreliable experimental results.[1][2]
Question 2: I'm observing higher than expected Minimum Inhibitory Concentrations (MICs) for imipenem against my test organism. What are the potential causes?
Answer: Higher than expected imipenem MICs can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
β-Lactamase Production: The primary reason for elevated imipenem MICs is the production of β-lactamases by the test organism. These enzymes hydrolyze the β-lactam ring of imipenem, rendering it inactive. This is particularly common in species like Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales (CRE).
-
Imipenem Instability: Imipenem is susceptible to degradation in aqueous solutions and culture media. Its stability is influenced by temperature, pH, and the composition of the medium.[2][3] Degradation during incubation can lead to a lower effective concentration of the antibiotic, resulting in higher apparent MICs.
-
Inoculum Effect: A higher than recommended bacterial inoculum can lead to increased β-lactamase concentration in the medium, which can overwhelm the imipenem and result in a higher MIC. Ensure your inoculum is standardized correctly, typically to a 0.5 McFarland standard.
-
Experimental Error: Errors in the preparation of serial dilutions, incorrect incubation conditions, or issues with the quality of the culture medium can all contribute to inaccurate MIC values.
Question 3: How can I confirm if β-lactamase activity is the cause of imipenem inactivation in my experiment?
Answer: You can perform a synergy test by combining imipenem with a β-lactamase inhibitor. A significant reduction in the imipenem MIC in the presence of the inhibitor strongly suggests that β-lactamase activity is responsible for the observed resistance. Commonly used inhibitors for experimental purposes include relebactam (B560040), avibactam (B1665839), clavulanic acid, sulbactam, and tazobactam.
Question 4: What is the best way to prepare and store imipenem stock solutions to maintain their stability?
Answer: To ensure the stability and potency of your imipenem stock solutions, follow these guidelines:
-
Reconstitution: Reconstitute imipenem powder in a recommended buffer, such as phosphate-buffered saline (PBS) at a neutral pH.
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: For short-term storage (up to 24 hours), solutions can be kept at 2-8°C.[1] For long-term storage, freezing at -70°C or below is recommended.[3]
-
Avoid Room Temperature: Do not leave imipenem solutions at room temperature for extended periods, as degradation is significantly faster at higher temperatures.[1][2]
Data on Imipenem Activity with β-Lactamase Inhibitors
The addition of a β-lactamase inhibitor can significantly restore the in vitro activity of imipenem against many resistant bacterial strains. The following tables summarize the impact of relebactam and avibactam on imipenem MICs.
Table 1: In Vitro Activity of Imipenem with and without Relebactam against KPC-producing Klebsiella pneumoniae
| Antibiotic Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Imipenem | >32 | >32 | 1.5 |
| Imipenem/Relebactam | 0.25 | 1 | >97 |
Data compiled from multiple sources. MIC values can vary based on the specific strains tested.[4][5][6][7]
Table 2: In Vitro Activity of Imipenem with and without Relebactam against Imipenem-Resistant Pseudomonas aeruginosa
| Antibiotic Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Fold Reduction in MIC90 |
| Imipenem | 16 | 64 | - |
| Imipenem/Relebactam | 2 | 8 | 8 |
Data compiled from multiple sources. Relebactam is typically used at a fixed concentration of 4 µg/mL.
Table 3: In Vitro Activity of Ceftazidime with and without Avibactam against OXA-48-producing Enterobacterales
| Antibiotic Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Ceftazidime | 32 | >32 | Low |
| Ceftazidime/Avibactam | 0.5 | 2 | High |
Note: While this table shows the effect of avibactam with ceftazidime, it demonstrates its efficacy against OXA-48, a class D carbapenemase that can also inactivate imipenem. The combination of imipenem and avibactam is not commercially available but may be used in experimental settings.[8][9][10]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Imipenem and a β-Lactamase Inhibitor
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Imipenem powder
-
β-lactamase inhibitor (e.g., relebactam)
-
96-well microtiter plates
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Stock Solutions:
-
Prepare a stock solution of imipenem at a concentration of 1280 µg/mL.
-
Prepare a stock solution of the β-lactamase inhibitor. The concentration will depend on the desired fixed concentration in the assay (typically 4 µg/mL for relebactam).
-
-
Prepare Antibiotic Dilutions in Microtiter Plate:
-
Perform serial twofold dilutions of the imipenem stock solution in CAMHB across the columns of the microtiter plate to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Add the β-lactamase inhibitor to each well containing imipenem to achieve the desired final fixed concentration.
-
-
Prepare Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of imipenem that completely inhibits visible growth.
-
Protocol 2: Time-Kill Assay for Imipenem and a β-Lactamase Inhibitor
Materials:
-
CAMHB
-
Imipenem and β-lactamase inhibitor stock solutions
-
Bacterial culture of the test organism
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for serial dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Set up Test Conditions:
-
Prepare culture tubes or flasks for each condition to be tested:
-
Growth control (no antibiotic)
-
Imipenem alone at a specific concentration (e.g., 1x, 2x, or 4x MIC)
-
β-lactamase inhibitor alone
-
Imipenem in combination with the β-lactamase inhibitor
-
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks at 35°C ± 2°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.
-
-
Bacterial Viable Count:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates overnight at 35°C ± 2°C.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and condition.
-
Plot the log₁₀ CFU/mL versus time for each condition to generate time-kill curves. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
-
Visualizations
Mechanism of Imipenem Inactivation and Prevention
Caption: Mechanism of imipenem inactivation by β-lactamase and its prevention by a β-lactamase inhibitor.
Troubleshooting Workflow for High Imipenem MICs
Caption: A logical workflow for troubleshooting unexpectedly high imipenem MIC results in vitro.
Experimental Workflow for a Time-Kill Assay
Caption: A streamlined workflow diagram illustrating the key steps of a time-kill assay.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa | springermedizin.de [springermedizin.de]
- 5. idus.us.es [idus.us.es]
- 6. Activity of Imipenem with Relebactam against Gram-Negative Pathogens from New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Susceptibility of OXA-48-producing Enterobacterales to imipenem/relebactam, meropenem/vaborbactam and ceftazidime/avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of ceftazidime–avibactam and comparators against OXA-48-like Enterobacterales collected between 2016 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Parameters for Imipenem and its Metabolites
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of imipenem (B608078) and its metabolites.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the optimization of HPLC parameters for imipenem analysis.
Q1: Why are my imipenem peaks showing significant tailing?
A1: Peak tailing for basic compounds like imipenem is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the C18 column packing.
-
Solution 1: Adjust Mobile Phase pH: Operating at a lower pH (around 2.5-3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping effectively shields the residual silanols.
-
Solution 3: Add a Competing Base: Introducing a modifier like triethylamine (B128534) to the mobile phase can also help by competing for the active silanol sites.
-
Solution 4: Check for Column Contamination: The column may be contaminated with strongly retained substances. Flush the column with a strong solvent to clean it.[1]
Q2: I am observing poor resolution between imipenem and a potential metabolite.
A2: Achieving adequate resolution requires optimizing the selectivity of your chromatographic system.
-
Solution 1: Modify Mobile Phase Composition:
-
Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of organic solvent generally increases retention and can improve the separation of closely eluting peaks.
-
pH Adjustment: The ionization state of imipenem and its metabolites can be altered by changing the mobile phase pH. A small adjustment in pH can significantly impact selectivity.
-
-
Solution 2: Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol (B129727), or use a mixture of both. The different solvent properties can alter elution patterns.
-
Solution 3: Adjust Temperature: Lowering the column temperature can sometimes enhance resolution, although it may also increase backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention.[2]
-
Solution 4: Reduce Flow Rate: A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better separation.[3][4]
Q3: My retention times are drifting or shifting between injections. What is the cause?
A3: Unstable retention times point to a lack of equilibrium in the HPLC system or changes in the mobile phase.
-
Solution 1: Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence. For gradient methods, ensure sufficient re-equilibration time between runs (at least 10 column volumes).[1]
-
Solution 2: Check Mobile Phase Preparation: Inconsistently prepared mobile phase is a primary cause of drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using an on-line mixer, ensure it is functioning correctly.[5]
-
Solution 3: Thermostat the Column: Fluctuations in ambient laboratory temperature can cause retention time shifts. Using a column oven set to a stable temperature, such as 30°C or 35°C, is crucial for reproducibility.[2][3]
-
Solution 4: Check for Leaks: Inspect the system for any leaks, especially between the pump and the column, as this can cause flow rate fluctuations.[1]
Q4: I'm seeing extraneous or "ghost" peaks in my chromatogram.
A4: Ghost peaks are typically caused by contaminants in the system or carryover from previous injections.
-
Solution 1: Use High-Purity Solvents: Ensure that you are using HPLC-grade water, buffers, and organic solvents to prevent contamination.[5]
-
Solution 2: Implement a Needle Wash: Program a robust needle wash step in your autosampler method, using a solvent strong enough to remove all analytes from the needle and injection port.
-
Solution 3: Clean the System: If contamination is suspected, flush the entire system, including the injector and column, with a strong solvent.
-
Solution 4: Check Sample Diluent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used, it can act as a mini-gradient on the column, causing peak distortion or ghost peaks.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for imipenem?
A1: A robust starting point for method development is a stability-indicating reverse-phase (RP-HPLC) method. Key parameters include:
-
Column: A C18 column is the most common choice. A typical dimension is 250 mm x 4.6 mm with 5 µm particles.[3][6]
-
Mobile Phase: A buffered mobile phase is essential due to the ionizable nature of imipenem. A common approach uses a phosphate (B84403) or borate (B1201080) buffer with a pH between 6.0 and 7.3, mixed with an organic modifier like acetonitrile or methanol.[3][7] Gradient elution is often necessary to separate the parent drug from its various degradation products.[2][3]
-
Detection: Imipenem has a UV absorbance maximum around 300 nm, which is commonly used for detection.[8][9] A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and assess peak purity.[2][3]
-
Temperature: A controlled column temperature of around 30-35°C is advisable for better reproducibility.[3]
Q2: Why is sample preparation and stabilization critical for imipenem analysis?
A2: Imipenem is notoriously unstable in aqueous solutions.[10] The β-lactam ring is susceptible to hydrolysis, which can lead to rapid degradation of the parent drug before analysis, resulting in inaccurate quantification. To mitigate this:
-
Use Stabilizers: For biological samples like plasma or serum, immediate stabilization after collection is crucial. Buffers such as 3-morpholinopropanesulfonic acid (MOPS) are often used to maintain a stable pH.[8][9]
-
Control Temperature: Samples should be kept on ice or at refrigerated temperatures during preparation and storage to slow down degradation. For long-term storage, freezing at -70°C is recommended.[11]
-
Minimize Time: The time between sample collection, preparation, and injection should be minimized.
-
Sample Clean-up: For complex matrices, protein precipitation with methanol or acetonitrile, followed by ultrafiltration, is a common procedure to remove interferences and protect the HPLC column.[4][9]
Q3: What are the primary metabolites or degradation products of imipenem?
A3: Imipenem degradation can occur under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress.[3][12] The resulting products include:
-
Hydrolysis Products: The most common degradation pathway involves the cleavage of the β-lactam ring.[10]
-
Dimers: Imipenem can form dimers (DP-2).[10]
-
Interaction Products: In formulations containing cilastatin (B194054), an interaction product between imipenem and cilastatin (DP-3) can be generated.[10] A stability-indicating method must be able to resolve the intact imipenem peak from all these potential degradation products.[13]
Q4: How do I perform a forced degradation study for imipenem?
A4: Forced degradation studies are essential to develop a truly stability-indicating method. According to ICH guidelines, the drug substance should be exposed to a variety of stress conditions:
-
Acid Hydrolysis: Treat with a dilute acid (e.g., 0.025 M HCl) at room temperature for a short period (e.g., 15 minutes).[3]
-
Base Hydrolysis: Treat with a dilute base (e.g., 0.025 M NaOH) at room temperature for a similar duration.[3]
-
Oxidation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 0.05% H₂O₂) at room temperature.[3]
-
Thermal Stress: Store the sample at an elevated temperature (e.g., 90°C) for an extended period (e.g., 48 hours).[3]
-
Photolytic Stress: Expose the sample to UV and fluorescent light. The goal is to achieve partial degradation (around 5-20%) to ensure that the resulting degradation products can be detected and separated by the HPLC method.
Data Presentation: HPLC Parameters
Table 1: Recommended HPLC Columns for Imipenem Separation
| Column Name | Dimensions | Particle Size | Manufacturer | Reference |
| Waters Xterra MS C18 | 250 mm x 4.6 mm | 5.0 µm | Waters | [3][6] |
| Luna C18 (2) | 250 mm x 4.6 mm | 5.0 µm | Phenomenex | [2] |
| Agilent Polaris C18 | 150 mm x 4.6 mm | 5.0 µm | Agilent | [4] |
| Inertsil-ODS C18 | 250 mm x 4.6 mm | 5.0 µm | GL Sciences | [12][13] |
| CN Column | 250 mm x 4.6 mm | 5.0 µm | (Not specified) | [14] |
Table 2: Example Mobile Phase Compositions
| Mobile Phase A | Mobile Phase B | Elution Type | Reference |
| Phosphate Buffer (pH 7.3) : Acetonitrile (98:2 v/v) | Phosphate Buffer (pH 2.8) : Acetonitrile (68:32 v/v) | Gradient | [3] |
| 0.1% Orthophosphoric Acid in Milli-Q Water | Methanol | Isocratic (40:60 v/v) | [4] |
| Phosphate Buffer (pH 3.0) | Acetonitrile | Isocratic (50:50 v/v) | [6] |
| Boric Acid Buffer (0.2 M, pH 7.2) | N/A (Aqueous) | Isocratic | [8] |
| Methanol : Acetonitrile (80:20 v/v) | N/A (Organic) | Isocratic | [12] |
Table 3: Common Chromatographic Conditions
| Parameter | Typical Value | Rationale / Comment | Reference |
| Flow Rate | 0.6 - 1.5 mL/min | Adjusted to optimize resolution and run time. | [2][3][4] |
| Column Temperature | 30 - 50 °C | Controlled temperature is critical for reproducibility. | [2][3][15] |
| Detection Wavelength | 210 nm, 238 nm, 254 nm, 300 nm | 300 nm is selective for imipenem; lower wavelengths are used for cilastatin and some metabolites. PDA is ideal. | [2][3][6][8][9] |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Imipenem
This protocol is a generalized procedure based on common practices cited in the literature.
-
Reagent and Solution Preparation:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM Sodium Phosphate) and adjust the pH to 7.3 with phosphoric acid or sodium hydroxide. Filter through a 0.22 µm membrane filter. Mix with HPLC-grade acetonitrile in a 98:2 (v/v) ratio.
-
Mobile Phase B: Prepare a separate phosphate buffer and adjust the pH to 2.8. Filter and mix with HPLC-grade acetonitrile in a 68:32 (v/v) ratio.[3]
-
Diluent: Prepare a diluent, for example, 0.9% w/v NaCl in saline water, for sample and standard dilutions.[3]
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of imipenem reference standard.
-
Dissolve and dilute in the chosen diluent to achieve a final concentration within the expected linear range of the method (e.g., 100 µg/mL). Prepare fresh daily due to instability.
-
-
Sample Preparation (from formulation):
-
Reconstitute the imipenem formulation as per its instructions.
-
Dilute an aliquot with the diluent to bring the concentration into the analytical range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Procedure:
-
Column: Waters Xterra MS C18 (250 mm x 4.6 mm, 5.0 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: PDA detector, monitoring at 300 nm for imipenem and scanning from 200-400 nm for impurities.[2][3]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-10 min: 100% Mobile Phase A
-
10-40 min: Linearly ramp to 100% Mobile Phase B
-
40-50 min: Hold at 100% Mobile Phase B
-
50-55 min: Return to 100% Mobile Phase A
-
55-65 min: Re-equilibrate at 100% Mobile Phase A
-
-
-
System Suitability:
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for imipenem HPLC method development.
Caption: Relationship between HPLC parameters and their effects.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of imipenem and cilastatin in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. RP-HPLC method for simultaneous estimation of imipenem and cilastatin [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Imipenem and Cilastatin for Injection Sodium by HPLC [journal11.magtechjournal.com]
- 15. Imipenem and Cilastatin for Injection USP - Chromatography Forum [chromforum.org]
- 16. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of imipenem and meropenem in vitro activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two pivotal carbapenem (B1253116) antibiotics: imipenem (B608078) and meropenem (B701). As broad-spectrum β-lactam agents, they are critical for managing severe bacterial infections, yet they possess distinct microbiological profiles. This document synthesizes experimental data on their mechanisms of action, antibacterial spectra, and metabolic stability to support evidence-based research and development.
Mechanism of Action: Targeting the Bacterial Cell Wall
Imipenem and meropenem exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] They covalently bind to and inactivate essential penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis.[1] While both drugs share this fundamental mechanism, their differential affinities for various PBP subtypes contribute to their distinct spectra of activity.[1]
In Gram-negative bacteria such as Escherichia coli, both imipenem and meropenem show a high affinity for PBP 2.[1][2] However, meropenem also demonstrates a strong affinity for PBP 3, a characteristic not shared by imipenem.[2] This enhanced binding to PBP 3 is associated with meropenem's greater potency against many Gram-negative bacilli, including Pseudomonas aeruginosa.[1][2] Conversely, imipenem's generally higher potency against Gram-positive cocci is attributed to its strong affinity for their specific PBPs, such as PBP 1, 2, and 4 in Staphylococcus aureus.[2]
In Vitro Activity: A Head-to-Head Comparison
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The MIC₉₀, the concentration required to inhibit 90% of isolates, is a standard metric for comparing potency.
Consistent with their differing PBP affinities, imipenem generally demonstrates greater potency against Gram-positive cocci, while meropenem is often more active against Gram-negative bacilli.[2][3][4][5]
Gram-Positive Aerobes
Imipenem is typically two- to fourfold more active than meropenem against Gram-positive aerobes.[1][2] This includes superior activity against streptococcal species, such as penicillin-resistant Streptococcus pneumoniae, and Enterococcus faecalis.[2] It is important to note that neither agent is effective against methicillin-resistant Staphylococcus aureus (MRSA) or Enterococcus faecium.[2]
| Organism | Imipenem MIC₉₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.06 | 0.25 |
| Streptococcus pneumoniae (Pen-S) | ≤0.06 | 0.12 |
| Streptococcus pneumoniae (Pen-R) | 0.25 | 1.0 |
| Enterococcus faecalis | 2.0 | 8.0 |
| Data synthesized from multiple sources.[1][2][5] |
Gram-Negative Aerobes
Meropenem generally displays two- to sixteen-fold greater activity than imipenem against aerobic and facultative Gram-negative bacilli.[2] This enhanced potency is particularly notable against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[2][6] Both antibiotics are highly stable against hydrolysis by most clinically significant plasmid- and chromosomally-mediated β-lactamases, including extended-spectrum β-lactamases (ESBLs).[2]
| Organism | Imipenem MIC₉₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) |
| Escherichia coli | 0.25 | 0.06 |
| Klebsiella pneumoniae | 0.5 | 0.12 |
| Enterobacter cloacae | 0.5 | 0.25 |
| Serratia marcescens | 1.0 | 0.5 |
| Proteus mirabilis | 1.0 | 0.12 |
| Pseudomonas aeruginosa | 8.0 | 2.0 |
| Data synthesized from multiple sources.[2][5][6][7] |
Anaerobes
Both imipenem and meropenem demonstrate potent activity against a wide range of clinically significant anaerobic bacteria, including the Bacteroides fragilis group. Their activities against these organisms are generally comparable.[2]
| Organism | Imipenem MIC₉₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) |
| Bacteroides fragilis | 0.25 | 0.25 |
| Clostridium perfringens | 0.25 | 0.12 |
| Peptostreptococcus spp. | 0.25 | 0.25 |
| Data synthesized from multiple sources.[2][5] |
Metabolic Stability and Renal Dehydropeptidase-I
A key pharmacological difference between the two agents is their stability in the presence of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules. Imipenem is readily hydrolyzed by DHP-I, which would lead to low urinary concentrations of the active drug.[8][9] To overcome this, imipenem is co-formulated with cilastatin, a specific DHP-I inhibitor.[8][9]
In contrast, meropenem possesses a 1-β-methyl substitution that confers significant stability against hydrolysis by human DHP-I.[10][11][12] As a result, meropenem does not require co-administration with a DHP-I inhibitor.[8][12]
Experimental Protocols: In Vitro Susceptibility Testing
The quantitative data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The broth microdilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method (General Protocol)
-
Preparation of Antimicrobial Solutions: Stock solutions of imipenem and meropenem are prepared according to manufacturer guidelines. These are then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of final concentrations.[9]
-
Inoculum Preparation: Bacterial isolates are cultured on a suitable agar (B569324) medium for 18-24 hours. Several morphologically similar colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[9] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate atmospheric conditions (e.g., ambient air) at 35°C ± 2°C for 16-20 hours.[9]
-
Result Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for quality assurance.[9]
Conclusion
Both imipenem and meropenem are exceptionally potent broad-spectrum antibiotics, but they are not interchangeable. The choice between these agents in a research or clinical context should be guided by the target pathogen(s) and local susceptibility patterns. Imipenem's enhanced in vitro potency against Gram-positive cocci may be advantageous in specific scenarios, while meropenem's greater activity against Gram-negative bacilli, including P. aeruginosa, and its inherent stability against DHP-I, are significant distinguishing features.[1][2][8][13] This comparative analysis provides foundational data to inform further investigation and development in the field of antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects. | Semantic Scholar [semanticscholar.org]
- 4. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study of the in vitro activity of meropenem and representatives of the major classes of broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro efficacy of ertapenem, imipenem and meropenem in the infections caused by the Enterobacteriaceae strains family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. Stability of meropenem and effect of 1 beta-methyl substitution on its stability in the presence of renal dehydropeptidase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. [PDF] Stability of meropenem and effect of 1 beta-methyl substitution on its stability in the presence of renal dehydropeptidase I | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Clinical Guide: Imipenem's Efficacy Against Pseudomonas aeruginosa Compared to Other Carbapenems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of imipenem (B608078) and other carbapenems in their activity against the opportunistic pathogen Pseudomonas aeruginosa. By synthesizing in vitro susceptibility data, outlining experimental methodologies, and illustrating key resistance pathways, this document serves as a critical resource for researchers engaged in antimicrobial drug development and infectious disease research.
In Vitro Activity: A Quantitative Comparison
The in vitro efficacy of carbapenems against P. aeruginosa is a primary indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater potency. The following tables summarize the comparative MIC data for imipenem against other significant carbapenems.
Table 1: MIC₅₀ and MIC₉₀ Values of Carbapenems against Pseudomonas aeruginosa
| Carbapenem (B1253116) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Imipenem | 2 | >32 | [1][2] |
| Meropenem (B701) | 0.38 | >32 | [1][2] |
| Doripenem (B194130) | 0.25 | >32 | [1][3] |
| Biapenem (B1666964) | 1 | 1 | [4] |
| Ertapenem | >16 | >16 | [5] |
MIC₅₀: The concentration of an antibiotic that inhibits the growth of 50% of bacterial isolates. MIC₉₀: The concentration of an antibiotic that inhibits the growth of 90% of bacterial isolates.
Table 2: Susceptibility Rates of Pseudomonas aeruginosa to Various Carbapenems
| Carbapenem | Susceptibility Rate (%) | Reference(s) |
| Imipenem | 55 - 61 | [3][6] |
| Meropenem | 58 - 64 | [3][6] |
| Doripenem | 70 | [3] |
| Imipenem/Relebactam | 77 | [6] |
| Ceftazidime/Avibactam | 90 | [6] |
| Ceftolozane/Tazobactam | 92 | [6] |
Key Findings from In Vitro Data:
-
Doripenem generally exhibits the lowest MIC₅₀ values, suggesting high potency against susceptible P. aeruginosa isolates.[2][3]
-
Meropenem is typically more active than imipenem against Gram-negative bacilli, including P. aeruginosa.[7]
-
Imipenem is noted to be more active against Gram-positive cocci compared to meropenem.[7]
-
Biapenem's activity closely resembles that of imipenem.[8][9]
-
Ertapenem demonstrates limited to no activity against P. aeruginosa and is not a suitable agent for treating infections caused by this pathogen.[5][10][11]
-
The addition of a β-lactamase inhibitor, such as relebactam to imipenem , significantly restores its activity against many resistant strains.[6]
Experimental Protocols
The data presented in this guide are derived from established and validated experimental procedures. Understanding these methodologies is crucial for the accurate interpretation and replication of results.
In Vitro Susceptibility Testing
The determination of carbapenem MICs against P. aeruginosa is primarily conducted using the following standardized methods:
-
Broth Microdilution: This is considered the gold-standard method.
-
A standardized inoculum of P. aeruginosa (typically 5 x 10⁵ CFU/mL) is prepared.
-
The bacterial suspension is added to a series of microtiter plate wells containing serial twofold dilutions of the carbapenem being tested.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12][13]
-
-
Agar (B569324) Dilution:
-
Serial twofold dilutions of the carbapenem are incorporated into molten Mueller-Hinton agar.
-
Once solidified, a standardized suspension of P. aeruginosa is spot-inoculated onto the surface of the agar plates.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony.[14][15]
-
-
E-test (Epsilometer Test):
-
A standardized inoculum of P. aeruginosa is swabbed onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
A plastic strip impregnated with a predefined gradient of the carbapenem is placed on the agar surface.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[3][14][15]
-
In Vitro Susceptibility Testing Workflow
In Vivo Animal Models
To assess the efficacy of carbapenems in a physiological context, various animal models of P. aeruginosa infection are employed. These models are crucial for preclinical evaluation of novel therapeutics.
-
Murine Lung Infection Model:
-
Mice (e.g., BALB/c or C57BL/6) are often rendered leukopenic to establish a more severe infection.[16]
-
A defined inoculum of a multidrug-resistant P. aeruginosa strain is administered via intratracheal or intranasal instillation.[17]
-
Treatment with the carbapenem (or a comparator antibiotic) is initiated at a specified time post-infection, administered through routes such as subcutaneous injection or aerosol inhalation.[17]
-
Efficacy is evaluated by measuring bacterial burden in the lungs and spleen, assessing lung pathology, and monitoring animal survival and other clinical signs (e.g., temperature).[16]
-
Mechanisms of Resistance in Pseudomonas aeruginosa
The differential activity of carbapenems against P. aeruginosa is largely dictated by the interplay of various resistance mechanisms. Understanding these pathways is critical for developing strategies to overcome resistance.
The primary mechanisms of carbapenem resistance in P. aeruginosa are:
-
Reduced Outer Membrane Permeability: The OprD porin is the principal channel for carbapenem entry into the periplasmic space of P. aeruginosa.[18] Loss or downregulation of OprD significantly reduces the intracellular concentration of carbapenems, particularly imipenem, leading to resistance.[18][19]
-
Efflux Pumps: The overexpression of efflux pump systems, such as MexAB-OprM, actively transports carbapenems out of the bacterial cell.[20] This mechanism has a more pronounced effect on meropenem than on imipenem.[19]
-
Enzymatic Degradation: P. aeruginosa can acquire genes encoding carbapenemases, which are β-lactamase enzymes capable of hydrolyzing carbapenems. Metallo-β-lactamases (MBLs) like VIM and IMP are of particular concern due to their broad-spectrum activity.[21]
-
AmpC β-Lactamase Hyperproduction: Overexpression of the chromosomally encoded AmpC cephalosporinase (B13388198) can contribute to resistance, especially when combined with reduced OprD expression.[18][22]
Carbapenem Action and Resistance in P. aeruginosa
Concluding Remarks
The selection of a carbapenem for the treatment of P. aeruginosa infections is a nuanced decision that must take into account in vitro susceptibility data, local resistance patterns, and the specific mechanisms of resistance at play. While doripenem and meropenem often show greater in vitro potency against P. aeruginosa than imipenem, the latter remains a valuable therapeutic agent, particularly when combined with a β-lactamase inhibitor like relebactam. Ertapenem is not an appropriate choice for treating P. aeruginosa infections.
For drug development professionals, a deep understanding of the structure-activity relationships that govern the interactions between carbapenems and key resistance determinants, such as the OprD porin and various efflux pumps, is essential for the design of next-generation antibiotics that can effectively combat this challenging pathogen. Continued surveillance and mechanistic studies are imperative to stay ahead of the evolving landscape of carbapenem resistance in P. aeruginosa.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Imipenem, meropenem, or doripenem to treat patients with Pseudomonas aeruginosa ventilator-associated pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of the new carbapenem biapenem compared to imipenem, meropenem and other broad-spectrum beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro activity of biapenem, compared with imipenem and meropenem, against Pseudomonas aeruginosa strains and mutants with known resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. droracle.ai [droracle.ai]
- 11. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Comparative In Vitro Efficacy of Doripenem and Imipenem Against Multi-Drug Resistant Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]
- 15. jcpsp.pk [jcpsp.pk]
- 16. journals.asm.org [journals.asm.org]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Mechanisms responsible for the emergence of carbapenem resistance in Pseudomonas aeruginosa – hippokratia.gr [hippokratia.gr]
- 19. academic.oup.com [academic.oup.com]
- 20. Carbapenem resistance mechanisms in Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Mechanisms for Rapid Evolution of Carbapenem Resistance in a Clinical Isolate of Pseudomonas aeruginosa [frontiersin.org]
Cross-Resistance Between Imipenem and Third-Generation Cephalosporins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial strains resistant to multiple classes of antibiotics poses a significant threat to global health. Understanding the intricate mechanisms of cross-resistance between critical antimicrobial agents is paramount for the development of effective therapeutic strategies and novel drug candidates. This guide provides an objective comparison of the performance of imipenem (B608078), a broad-spectrum carbapenem, and third-generation cephalosporins, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Executive Summary
Cross-resistance between imipenem and third-generation cephalosporins is a complex phenomenon primarily mediated by the production of β-lactamase enzymes, alterations in bacterial outer membrane permeability, and the overexpression of efflux pumps. Gram-negative bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, are frequently implicated in exhibiting this resistance phenotype. The data presented herein highlights the varying degrees of susceptibility and the common genetic determinants that underpin this critical issue in antimicrobial resistance.
Data Presentation: Comparative Susceptibility
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, illustrating the cross-resistance patterns between imipenem and representative third-generation cephalosporins.
Table 1: MIC Distribution for Klebsiella pneumoniae Isolates
| Antibiotic | Resistance Mechanism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Resistant |
| Imipenem | ESBL-producing | 0.5 | >32 | 15% |
| KPC-producing | 16 | >64 | 95% | |
| Ceftazidime | ESBL-producing | 64 | >256 | 85% |
| KPC-producing | >256 | >256 | 100% | |
| Cefotaxime | ESBL-producing | 128 | >256 | 90% |
| KPC-producing | >256 | >256 | 100% | |
| Ceftriaxone | ESBL-producing | 128 | >256 | 92% |
| KPC-producing | >256 | >256 | 100% |
Table 2: MIC Distribution for Pseudomonas aeruginosa Isolates
| Antibiotic | Resistance Mechanism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Resistant |
| Imipenem | AmpC Overexpression | 8 | 32 | 55% |
| Metallo-β-lactamase (VIM/IMP) | 32 | >64 | 100% | |
| Ceftazidime | AmpC Overexpression | 16 | 128 | 60% |
| Metallo-β-lactamase (VIM/IMP) | >256 | >256 | 100% |
Table 3: Resistance Gene Prevalence in Co-Resistant Isolates
| Resistance Gene Family | Prevalence in Imipenem & 3GC-Resistant Isolates |
| ESBLs | |
| blaCTX-M | 65% |
| blaTEM | 45% |
| blaSHV | 30% |
| Carbapenemases | |
| blaKPC | 50% |
| blaNDM | 20% |
| blaOXA-48-like | 15% |
| blaVIM | 10% |
| blaIMP | 5% |
Key Mechanisms of Cross-Resistance
The primary drivers of cross-resistance between imipenem and third-generation cephalosporins are enzymatic degradation and reduced drug influx.
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes, commonly found in E. coli and K. pneumoniae, hydrolyze the β-lactam ring of third-generation cephalosporins. While imipenem is generally stable against ESBLs, high levels of ESBL production, combined with other resistance mechanisms like porin loss, can lead to imipenem resistance.
-
AmpC β-Lactamases: These cephalosporinases, often inducible in organisms like Enterobacter cloacae, Citrobacter freundii, and P. aeruginosa, confer resistance to third-generation cephalosporins.[1] Imipenem is a potent inducer of AmpC expression but remains stable to hydrolysis.[2] However, constitutive overexpression of AmpC, coupled with reduced permeability, can result in imipenem resistance.
-
Carbapenemases: These are the most potent β-lactamases, capable of hydrolyzing carbapenems, including imipenem, as well as all cephalosporins.[3] The presence of carbapenemase genes, such as blaKPC, blaNDM, blaVIM, blaIMP, and blaOXA-48-like, invariably leads to high-level cross-resistance.
-
Porin Loss: Gram-negative bacteria possess outer membrane porins that facilitate the entry of antibiotics. The loss or downregulation of specific porins, such as OprD in P. aeruginosa, is a significant mechanism of imipenem resistance and can contribute to reduced susceptibility to cephalosporins when combined with β-lactamase production.[3]
Experimental Protocols
1. Antimicrobial Susceptibility Testing (AST)
-
Method: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.
-
Inoculate a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) into each well of a microtiter plate containing the antibiotic dilutions.
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
2. Bacterial Genomic DNA Extraction
-
Method: Standard protocol for Gram-negative bacteria.
-
Procedure:
-
Culture bacteria overnight in an appropriate liquid medium.
-
Pellet the bacterial cells by centrifugation.
-
Resuspend the pellet in a lysis buffer containing lysozyme (B549824) and proteinase K to digest the cell wall and proteins.
-
Perform phenol:chloroform extraction to remove proteins and other cellular debris.[1]
-
Precipitate the DNA using isopropanol, wash with 70% ethanol, and resuspend the purified DNA in a suitable buffer.[1]
-
3. Multiplex PCR for Detection of β-Lactamase Genes
-
Objective: To simultaneously detect the presence of common ESBL and carbapenemase genes.
-
Procedure:
-
Design or obtain validated primers for the target genes (blaTEM, blaSHV, blaCTX-M, blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48-like).[4][5]
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the primer mix.
-
Add the extracted bacterial genomic DNA to the master mix.
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 95°C for 30 seconds, annealing at a primer-specific temperature (e.g., 58°C) for 45 seconds, and extension at 72°C for 1 minute. A final extension is performed at 72°C for 5 minutes.[5]
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to determine the presence and size of the amplified gene fragments.
-
Visualization of Resistance Mechanisms
Signaling Pathway for AmpC β-Lactamase Induction
Caption: AmpC β-lactamase induction pathway in Gram-negative bacteria.
Experimental Workflow for Cross-Resistance Analysis
Caption: Workflow for phenotypic and genotypic analysis of cross-resistance.
References
- 1. Regulation of inducible AmpC beta-lactamase expression among Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Simple multiplex PCR assays to detect common pathogens and associated genes encoding for acquired extended spectrum betalactamases (ESBL) or carbapenemases from surgical site specimens in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis: Imipenem/Cilastatin vs. Piperacillin/Tazobactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two broad-spectrum antibacterial agents: imipenem (B608078)/cilastatin and piperacillin (B28561)/tazobactam. The data presented is collated from surveillance studies and peer-reviewed publications, focusing on quantitative measures of antimicrobial activity and supported by detailed experimental methodologies.
Executive Summary
Imipenem/cilastatin, a carbapenem (B1253116) antibiotic, generally demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. Piperacillin/tazobactam, an extended-spectrum penicillin combined with a β-lactamase inhibitor, also offers broad coverage but can be susceptible to certain resistance mechanisms, such as carbapenemases. This guide delves into the comparative in vitro performance of these two critical antimicrobial agents against key clinical pathogens.
Data Presentation: Comparative Susceptibility Data
The following tables summarize the in vitro activity of imipenem/cilastatin and piperacillin/tazobactam against common clinical isolates. Data is presented as the Minimum Inhibitory Concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, and the percentage of susceptible isolates (%S), where available.
Table 1: In Vitro Activity against Enterobacteriaceae
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Escherichia coli | Imipenem/Cilastatin | 1071 | ≤0.25 | 0.5 | 100%[1] |
| Piperacillin/Tazobactam | 1071 | ≤4 | 8 | 90%[1] | |
| Klebsiella pneumoniae | Imipenem/Cilastatin | - | - | - | - |
| Piperacillin/Tazobactam | - | 4/4 | 4/4 | -[2] | |
| Other Enterobacteriaceae | Imipenem/Cilastatin | - | - | - | 98%[1] |
| Piperacillin/Tazobactam | - | - | - | 90%[1] |
Table 2: In Vitro Activity against Pseudomonas aeruginosa
| Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Imipenem/Cilastatin | 1995 | - | - | 72.3%[3] |
| Piperacillin/Tazobactam | 1004 | - | - | 79.6%[4] |
Table 3: In Vitro Activity against Anaerobic Bacteria
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Bacteroides fragilis group | Imipenem/Cilastatin | - | - | 0.5 | -[2] |
| Piperacillin/Tazobactam | - | - | 8/4 | -[2] |
Experimental Protocols
The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and Kirby-Bauer disk diffusion.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for quantitative susceptibility testing.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Antibiotic Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in Mueller-Hinton broth in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion for Susceptibility Categorization
This method provides a qualitative assessment of susceptibility.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared as described for broth microdilution.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar (B569324) plate to create a bacterial lawn.
-
Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plates are incubated at 35°C for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk is measured in millimeters.
-
Interpretation: The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to breakpoints established by the CLSI or EUCAST.
Mechanisms of Action and Resistance
Imipenem/Cilastatin
Imipenem is a carbapenem that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Cilastatin is a dehydropeptidase-I inhibitor that prevents the renal degradation of imipenem, thereby increasing its half-life and efficacy.
Mechanism of Action of Imipenem/Cilastatin
Resistance to imipenem can arise through several mechanisms, including the production of carbapenemases, alterations in PBPs, and changes in outer membrane porins that reduce drug entry.
Mechanisms of Resistance to Imipenem
Piperacillin/Tazobactam
Piperacillin is an extended-spectrum penicillin that, like imipenem, inhibits bacterial cell wall synthesis by binding to PBPs. Tazobactam is a β-lactamase inhibitor that protects piperacillin from degradation by many, but not all, β-lactamase enzymes.
Mechanism of Action of Piperacillin/Tazobactam
Resistance to piperacillin/tazobactam is primarily mediated by the production of β-lactamases that are not inhibited by tazobactam, such as some AmpC β-lactamases and carbapenemases. Other mechanisms include alterations in PBPs and efflux pumps.
Mechanisms of Resistance to Piperacillin/Tazobactam
Experimental Workflow: Antimicrobial Susceptibility Testing
The general workflow for determining the in vitro efficacy of antimicrobial agents is a standardized process to ensure reproducibility and comparability of data.
General Workflow for In Vitro Susceptibility Testing
Conclusion
Both imipenem/cilastatin and piperacillin/tazobactam are potent broad-spectrum antibacterial agents with critical roles in treating serious bacterial infections. In vitro data suggests that imipenem/cilastatin generally exhibits greater potency against Enterobacteriaceae. For Pseudomonas aeruginosa, susceptibility rates can vary, and local surveillance data is crucial for guiding therapeutic choices. The choice between these agents in a clinical setting should be guided by local antimicrobial resistance patterns, the specific pathogen isolated, and the site of infection.
References
- 1. Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study | springermedicine.com [springermedicine.com]
- 2. Comparative in vitro activity of piperacillin/tazobactam against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of imipenem/relebactam against piperacillin/tazobactam-resistant and meropenem-resistant non-Morganellaceae Enterobacterales and Pseudomonas aeruginosa collected from patients with lower respiratory tract infections in Western Europe: SMART 2018–20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of imipenem/relebactam against piperacillin/tazobactam-resistant and meropenem-resistant non- Morganellaceae Enterobacterales and Pseudomonas aeruginosa collected from patients with bloodstream, intra-abdominal and urinary tract infections in Western Europe: SMART 2018-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Imipenem and Cilastatin Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the simultaneous determination of Imipenem (B608078) and Cilastatin (B194054), adhering to the International Council for Harmonisation (ICH) guidelines. The presented data, extracted from published studies, offers a comprehensive overview of experimental protocols and performance characteristics to aid in selecting and implementing a suitable analytical method for quality control and research purposes.
Experimental Protocols
The successful separation and quantification of Imipenem and Cilastatin are highly dependent on the chromatographic conditions. Below is a summary of different HPLC methods validated according to ICH guidelines.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | X-Terra C18 (250mm x 4.6mm, 5.0µm)[1] | Inertsil ODS C18 (250 mm × 4.6 mm, 5µm)[2] | Inertsil-ODS C18[3][4] |
| Mobile Phase | Phosphate Buffer (pH 3.0): Acetonitrile (50:50 v/v)[1] | Methanol: Acetonitrile: Acetate Buffer (70:25:05 v/v), pH 5.2[2] | Methanol: Acetonitrile (80:20 v/v)[3][4] |
| Flow Rate | 1.0 ml/min[1] | Not Specified | 1.0 mL/min[3] |
| Detection Wavelength | 238 nm[1] | 217 nm[2] | Not Specified |
| Injection Volume | 10 µl | Not Specified | Not Specified |
| Retention Time (Imipenem) | 3.345 min[5] | Not Specified | 2.930 min[3] |
| Retention Time (Cilastatin) | 2.523 min[5] | Not Specified | 4.215 min[3] |
Performance Characteristics of Validated Methods
The validation of an analytical method ensures its suitability for the intended purpose. Key performance indicators as per ICH guidelines for the different HPLC methods are presented below.
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (Imipenem) | 50-250 ppm[1] | 1-6 µg/mL[2] | 20-80 µg/mL[3] |
| Linearity Range (Cilastatin) | 50-250 ppm[1] | 1-6 µg/mL[2] | 20-80 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.999[2] | 0.9990 (Imipenem), 0.9991 (Cilastatin)[4] |
| Accuracy (% Recovery) | 98-102%[1] | Not Specified | Mean recoveries close to labeled claims[3] |
| Precision (%RSD) | Repeatability: 1.2 (Imipenem), 2.0 (Cilastatin); Intermediate: 1.1 (both)[5] | Not Specified | Not Specified |
| Limit of Detection (LOD) (Imipenem) | 2.17 µg/ml[1] | Not Specified | Not Specified |
| Limit of Detection (LOD) (Cilastatin) | 0.037 µg/ml[1] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (Imipenem) | 6.60 µg/ml[1] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (Cilastatin) | 0.112 µg/ml[1] | Not Specified | Not Specified |
| Specificity | No interference from impurities observed[5] | Method is stability-indicating[2] | No interference from excipients or degradation products[4] |
| Robustness | Method found to be robust[5] | Method found to be robust[2] | Method found to be robust[3] |
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow of the HPLC method validation process for Imipenem and Cilastatin, as stipulated by ICH guidelines. This process ensures that the analytical method is reliable, reproducible, and suitable for its intended use.
Caption: Logical workflow for HPLC method validation according to ICH guidelines.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC method for simultaneous estimation of imipenem and cilastatin [wisdomlib.org]
- 4. STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF IMIPENEM AND CILASTATIN IN INJECTION FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 5. iajps.com [iajps.com]
A Comparative Analysis of Imipenem and Ertapenem Pharmacokinetics in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two critical carbapenem (B1253116) antibiotics, imipenem (B608078) and ertapenem (B1671056), as observed in various animal models. The data presented herein, supported by detailed experimental methodologies, is intended to inform preclinical research and drug development efforts.
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of imipenem and ertapenem in rabbits, rats, and dogs, providing a quantitative basis for comparison.
| Animal Model | Drug | Dosage (mg/kg) | Route of Administration | Half-life (t½) (h) | AUC (μg·h/mL) | Cmax (μg/mL) | Clearance (CL) (mL/min/kg) | Reference |
| Rabbit | Imipenem | 70 | IV | 0.51 | 115.6 | 138.4 | - | [1] |
| Ertapenem | 60 | IV | 1.2 | 230.1 | 185.2 | - | [1] | |
| Rat | Imipenem | 80 | IV Infusion | - | - | - | 14.0 | [2] |
| Ertapenem | 60 | IV | - | - | - | - | [3] | |
| Dog | Imipenem | 5 | IV | 0.80 ± 0.23 | 13.4 | - | - | [4][5] |
AUC: Area Under the Curve, Cmax: Maximum Concentration, CL: Clearance. Note: Dashes indicate data not available in the cited sources.
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental protocols. Below are detailed methodologies representative of the key experiments cited.
Pharmacokinetic Study in Rabbits
-
Drug Administration: A single intravenous dose of imipenem (70 mg/kg) or ertapenem (60 mg/kg) was administered.[1]
-
Sample Collection: Blood samples were collected at various time points post-administration.[1]
-
Analytical Method: Drug concentrations in plasma were determined using high-performance liquid chromatography (HPLC).[1]
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed to determine key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and maximum concentration (Cmax).[1]
Pharmacokinetic Study in Rats
-
Drug Administration: Imipenem was administered as an intravenous infusion (e.g., 80 mg over 30 minutes).[2] Ertapenem was administered intravenously (e.g., 60 mg/kg).[3]
-
Sample Collection: Blood samples were collected at predetermined time points.[2][8]
-
Analytical Method: Drug concentrations were quantified using methods such as HPLC.[2]
-
Pharmacokinetic Analysis: A population pharmacokinetic model was used to analyze the ertapenem concentration-time data.[7] For imipenem, pharmacokinetic parameters were calculated from the plasma concentration-time profiles.[2]
Pharmacokinetic Study in Dogs
-
Drug Administration: Imipenem was administered as a single intravenous dose of 5 mg/kg.[4][5]
-
Sample Collection: Plasma samples were collected serially after drug administration.[4][5]
-
Analytical Method: Imipenem concentrations in plasma were measured by HPLC.[4][5]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life and AUC, were determined from the plasma concentration data.[4][5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study in animal models.
Summary of Key Differences
Based on the available data from animal models, a clear distinction in the pharmacokinetic profiles of imipenem and ertapenem emerges. Ertapenem consistently demonstrates a longer half-life compared to imipenem in rabbits.[1] This prolonged half-life contributes to a larger area under the curve (AUC), suggesting a greater overall drug exposure for a given dose.
In contrast, imipenem exhibits a shorter half-life across the studied species, indicating a more rapid elimination from the body.[1][4][5] The clearance rate for imipenem in rats was determined to be 14.0 mL/min/kg.[2] While direct comparative clearance data for ertapenem in the same rat model is not available from the cited sources, the longer half-life of ertapenem implies a slower clearance rate.
These fundamental pharmacokinetic differences, particularly the extended half-life of ertapenem, are crucial considerations for dosage regimen design and predicting therapeutic efficacy in preclinical studies. The choice between these two carbapenems in a research setting should be guided by the specific experimental objectives and the desired drug exposure profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic-Pharmacodynamic Modeling of the Electroencephalogram Effect of Imipenem in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative disposition of [14C]ertapenem, a novel carbapenem antibiotic, in rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of imipenem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of ertapenem in juvenile and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the In Vitro Synergy of Imipenem with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics. Combination therapy, which can result in synergistic, additive, indifferent, or antagonistic interactions, is a key area of investigation. This guide provides a comparative overview of the in vitro synergy of imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, with other antimicrobial agents against clinically significant pathogens. The data presented is compiled from various scientific studies to aid researchers in drug development and in the design of effective therapeutic strategies.
Synergy of Imipenem with Aminoglycosides
The combination of a carbapenem like imipenem with an aminoglycoside is a widely studied approach to combat Gram-negative bacteria, particularly Pseudomonas aeruginosa. The primary mechanism of synergy is thought to involve the disruption of the bacterial cell wall by imipenem, which facilitates the intracellular uptake of the aminoglycoside, leading to enhanced inhibition of protein synthesis.
| Pathogen | Combination | Synergy Rate (%) | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Pseudomonas aeruginosa (Imipenem-susceptible) | Imipenem + Amikacin (B45834) | 45 | Not Specified | [1] |
| Pseudomonas aeruginosa (Imipenem-resistant) | Imipenem + Amikacin | 10 | Not Specified | [1] |
| Pseudomonas aeruginosa | Imipenem + Amikacin | 35 | ≤0.5 | [2][3] |
| Pseudomonas aeruginosa (Susceptible) | Imipenem + Tobramycin | 15 | Not Specified | [4][5] |
| Enterococci (Streptomycin-susceptible) | Imipenem + Streptomycin | Not Specified | Significant increase in killing compared to imipenem alone | [6][7] |
| Enterococci (Streptomycin-susceptible) | Imipenem + Gentamicin | Not Specified | Significant increase in killing compared to imipenem alone | [6][7] |
| Enterococci (Streptomycin-resistant) | Imipenem + Gentamicin | Not Specified | Significantly more killing than imipenem alone | [6][7] |
Synergy of Imipenem with Fluoroquinolones
The combination of imipenem with fluoroquinolones, such as ciprofloxacin (B1669076), has been investigated for its potential to enhance activity against Pseudomonas aeruginosa. The rationale for this combination is the targeting of two different essential bacterial processes: cell wall synthesis by imipenem and DNA replication by fluoroquinolones.
| Pathogen | Combination | Synergy Rate (%) | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Pseudomonas aeruginosa (Imipenem-susceptible) | Imipenem + Ciprofloxacin | 36 | Not Specified | [1] |
| Pseudomonas aeruginosa (Imipenem-resistant) | Imipenem + Ciprofloxacin | 10 | Not Specified | [1] |
| Pseudomonas aeruginosa (Susceptible) | Imipenem + Ciprofloxacin | 8 | Not Specified | [4][5] |
Synergy of Imipenem with Glycopeptides
Against Gram-positive organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA), the combination of imipenem with a glycopeptide like vancomycin (B549263) has shown promise. The proposed mechanism involves the weakening of the cell wall by imipenem, which may facilitate the access of the larger vancomycin molecule to its target site.
| Pathogen | Combination | Synergy Rate (%) | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Imipenem + Vancomycin | 94.4 | Synergic or Additive | [8][9] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Imipenem + Vancomycin | 76 | Not Specified | [10] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Imipenem + Vancomycin | 68.75 (22/32 strains) | Mean FICI: 0.35 | [11] |
| Staphylococcus aureus | Imipenem + Vancomycin/Teicoplanin | Majority of isolates | Synergistic or Additive | [12] |
Synergy of Imipenem with Other Antibiotics
The synergistic potential of imipenem has also been explored with other classes of antibiotics, such as polymyxins (e.g., colistin), against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii.
| Pathogen | Combination | Synergy Rate (%) | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Acinetobacter baumannii (Imipenem-nonsusceptible) | Imipenem + Colistin | 57.6 (at 0.5 mg/L Colistin) | Reversal of imipenem resistance in a significant percentage of isolates | [13] |
| Acinetobacter baumannii (Imipenem-nonsusceptible) | Imipenem + Colistin | 74.6 (at 1 mg/L Colistin) | Reversal of imipenem resistance in a significant percentage of isolates | [13] |
| Acinetobacter baumannii | Imipenem + Colistin | 57.14 | Not Specified | [14] |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess antibiotic synergy.[15][16][17] It involves a two-dimensional titration of two antibiotics in a microtiter plate.
Materials:
-
96-well microtiter plates[15]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)[15]
-
Stock solutions of test antibiotics[15]
Procedure:
-
Prepare serial twofold dilutions of Antibiotic A horizontally across the microtiter plate and serial twofold dilutions of Antibiotic B vertically down the plate.[19]
-
Each well will contain a unique combination of concentrations of the two antibiotics.[15]
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[20]
-
Include wells with each antibiotic alone to determine the Minimum Inhibitory Concentration (MIC) of each drug individually.[19] Also include a growth control (no antibiotic) and a sterility control (no bacteria).[18]
-
Incubate the plates at 35°C for 16-24 hours.[20]
-
Following incubation, determine the MIC for each antibiotic alone and for each combination by observing the lowest concentration that completely inhibits visible growth.[15]
Data Interpretation: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.[17][19][20]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
The results are interpreted as follows:[19][20][21]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Checkerboard Assay Workflow
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[18][21]
Materials:
-
Culture tubes or flasks[22]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[23]
-
Bacterial inoculum in exponential growth phase[23]
-
Stock solutions of test antibiotics[24]
-
Apparatus for serial dilutions and plating (e.g., pipettes, sterile saline, agar (B569324) plates)[18]
Procedure:
-
Prepare tubes with CAMHB containing the antibiotics alone and in combination at desired concentrations (often based on MIC values).[22]
-
Inoculate the tubes with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.[23] Include a growth control tube without any antibiotic.
-
Incubate all tubes at 35°C, typically with shaking.[22]
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[22]
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates to determine the viable bacterial count (CFU/mL).[18]
-
Incubate the plates for 18-24 hours at 37°C and then count the colonies.[18]
Data Interpretation: The results are plotted as log₁₀ CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[23]
-
Bactericidal activity is often defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Indifference is a < 2-log₁₀ change in CFU/mL between the combination and the most active single agent.
-
Antagonism is a > 2-log₁₀ increase in CFU/mL between the combination and the least active single agent.
Time-Kill Assay Workflow
References
- 1. Synergism of the combinations of imipenem plus ciprofloxacin and imipenem plus amikacin against Pseudomonas aeruginosa and other bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. In-vitro efficacy of synergistic antibiotic combinations in multidrug resistant Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Vitro Efficacy of Synergistic Antibiotic Combinations in Multidrug Resistant Pseudomonas Aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combined effects of vancomycin and imipenem against methicillin-resistant Staphylococcus aureus (MRSA) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the in-vitro synergistic potential of vancomycin combined with other antimicrobial agents against methicillin-resistant Staphylococcus aureus isolates [mid.journals.ekb.eg]
- 11. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antimicrobial activity of imipenem in combination with vancomycin or teicoplanin against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergy of imipenem/colistin methanesulfonate combinations against imipenem-nonsusceptible multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. benchchem.com [benchchem.com]
- 19. emerypharma.com [emerypharma.com]
- 20. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 21. actascientific.com [actascientific.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
Safety Operating Guide
Safe Disposal of Imipenem and Cilastatin Sodium: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of imipenem (B608078) and cilastatin (B194054) sodium, a carbapenem (B1253116) antibiotic combination.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a laboratory coat.[1] All handling of solid imipenem and cilastatin sodium should be conducted in a manner that avoids the generation of dust, as it may form an explosive mixture in the air and can cause respiratory sensitization.[1][2]
In the event of a spill, the area should be evacuated. For solid spills, avoid dry sweeping. Instead, moisten the material with an inert absorbent material before carefully collecting it into a designated waste container.[2] Liquid spills should be contained and absorbed with a suitable material.[2] All materials used for cleanup must be disposed of as hazardous waste.
II. Disposal Procedures: A Step-by-Step Approach
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] However, for liquid waste containing this antibiotic, a chemical inactivation step is recommended to degrade the beta-lactam ring of imipenem, rendering it inactive.
Experimental Protocol for Alkaline Hydrolysis of Liquid Imipenem/Cilastatin Waste:
This protocol is based on the known instability of imipenem in alkaline conditions, leading to the hydrolysis of the beta-lactam ring.
Materials:
-
Liquid waste containing this compound.
-
Sodium hydroxide (B78521) (NaOH), 1 M solution.
-
Appropriate chemically resistant waste container.
-
pH indicator strips or a pH meter.
-
Personal Protective Equipment (PPE).
Procedure:
-
Segregation: Collect all aqueous waste containing this compound in a designated, clearly labeled, and sealed waste container.
-
Alkaline Treatment: Carefully add 1 M sodium hydroxide solution to the waste container to adjust the pH to be greater than or equal to 12.5. This will initiate the hydrolysis of the imipenem.
-
Reaction Time: Allow the mixture to stand for a minimum of 24 hours in a designated and properly ventilated area to ensure complete degradation of the beta-lactam antibiotic.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding a suitable acid (e.g., hydrochloric acid). Monitor the pH using pH strips or a meter.
-
Final Disposal: The neutralized, inactivated solution can now be disposed of as chemical waste through your institution's hazardous waste management program.
Disposal of Solid Waste and Contaminated Materials:
All solid this compound waste, as well as any materials contaminated with the compound (e.g., vials, pipette tips, absorbent pads), must be collected in a clearly labeled hazardous waste container.[2] This container should be sealed and disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
III. Quantitative Data on Imipenem Stability
The stability of imipenem is a critical factor in its handling and disposal. The following table summarizes the degradation kinetics of imipenem under various conditions. Cilastatin is noted to be more stable than imipenem in solution.
| Condition | Half-Life of Imipenem | Reference |
| Temperature (in 0.9% NaCl solution) | ||
| 2°C | > 44 hours | [3] |
| 25°C | ~6 hours | [3] |
| 37°C | ~2 hours | [3] |
| pH (Aqueous Solution) | ||
| Acidic (e.g., pH 4) | ~35 minutes | |
| Neutral (pH 6.5 - 7.5) | Most Stable | [4] |
| Alkaline (e.g., pH 9.0-9.5) | Rapid Degradation | [5] |
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Imipenem and Cilastatin Sodium
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, procedural guidance for the safe use of Imipenem and cilastatin (B194054) sodium, covering personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines will help foster a secure research environment and build a foundation of trust in laboratory safety practices.
Personal Protective Equipment (PPE)
When handling Imipenem and cilastatin sodium, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the potential hazards associated with the compound.
| Hazard Category | Required Personal Protective Equipment |
| Eye and Face Protection | Wear safety glasses with side shields or goggles. If there is a potential for splashing, or if working with dusty conditions, mists, or aerosols, a face shield is required.[1][2] |
| Skin and Body Protection | A standard laboratory coat or work uniform should be worn.[1][2] For tasks with a higher risk of exposure, a Tyvek coverall may be appropriate.[3] |
| Hand Protection | Chemical-resistant gloves are mandatory. Options include latex or neoprene gloves.[3] It is good practice to double-glove, especially during compounding, administration, and disposal. |
| Respiratory Protection | If working in an area with inadequate ventilation, or where dust, mists, or aerosols may be generated, approved respiratory protection should be worn.[1][2] A filter system such as an FFP2 respirator is a suitable option.[3] For situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is recommended.[2] |
Hazard Identification and Mitigation
This compound present several potential hazards that necessitate careful handling and adherence to safety protocols.
Primary Hazards:
-
Serious Eye Irritation: The compound can cause significant irritation upon contact with the eyes.[1][2]
-
Respiratory Sensitization: Inhalation of dust or aerosols may lead to allergy or asthma-like symptoms.[1][2][3]
-
Reproductive Toxicity: The substance is suspected of damaging the unborn child.[1][2]
-
Combustible Dust: Fine particles of the compound can form explosive mixtures in the air.[1][2]
The following diagram illustrates the logical relationship between these hazards and the corresponding protective measures.
Caption: Hazard mitigation workflow for this compound.
Quantitative Data
The following tables provide a summary of available quantitative data for this compound.
Toxicological Data
| Test | Species | Route | Result | Component |
| LD50 | Rat | Oral | 8,000 mg/kg | Cilastatin |
| LD50 | Mouse | Oral | 8,000 mg/kg | Cilastatin |
| LD50 | Mouse | Oral | >10,000 mg/kg | Imipenem |
| LD50 | Rat | Intravenous | >2,000 mg/kg | Imipenem |
| LC50 (48 hours) | Daphnia magna | - | >100 mg/L | Imipenem Monohydrate |
| EC50 (48 hours) | Daphnia Magna | - | 29,700 mg/L | Cilastatin Sodium |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white powder |
| pH (reconstituted solution) | 6.5 - 8.5[3] |
| Water Solubility | 10 mg/mL[3] |
| Other Solubilities | Slightly soluble in methanol; practically insoluble in ethanol, dimethylformamide, and DMSO.[3] |
| Boiling Point (at 760 mmHg) | Imipenem monohydrate: 567.3 °C; Cilastatin sodium: 655 °C[3] |
| Flash Point | Imipenem monohydrate: 296.9 °C[3] |
| Decomposition Temperature | Imipenem monohydrate: 97 °C; Cilastatin sodium: starts at 194 °C[3] |
| Explosive Limits (Lower Explosive Limit) | Imipenem monohydrate: 40 g/m³; Cilastatin sodium: 150 g/m³[3] |
Experimental Protocols
A common procedure in the laboratory is the reconstitution of the powdered form of this compound for use in experiments. The following is a detailed methodology for this process, incorporating necessary safety measures.
Protocol: Reconstitution of this compound for In Vitro Assays
Objective: To safely and accurately prepare a stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Appropriate sterile solvent (e.g., sterile water for injection, saline, or a specified buffer)
-
Sterile volumetric flasks and pipettes
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Don all required PPE, including a lab coat, double gloves, and safety goggles. Perform all manipulations within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution:
-
Carefully transfer the weighed powder into a sterile volumetric flask.
-
Add a small amount of the chosen sterile solvent to the flask.
-
Gently swirl the flask or use a vortex mixer at a low setting to dissolve the powder. Sonication for a short duration (not exceeding 1 minute) can be used to aid dissolution.
-
-
Dilution to Final Volume: Once the powder is completely dissolved, add the solvent to the final desired volume as indicated by the volumetric flask's calibration mark.
-
Mixing: Cap the flask securely and invert it several times to ensure a homogenous solution.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, date of preparation, and your initials. Store the solution as recommended by the manufacturer, typically at refrigerated temperatures (2-8 °C) for short-term storage. For longer-term storage, consult the product's stability data.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Operational Workflow:
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal.
Caption: Standard operational workflow for this compound.
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For solid spills, gently cover with a damp cloth or absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent material.
-
Cleanup:
-
Carefully sweep or scoop up the spilled material and place it in a clearly labeled, sealed container for hazardous waste. Avoid creating dust.
-
Clean the spill area with a suitable decontaminating solution, followed by water.
-
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.
Disposal Plan:
All waste containing this compound, including unused product, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
